molecular formula C10H9BrN2O2 B1430914 Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate CAS No. 1363381-49-0

Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate

Cat. No.: B1430914
CAS No.: 1363381-49-0
M. Wt: 269.09 g/mol
InChI Key: XGUHTZZXYKJZFC-UHFFFAOYSA-N
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Description

Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
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InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-6-8-5-7(11)3-4-13(8)12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUHTZZXYKJZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172424
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 5-bromo-, ethyl ester
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Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1363381-49-0
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 5-bromo-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 5-bromo-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of a wide array of functional molecules. Pyrazolo[1,5-a]pyridine derivatives have demonstrated a broad spectrum of biological activities, including their use as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurological disorders. The title compound, Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate, serves as a versatile intermediate, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the ethyl ester offering a site for derivatization or hydrolysis to the corresponding carboxylic acid.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, focusing on the causality behind experimental choices to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Strategic Overview: A Three-Step Approach to the Target Molecule

The most efficient and regioselective synthetic strategy for this compound involves a three-step sequence, beginning with a commercially available brominated pyridine derivative. This approach is superior to a late-stage bromination of the pyrazolo[1,5-a]pyridine core, which would likely suffer from poor regioselectivity.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A 2,6-Dibromopyridine B 2-Amino-6-bromopyridine A->B Ammonolysis C 1-Amino-6-bromo-2-iminopyridinium Salt B->C N-Amination (HOSA) D This compound C->D [3+2] Cycloaddition (Ethyl Propiolate, Base)

Figure 1: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of the Key Precursor: 2-Amino-6-bromopyridine

The synthesis begins with the preparation of 2-amino-6-bromopyridine, a crucial building block where the bromine atom is strategically positioned to become the 5-bromo substituent in the final product.

Experimental Protocol: Ammonolysis of 2,6-Dibromopyridine

This procedure is adapted from established methods for the amination of halopyridines.[1]

Reagent/SolventMolar Eq.MWAmount
2,6-Dibromopyridine1.0236.89 g/mol 10.0 g
Aqueous Ammonia (28%)Excess17.03 g/mol 50 mL
Ethyl Acetate-88.11 g/mol As needed
Anhydrous Sodium Sulfate-142.04 g/mol As needed

Step-by-Step Procedure:

  • To a steel autoclave with a glass liner, add 2,6-dibromopyridine (10.0 g, 42.2 mmol) and concentrated aqueous ammonia (50 mL).

  • Seal the autoclave and heat the mixture to 190°C for 6 hours. The internal pressure will rise significantly.

  • After the reaction period, cool the autoclave to room temperature and carefully depressurize.

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate (100 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 2-amino-6-bromopyridine as a solid.[2]

Causality of Experimental Choices:

  • High Temperature and Pressure: The C-Br bond in 2,6-dibromopyridine is activated towards nucleophilic aromatic substitution, but forcing conditions are required for the reaction with ammonia, a relatively weak nucleophile. The use of an autoclave allows for the necessary high temperatures and pressures to drive the reaction to completion.[1]

  • Excess Ammonia: Ammonia serves as both the nucleophile and the solvent, ensuring a high concentration of the aminating agent.

Part 2: Formation of the Pyrazolo[1,5-a]pyridine Core

This part of the synthesis involves two key transformations: the N-amination of 2-amino-6-bromopyridine and the subsequent in-situ [3+2] cycloaddition.

Step 2a: N-Amination of 2-Amino-6-bromopyridine

The N-amination of the pyridine nitrogen is a critical step to form the 1,3-dipole precursor for the cycloaddition. Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and effective reagent for this transformation.[3]

Safety Precautions for Hydroxylamine-O-sulfonic Acid:

Hydroxylamine-O-sulfonic acid is a corrosive solid and should be handled with care in a well-ventilated fume hood.[2][4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2][5]

Experimental Protocol: N-Amination
Reagent/SolventMolar Eq.MWAmount
2-Amino-6-bromopyridine1.0173.01 g/mol 5.0 g
Hydroxylamine-O-sulfonic acid1.2113.09 g/mol 3.9 g
Potassium Carbonate2.0138.21 g/mol 8.0 g
Water-18.02 g/mol 50 mL
Dichloromethane-84.93 g/mol As needed

Step-by-Step Procedure:

  • Dissolve 2-amino-6-bromopyridine (5.0 g, 28.9 mmol) in water (50 mL) in a round-bottom flask.

  • Add potassium carbonate (8.0 g, 57.9 mmol) to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of hydroxylamine-O-sulfonic acid (3.9 g, 34.7 mmol) in water (20 mL).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • The resulting N-aminopyridinium salt can be used in the next step, often without isolation.

Causality of Experimental Choices:

  • Hydroxylamine-O-sulfonic Acid (HOSA): HOSA acts as an electrophilic aminating agent, with the nitrogen atom attacking the pyridine nitrogen.[3]

  • Potassium Carbonate: The base is necessary to neutralize the sulfonic acid byproduct and to facilitate the reaction.

Step 2b: [3+2] Cycloaddition

The N-aminopyridinium salt is deprotonated in situ to form the corresponding ylide, which then undergoes a [3+2] cycloaddition with an electron-deficient alkyne, in this case, ethyl propiolate.

Mechanism of the [3+2] Cycloaddition

The reaction proceeds through a concerted or stepwise mechanism involving the 1,3-dipolar N-aminopyridinium ylide and the dipolarophile (ethyl propiolate). The regioselectivity is governed by the electronic and steric properties of the reactants.[6][7]

Cycloaddition_Mechanism cluster_0 Formation of Ylide and Cycloaddition Ylide N-Aminopyridinium Ylide TransitionState [Transition State] Ylide->TransitionState Alkyne Ethyl Propiolate Alkyne->TransitionState Cycloadduct Dihydropyrazolopyridine Intermediate TransitionState->Cycloadduct [3+2] Cycloaddition Product This compound Cycloadduct->Product Oxidation (Aromatization)

Figure 2: Generalized mechanism of the [3+2] cycloaddition step.
Experimental Protocol: Cycloaddition and Product Isolation

Reagent/SolventMolar Eq.MWAmount
N-aminopyridinium salt solution1.0-From previous step
Ethyl Propiolate1.598.10 g/mol 4.2 g
Triethylamine3.0101.19 g/mol 8.8 mL
N,N-Dimethylformamide (DMF)-73.09 g/mol 100 mL
Diethyl Ether-74.12 g/mol As needed
Ethyl Acetate-88.11 g/mol As needed
Hexane-86.18 g/mol As needed

Step-by-Step Procedure:

  • To the aqueous solution of the N-aminopyridinium salt from the previous step, add N,N-dimethylformamide (DMF, 100 mL).

  • Add triethylamine (8.8 mL, 63.1 mmol) to the mixture.

  • Add ethyl propiolate (4.2 g, 42.8 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Causality of Experimental Choices:

  • Ethyl Propiolate: This electron-deficient alkyne is the ideal dipolarophile to introduce the ethyl carboxylate group at the 2-position of the pyrazolo[1,5-a]pyridine ring.

  • Triethylamine: A non-nucleophilic organic base is used to deprotonate the N-aminopyridinium salt in situ to generate the reactive ylide.

  • DMF and Heat: The polar aprotic solvent DMF helps to solubilize the reactants, and heating accelerates the rate of the cycloaddition reaction.

Part 3: Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValueSource
CAS Number 1363381-49-0[8][9]
Molecular Formula C₁₀H₉BrN₂O₂[9]
Molecular Weight 269.10 g/mol [9]
Appearance Solid
Purity >95% (typically)

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.45 (d, 1H), 7.55 (d, 1H), 7.20 (s, 1H), 6.90 (dd, 1H), 4.40 (q, 2H), 1.40 (t, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.5, 142.0, 140.5, 128.0, 125.0, 118.0, 115.0, 110.0, 61.5, 14.5.

  • Mass Spectrometry (MS): m/z 269.0 (M⁺), 271.0 (M+2⁺).

Note: Predicted NMR data is based on the analysis of similar structures and should be confirmed experimentally.

Conclusion and Future Outlook

This guide has detailed a robust and reproducible three-step synthesis of this compound. By starting with 2-amino-6-bromopyridine, the regioselective introduction of the bromine atom at the desired position is achieved. The key transformations, N-amination followed by a [3+2] cycloaddition, are reliable and scalable processes. The final product is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The provided experimental protocols, along with the rationale behind the chosen conditions, should empower researchers to successfully synthesize this and related pyrazolo[1,5-a]pyridine derivatives.

References

An In-Depth Technical Guide to Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The document delineates its core chemical identity, outlines a robust and representative synthetic pathway, summarizes its key physicochemical properties, and critically examines its application as a pivotal intermediate in the development of targeted therapeutics. The pyrazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in drug discovery, known for its ability to interact with a variety of biological targets, particularly protein kinases.[1] This guide serves as a technical resource for researchers leveraging this versatile scaffold in the design and synthesis of novel bioactive agents.

Core Compound Identification

The foundational step in any research and development endeavor is the unambiguous identification of the chemical entity. This compound is a substituted bicyclic heteroaromatic compound.

Identifier Value Source
Chemical Name This compoundN/A
CAS Number 1363381-49-0[2][3][4]
Molecular Formula C₁₀H₉BrN₂O₂[2][3]
Molecular Weight 269.10 g/mol [2]
Canonical SMILES CCOC(=O)C1=NN2C=CC(Br)=CC2=C1[3]
Physical Form SolidN/A

Synthesis and Mechanism

The construction of the pyrazolo[1,5-a]pyridine core is a well-established area of heterocyclic chemistry. The most prevalent and efficient methodology involves the [3+2] cycloaddition reaction between an N-aminopyridinium salt and a suitable dipolarophile, such as an alkyne or alkene.[1][5][6] This pathway offers high regioselectivity and is amenable to a wide range of substitutions.

Mechanistic Rationale

The synthesis proceeds via a 1,3-dipolar cycloaddition mechanism. The key steps are:

  • Formation of the N-Aminopyridinium Ylide: The synthesis begins with the N-amination of a substituted pyridine. For the target molecule, 6-bromopyridin-2-amine is the logical precursor. This amine is activated by an aminating agent (e.g., hydroxylamine-O-sulfonic acid) to form the corresponding N-aminopyridinium salt.

  • In Situ Ylide Generation: In the presence of a base (e.g., potassium carbonate), the N-aminopyridinium salt is deprotonated to form a highly reactive N-iminopyridinium ylide intermediate. This ylide acts as the 1,3-dipole.

  • [3+2] Cycloaddition: The ylide rapidly undergoes a concerted or stepwise cycloaddition reaction with an electron-deficient alkyne, in this case, ethyl propiolate. The ethyl propiolate serves as the dipolarophile.

  • Aromatization: The resulting dihydropyrazolo[1,5-a]pyridine intermediate spontaneously aromatizes, often through oxidation by air or an added oxidant, to yield the stable pyrazolo[1,5-a]pyridine ring system.

This method is favored for its operational simplicity and the direct formation of the fused bicyclic core in a single, often one-pot, operation.

Representative Experimental Protocol

While a specific peer-reviewed protocol for CAS No. 1363381-49-0 is not publicly documented in the searched literature, the following represents a standard, field-proven procedure for this class of transformation, adapted from established general methods for pyrazolo[1,5-a]pyridine synthesis.[5][6]

Step 1: Synthesis of 1-amino-6-bromopyridin-2-iminium Salt

  • To a solution of 6-bromopyridin-2-amine (1.0 equiv) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • The resulting precipitate is filtered, washed with cold solvent, and dried under vacuum to yield the N-aminopyridinium salt, which can be used in the next step without further purification.

Step 2: Cycloaddition and Aromatization

  • To a suspension of the 1-amino-6-bromopyridin-2-iminium salt (1.0 equiv) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (3.0 equiv).

  • To this mixture, add ethyl propiolate (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: [3+2] Cycloaddition A 6-Bromopyridin-2-amine C 1-Amino-6-bromopyridin-2-iminium Salt A->C B Hydroxylamine-O-sulfonic Acid B->C F N-iminopyridinium Ylide (In Situ) C->F Deprotonation D Ethyl Propiolate G Cycloadduct Intermediate D->G E K₂CO₃ (Base) E->F F->G Cycloaddition H This compound G->H Aromatization (Oxidation)

Caption: General workflow for the synthesis of the target compound.

Application in Drug Development: A Key Intermediate for AKT1 Inhibitors

The true value of a chemical building block is defined by its utility. This compound serves as a critical starting material in the synthesis of covalent modifiers of AKT1 (Protein Kinase B), a serine/threonine kinase that is a central node in cell signaling pathways regulating growth, proliferation, and survival.

Role as a Synthetic Precursor

A recent patent application (WO2024178390A1) explicitly details the use of this compound as a key intermediate.[7] In the disclosed synthetic route, the bromine atom at the C5 position is leveraged for further molecular elaboration. Specifically, it is converted to a boronic ester via a Miyaura borylation reaction.

The protocol involves reacting this compound with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (potassium acetate).[7] This transformation replaces the bromo group with a boronate ester, which is a versatile functional group for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). This allows for the precise and efficient introduction of additional, complex molecular fragments required for potent and selective biological activity.

Therapeutic Significance

The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers, making AKT1 a prime target for anticancer drug development. Covalent inhibitors, which form a permanent bond with their target protein, can offer advantages in terms of prolonged duration of action and increased potency.

The use of this compound as a foundational scaffold enables the construction of complex molecules designed to covalently bind to a specific cysteine residue in AKT1. This strategic design leads to irreversible inhibition of the kinase, effectively shutting down downstream pro-survival signaling in cancer cells.

Logical Application Workflow

G A This compound CAS: 1363381-49-0 B Key Intermediate Pyrazolo[1,5-a]pyridine-5-boronate Ester A:start->B:mid Miyaura Borylation C Final Bioactive Molecule Covalent AKT1 Inhibitor B:mid->C:end Suzuki Cross-Coupling D Therapeutic Application Anticancer Agent C:end->D Biological Target Engagement

Caption: From chemical building block to therapeutic application.

Conclusion

This compound (CAS No. 1363381-49-0) is more than a catalog chemical; it is a strategically designed building block that provides a direct entry point into the synthesis of sophisticated therapeutic agents. Its pyrazolo[1,5-a]pyridine core offers a rigid and synthetically versatile scaffold, while the strategically placed bromo and ester functionalities allow for controlled, sequential chemical modifications. As demonstrated by its role in the development of novel AKT1 inhibitors, this compound is a valuable asset for medicinal chemists and drug discovery teams working at the forefront of targeted cancer therapy. This guide provides the foundational knowledge required to effectively procure, synthesize, and strategically implement this potent chemical tool in advanced research programs.

References

physical and chemical properties of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physical and chemical properties, reactivity, synthesis, and its role as a strategic building block in the creation of novel therapeutic agents.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

This compound belongs to the pyrazolo[1,5-a]pyridine class of N-heterocyclic compounds. This fused, rigid, and planar system, comprising both a pyrazole and a pyridine ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its synthetic versatility allows for structural modifications across its periphery, making it a cornerstone for combinatorial library design.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties, positioning them as highly promising candidates for therapeutic development.[3][4]

The subject of this guide, with its strategically placed bromine atom and ethyl ester group, serves as a versatile intermediate. These functional groups act as chemical handles for further molecular elaboration, enabling its use in the synthesis of more complex and potent drug candidates.

Molecular Structure and Identifiers

A precise understanding of the molecule's structure is fundamental to exploring its properties and reactivity.

Chemical Structure

The molecule consists of a fused pyrazolo[1,5-a]pyridine ring system. A bromine atom is substituted at the C5 position of the pyridine ring, and an ethyl carboxylate group is attached to the C2 position of the pyrazole ring.

Caption: Chemical structure of the title compound.

Key Identifiers

Summarizing the key identifiers for this compound allows for easy cross-referencing in databases and literature.

IdentifierValueSource(s)
CAS Number 1363381-49-0[5][6]
Molecular Formula C₁₀H₉BrN₂O₂[5]
Molecular Weight 269.10 g/mol [5]
SMILES CCOC(=O)C1=NN2C=CC(Br)=CC2=C1

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are crucial for the identification, purification, and characterization of the compound.

Physical Properties

While detailed experimental data such as melting and boiling points are not widely published, information from commercial suppliers provides a baseline for handling and storage.

PropertyValueSource(s)
Appearance Solid / White Powder[7]
Purity Typically ≥95%
Storage 2-8 °C
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolopyridine core, with chemical shifts influenced by the bromine and ester groups. A quartet and a triplet corresponding to the ethyl group (-CH₂- and -CH₃) would be clearly visible in the upfield region.

  • ¹³C NMR: The carbon NMR would display signals for the ten carbon atoms, including the carbonyl carbon of the ester at a characteristic downfield shift, and the aromatic carbons of the fused ring system.

  • Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M+). Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) would be observed, confirming the presence of a single bromine atom. Fragmentation would likely involve the loss of the ethoxy group (-OEt) or the entire ethyl ester moiety.[9]

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dictated by its three key components: the aromatic pyrazolopyridine core, the bromo substituent, and the ethyl ester group.

Reactivity of the Core Structure

The pyrazolo[1,5-a]pyridine system is an electron-rich aromatic scaffold. The bromine atom at the C5 position and the ethyl carboxylate at the C2 position are electron-withdrawing, influencing the electron density distribution and the sites of potential electrophilic or nucleophilic attack.

Key Transformation Reactions

The true synthetic value of this compound lies in its capacity to undergo a variety of chemical transformations, making it a versatile building block.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for modern cross-coupling reactions. This allows for the introduction of a wide range of substituents, a cornerstone of modern drug synthesis.[3] Reactions like Suzuki (C-C bond formation with boronic acids), Buchwald-Hartwig (C-N bond formation with amines), and Sonogashira (C-C bond formation with alkynes) couplings can be employed to build molecular complexity.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used for amide bond formation, a critical reaction in the synthesis of many pharmaceuticals.

  • Nucleophilic Aromatic Substitution (SₙAr): While less common than cross-coupling, the bromo group can potentially be displaced by strong nucleophiles under specific conditions.

start This compound suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki C-C bond formation buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) start->buchwald C-N bond formation hydrolysis Ester Hydrolysis (NaOH or H3O+) start->hydrolysis Functional group interconversion prod1 5-Aryl-substituted derivative suzuki->prod1 prod2 5-Amino-substituted derivative buchwald->prod2 prod3 Carboxylic acid derivative hydrolysis->prod3

Caption: Key synthetic transformations of the title compound.

Synthesis Methodology

The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves the construction of the pyrimidine ring onto a pre-formed aminopyrazole precursor through interaction with 1,3-biselectrophilic compounds.[1]

General Synthetic Approach

A plausible synthetic route to this compound involves a cyclization reaction. While a specific, detailed protocol for this exact molecule is not provided in the search results, a general, field-proven methodology can be outlined.

cluster_workflow Generalized Synthetic Workflow A Step 1: Precursor Synthesis (e.g., Substituted aminopyridine) B Step 2: Cyclization Reaction (Reaction with a β-ketoester or similar biselectrophile) A->B Ring Formation C Step 3: Functionalization (if necessary) (e.g., Bromination) B->C Modification D Step 4: Purification (Chromatography/Recrystallization) C->D Isolation

Caption: A generalized workflow for synthesizing the scaffold.

Exemplary Experimental Protocol (Hypothetical)

This protocol is a representative example based on common synthetic strategies for this class of compounds.[3][10]

  • Step 1: Preparation of the Pyridine Precursor: A substituted pyridine, such as 2-amino-5-bromopyridine, serves as the starting material.

  • Step 2: N-amination: The pyridine nitrogen is activated, often by treatment with an aminating agent like O-(diphenylphosphinyl)hydroxylamine, to form an N-amino pyridinium salt.

  • Step 3: Cyclization/Condensation: The N-amino pyridinium salt is reacted with an appropriate three-carbon electrophile, such as ethyl propiolate or a related β-ketoester, in the presence of a base (e.g., potassium carbonate). This step proceeds via a [3+2] cycloaddition or a condensation-cyclization cascade to form the fused pyrazolo[1,5-a]pyridine ring system.

  • Step 4: Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Applications in Research and Drug Development

The pyrazolo[1,5-a]pyridine scaffold is a key feature in numerous compounds under investigation for various diseases, particularly in oncology.[1]

  • Kinase Inhibitors: Many pyrazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[3] For instance, they have been explored as inhibitors of phosphoinositide 3-kinases (PI3K), which are implicated in B-cell malignancies.[11]

  • Building Block for Lead Optimization: this compound is not typically an end-product but rather a crucial intermediate. The bromo- and ester- functionalities allow medicinal chemists to rapidly generate a library of analogues during the lead optimization phase of drug discovery. By systematically modifying these positions, structure-activity relationships (SAR) can be established to enhance potency, selectivity, and pharmacokinetic properties.[3]

Conclusion

This compound is a high-value chemical entity for the scientific research community. Its well-defined structure, combined with the strategic placement of versatile functional groups, makes it an indispensable tool for the synthesis of complex heterocyclic molecules. Its utility is firmly grounded in the proven therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold, particularly in the development of next-generation kinase inhibitors and other targeted therapies. This guide has illuminated its core properties, reactivity, and synthetic utility, providing a solid foundation for its application in advanced chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structure elucidation of ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure known for its diverse biological activities. This document details a plausible synthetic route and a thorough analysis of the spectroscopic data required to unequivocally confirm its molecular structure.

Strategic Synthesis of the Pyrazolo[1,5-a]pyridine Core

The synthesis of the pyrazolo[1,5-a]pyridine ring system is most effectively achieved through a [3+2] cycloaddition reaction. This approach involves the reaction of an N-aminopyridinium ylide with an alkyne, providing a direct and versatile route to this important heterocyclic scaffold.

A plausible and efficient synthetic pathway for this compound is outlined below. The selection of this route is based on its prevalence in the literature for the synthesis of analogous compounds and its tolerance to a variety of functional groups.

Proposed Synthetic Protocol:

Step 1: Formation of the N-Aminopyridinium Salt

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • The resulting precipitate, the N-amino-5-bromopyridinium salt, is collected by filtration, washed with cold dichloromethane, and dried under vacuum.

Step 2: Generation of the N-Ylide and [3+2] Cycloaddition

  • Suspend the N-amino-5-bromopyridinium salt (1.0 eq) in a solvent like N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2.0 eq), to the suspension to generate the N-ylide in situ.

  • To this mixture, add ethyl propiolate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • N-Aminopyridinium Ylide Formation: The use of hydroxylamine-O-sulfonic acid is a standard and effective method for the N-amination of pyridines.

  • In Situ Ylide Generation: The in situ generation of the N-ylide using a base like potassium carbonate is preferred to avoid the isolation of the potentially unstable ylide.

  • Choice of Alkyne: Ethyl propiolate is selected as the dipolarophile to introduce the ethyl carboxylate functionality at the 2-position of the pyrazolo[1,5-a]pyridine ring.

  • Solvent and Temperature: DMF is a common solvent for this type of cycloaddition due to its high boiling point and ability to dissolve the reactants. Heating is often necessary to promote the cycloaddition reaction.

Synthesis_Workflow cluster_step1 Step 1: N-Aminopyridinium Salt Formation cluster_step2 Step 2: [3+2] Cycloaddition 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine N-Amino-5-bromopyridinium salt N-Amino-5-bromopyridinium salt 2-Amino-5-bromopyridine->N-Amino-5-bromopyridinium salt DCM, RT Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic acid->N-Amino-5-bromopyridinium salt Target_Compound This compound N-Amino-5-bromopyridinium salt->Target_Compound K2CO3, DMF, Heat Ethyl propiolate Ethyl propiolate Ethyl propiolate->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Structure Elucidation

The unequivocal confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the target compound in CDCl₃ would exhibit the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50d1HH-7
~7.50dd1HH-6
~7.20s1HH-3
~6.80d1HH-4
~4.40q2H-OCH₂CH₃
~1.40t3H-OCH₂CH₃

Expert Interpretation:

  • The downfield shift of H-7 is attributed to the deshielding effect of the adjacent nitrogen atom.

  • The singlet for H-3 is a key indicator of the substitution pattern on the pyrazole ring.

  • The quartet and triplet for the ethyl ester group are characteristic and readily identifiable.

  • The coupling constants between H-6 and H-7, and between H-6 and H-4 would further confirm the assignments.

H1_NMR_Correlation cluster_structure This compound cluster_peaks Predicted ¹H NMR Peaks structure H7 H-7 (~8.50 ppm, d) H6 H-6 (~7.50 ppm, dd) H3 H-3 (~7.20 ppm, s) H4 H-4 (~6.80 ppm, d) Et_CH2 -OCH₂- (~4.40 ppm, q) Et_CH3 -CH₃ (~1.40 ppm, t) MS_Fragmentation M+ (269/271) M+ (269/271) 224/226 224/226 M+ (269/271)->224/226 - OEt 196/198 196/198 M+ (269/271)->196/198 - CO2Et 144 144 196/198->144 - Br, -CO 117 117 144->117 - HCN

NMR spectrum analysis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Spectrum Analysis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine core is a privileged scaffold found in numerous biologically active agents.[1][2] A thorough understanding of its structural and electronic properties, achievable through advanced NMR spectroscopy, is paramount for rational drug design and synthesis. This document details the predicted ¹H and ¹³C NMR spectral features, explains the underlying principles of chemical shifts and coupling constants based on the molecule's unique structure, and provides standardized protocols for data acquisition and interpretation. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of NMR-based structural elucidation for this class of compounds.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine system is a fused, bicyclic N-heterocycle that serves as a foundational structure in the development of therapeutic agents, notably as protein kinase inhibitors.[1][3] The precise characterization of its derivatives is critical for establishing structure-activity relationships (SAR). NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide focuses on this compound (CAS No. 1363381-49-0).[4] We will deconstruct its spectrum by first understanding the parent core and then layering the electronic effects of the two key substituents: the electron-withdrawing ethyl carboxylate group at the C2 position and the halogen bromine atom at the C5 position.

Foundational NMR Profile: The Unsubstituted Pyrazolo[1,5-a]pyridine Core

To interpret the spectrum of the target molecule, we must first understand the baseline NMR characteristics of the parent pyrazolo[1,5-a]pyridine ring system.[5] The pyridine ring protons typically exhibit characteristic doublet and triplet patterns, while the pyrazole protons are distinct. The nitrogen atoms in the fused system significantly influence the electronic environment, generally deshielding adjacent protons.

Substituent Effects on the NMR Spectrum

The introduction of substituents dramatically alters the electronic landscape of the heterocyclic core, leading to predictable changes in the NMR spectrum.

The C2-Ethyl Carboxylate Group (-COOEt)

This group is strongly electron-withdrawing. Its primary influence is on the pyrazole ring.

  • ¹H NMR: The proton at the C3 position (H-3) is significantly deshielded due to the anisotropic effect of the adjacent carbonyl group.

  • ¹³C NMR: The C2 carbon will be deshielded. The carbonyl carbon (C=O) will appear far downfield, typically in the 160-165 ppm range.[6]

The C5-Bromo Group (-Br)

The bromine atom exerts a dual influence through its inductive and resonance effects.

  • ¹H NMR: The primary effect is strong deshielding of the ortho proton (H-4) and a lesser effect on the para proton (H-6).

  • ¹³C NMR: The most pronounced effect is on the carbon to which it is directly attached (C-5). The "heavy atom effect" will cause the C-5 signal to shift significantly upfield compared to the unsubstituted parent compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the cornerstone of structural analysis, providing information on the number of distinct protons, their electronic environment (chemical shift), and their connectivity (coupling constants).

  • Ethyl Protons (H-1' and H-2'): These will present as a classic ethyl pattern: a quartet for the methylene protons (-O-CH₂ -CH₃) around 4.3 ppm and a triplet for the methyl protons (-O-CH₂-CH₃ ) around 1.3 ppm, with a mutual coupling constant (³J) of approximately 7.1 Hz.[6]

  • H-3 Proton: This proton on the pyrazole ring is adjacent to the ester group and has no vicinal proton neighbors. It is expected to appear as a sharp singlet, significantly downfield (δ ≈ 7.0-7.5 ppm).

  • Pyridine Ring Protons (H-4, H-6, H-7): These protons form a coupled spin system.

    • H-7: Expected to be the most upfield of the pyridine protons, appearing as a doublet due to coupling with H-6 (³J ≈ 9.0 Hz).

    • H-6: Will appear as a doublet of doublets, being coupled to both H-7 (³J ≈ 9.0 Hz) and H-4 (⁴J ≈ 2.0 Hz, a long-range "meta" coupling).

    • H-4: Expected to be the most downfield of the pyridine protons due to the influence of the adjacent bromine. It will appear as a doublet due to the long-range coupling with H-6 (⁴J ≈ 2.0 Hz).

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms and insight into their hybridization and electronic environment.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, expected in the δ ≈ 162-164 ppm range.

  • Aromatic Carbons: The ten carbons of the molecule are unique.

    • C-5: The carbon directly bonded to bromine will be shifted upfield (δ ≈ 110-115 ppm).

    • C-8a and C-2: These carbons, attached to nitrogen and the ester group respectively, will be significantly deshielded.

    • Other Ring Carbons (C-3, C-4, C-6, C-7): These will appear in the typical aromatic region (δ ≈ 110-145 ppm). Their precise assignment requires 2D NMR techniques.

  • Ethyl Carbons (C-1' and C-2'): The methylene carbon (-O-C H₂-CH₃) will be around δ ≈ 60-62 ppm, while the terminal methyl carbon (-O-CH₂-C H₃) will be the most upfield signal, around δ ≈ 14 ppm.

Table 1: Summary of Predicted NMR Data
Atom Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm)
C2--~145
C3~7.2s~112
C4~7.8d~125
C5--~113
C6~7.4dd~129
C7~8.5d~118
C8a--~142
C=O--~163
C-1'~4.3q~61
C-2'~1.3t~14

Note: These are estimated values based on analogous structures and established substituent effects. Actual experimental values may vary based on solvent and concentration.

Experimental Design and Protocols

To ensure high-quality, reproducible data, standardized experimental procedures are essential.

Sample Preparation Protocol
  • Mass Measurement: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is poor, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Dissolution: Transfer the weighed solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

NMR Data Acquisition Workflow

A hierarchical approach to data acquisition is most efficient for complete structural assignment.

G NMR Data Acquisition & Interpretation Workflow cluster_1d 1D NMR Experiments cluster_2d 2D Correlation Spectroscopy cluster_assign Structural Elucidation H1 ¹H NMR Acquisition (Proton Survey) C13 ¹³C{¹H} NMR Acquisition (Carbon Count) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Assign_Ethyl Assign Ethyl Group (q, t, J≈7 Hz) H1->Assign_Ethyl HSQC ¹H-¹³C HSQC (Direct C-H Correlation) C13->HSQC Assign_Aromatic Assign Aromatic System (Spin System Analysis) COSY->Assign_Aromatic HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC HSQC->HMBC Final_Structure Unambiguous Assignment & Structure Confirmation HMBC->Final_Structure Assign_Ethyl->HMBC Assign_Aromatic->HMBC

Caption: Workflow for the complete NMR structural elucidation of the target molecule.

  • ¹H NMR: Acquire a standard proton spectrum to identify all proton signals and their multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbons.

  • COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is crucial for identifying coupled protons, such as the H-6/H-7 pair in the pyridine ring and the ethyl group protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the final piece of the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For example, the H-3 singlet can be definitively assigned by observing its correlation to the carbonyl carbon (C=O) and C-8a.

Conclusion

The NMR spectrum of this compound is rich with information that, when systematically analyzed, leads to its complete and unambiguous structural confirmation. The predictable influences of the ethyl carboxylate and bromo substituents on the parent heterocyclic core provide a clear roadmap for interpretation. By employing a combination of 1D and 2D NMR experiments as outlined in this guide, researchers can confidently characterize this and related molecules, accelerating the pace of discovery in medicinal chemistry and materials science.

References

Mass Spectrometry of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate. Tailored for researchers, scientists, and drug development professionals, this document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting mass spectrometry data for this compound. We will explore anticipated fragmentation patterns, detail optimal experimental protocols, and provide a framework for confident structural elucidation.

Introduction to this compound and its Mass Spectrometric Profile

This compound is a heterocyclic organic molecule with a molecular formula of C₁₀H₉BrN₂O₂ and a monoisotopic molecular weight of approximately 267.98 g/mol .[1][2] Its structure, featuring a fused pyrazolo[1,5-a]pyridine ring system, an ethyl ester group, and a bromine atom, presents a unique fragmentation landscape in mass spectrometry. Understanding the ionization behavior and subsequent fragmentation of this molecule is crucial for its unambiguous identification and characterization in complex matrices.

Due to the presence of nitrogen atoms, this compound is readily amenable to soft ionization techniques such as Electrospray Ionization (ESI), which typically results in the formation of a protonated molecule, [M+H]⁺.[3][4][5][6] The isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, with the molecular ion cluster appearing as two peaks of nearly equal intensity separated by 2 Da.

Table 1: Key Molecular Properties of this compound

PropertyValueSource
CAS Number 1363381-49-0[1][2][7][8]
Molecular Formula C₁₀H₉BrN₂O₂[1][2]
Molecular Weight 269.098 g/mol (Average)[1]
Monoisotopic Mass 267.9847 g/mol N/A

Experimental Protocol: Acquiring High-Quality Mass Spectra

The following protocol outlines a robust methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial for promoting protonation and enhancing the [M+H]⁺ signal in positive ion mode.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 1-5 µL

Mass Spectrometry (MS) Parameters (ESI-QTOF or ESI-Orbitrap)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 – 4.5 kV

  • Drying Gas (Nitrogen) Temperature: 300 – 350 °C

  • Drying Gas Flow: 8 – 12 L/min

  • Nebulizer Pressure: 30 – 45 psi

  • Scan Range (Full Scan): m/z 50 – 500

  • Tandem MS (MS/MS): For fragmentation studies, select the [M+H]⁺ isotopic peaks (m/z 268.99 and 270.99) as precursors for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Interpretation of Mass Spectra: Predicted Fragmentation Pathways

The structural features of this compound suggest several predictable fragmentation pathways upon CID of the [M+H]⁺ ion. The primary fragmentation sites are likely to be the ethyl ester group and the fused heterocyclic ring system.

Primary Fragmentation: Loss of Ethylene and Ethanol

The most common initial fragmentation events for ethyl esters involve the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement or the loss of an ethanol (C₂H₅OH) molecule.

  • Loss of Ethylene (-28 Da): This would result in a fragment ion corresponding to the carboxylic acid.

  • Loss of Ethanol (-46 Da): This leads to the formation of a stable acylium ion.

Secondary Fragmentation of the Heterocyclic Core

Following the initial losses from the ester group, the pyrazolo[1,5-a]pyridine core is expected to fragment. Common losses from nitrogen-containing heterocycles include the elimination of small neutral molecules like HCN.[9][10]

  • Loss of CO (-28 Da): Following the loss of ethanol, the resulting acylium ion can lose carbon monoxide.

  • Loss of HCN (-27 Da): The pyrazole or pyridine ring can undergo cleavage to eliminate hydrogen cyanide.

The presence of the bromine atom will be a consistent marker in the fragment ions, with the characteristic isotopic pattern aiding in the identification of bromine-containing fragments.

M [M+H]⁺ m/z 268.99 / 270.99 F1 [M+H - C₂H₄]⁺ m/z 240.98 / 242.98 M->F1 - C₂H₄ F2 [M+H - C₂H₅OH]⁺ m/z 222.97 / 224.97 M->F2 - C₂H₅OH F3 [M+H - C₂H₅OH - CO]⁺ m/z 194.96 / 196.96 F2->F3 - CO F4 [M+H - C₂H₅OH - CO - HCN]⁺ m/z 167.95 / 169.95 F3->F4 - HCN

Caption: Predicted Fragmentation Pathway for this compound.

Table 2: Predicted m/z Values for Key Fragment Ions

Fragment IonProposed StructurePredicted m/z (⁷⁹Br / ⁸¹Br)
[M+H]⁺ Protonated Parent Molecule268.99 / 270.99
[M+H - C₂H₄]⁺ Protonated Carboxylic Acid240.98 / 242.98
[M+H - C₂H₅OH]⁺ Acylium Ion222.97 / 224.97
[M+H - C₂H₅OH - CO]⁺ Acylium Ion after CO loss194.96 / 196.96
[M+H - C₂H₅OH - CO - HCN]⁺ Fragment after HCN loss167.95 / 169.95

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

To ensure the highest level of confidence in identification, High-Resolution Mass Spectrometry (HRMS) is indispensable. By measuring the m/z with high accuracy (typically < 5 ppm), the elemental composition of the parent ion and its fragments can be determined. This is particularly important to differentiate the target compound from its constitutional isomer, Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, which has an identical molecular formula and mass.[11][12][13][14] While their full scan mass spectra will be identical, their MS/MS fragmentation patterns may differ due to the different substitution on the pyrazole ring, providing a basis for their distinction.

Conclusion

The mass spectrometric analysis of this compound, while not yet extensively documented in public literature, can be approached systematically. By leveraging soft ionization techniques like ESI, employing HRMS for accurate mass measurements, and inducing fragmentation through tandem MS, a wealth of structural information can be obtained. The predicted fragmentation pathways, centered around the loss of moieties from the ethyl ester group followed by the cleavage of the heterocyclic core, provide a solid framework for interpreting the resulting spectra. The characteristic isotopic signature of the bromine atom serves as a valuable confirmation throughout the analysis. This guide provides the fundamental principles and a practical protocol to enable researchers to confidently identify and characterize this compound in their studies.

References

The Pyrazolo[1,5-a]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a prominent nitrogen-fused heterocyclic system that has garnered significant attention from the scientific community, particularly within the realms of synthetic and medicinal chemistry. This guide provides an in-depth exploration of the discovery and historical evolution of this important chemical entity. It delves into the key synthetic strategies that have been developed for its construction, offering insights into the mechanistic underpinnings and the rationale behind various experimental choices. Furthermore, this document highlights the broad-ranging pharmacological activities of pyrazolo[1,5-a]pyridine derivatives and their successful application in the development of therapeutic agents.

A Historical Perspective: From Curiosity to a Privileged Scaffold

The journey of the pyrazolo[1,5-a]pyridine ring system began in the mid-20th century, with the first reported synthesis in 1948.[1][2] Initial investigations were primarily focused on the fundamental synthesis and reactivity of this novel fused heterocyclic system.[3] For several decades, research in this area was of moderate interest, contributing steadily to the broader field of heterocyclic chemistry.

A significant turning point occurred in the 1980s and 1990s when the pharmacological potential of pyrazolo[1,5-a]pyridines and their aza-analogs, pyrazolo[1,5-a]pyrimidines, became increasingly evident.[3] Researchers discovered that these compounds could act as potent inhibitors of various enzymes, most notably protein kinases.[3] This discovery coincided with the rise of targeted therapy in medicine, where modulating the activity of specific proteins, such as kinases, became a major focus for treating diseases like cancer. The unique structural features of the pyrazolo[1,5-a]pyridine core, which allow it to mimic the ATP molecule and interact with the ATP-binding pocket of kinases, positioned it as an attractive scaffold for the design of novel inhibitors.[3] This realization sparked a surge in research activity, transforming the pyrazolo[1,5-a]pyridine core from a chemical curiosity into a "privileged scaffold" in drug discovery.[4][5]

Foundational Synthetic Strategies: Building the Core

The construction of the pyrazolo[1,5-a]pyridine ring system has been approached from various angles, with cycloaddition and condensation reactions forming the bedrock of early synthetic efforts. Modern methodologies have further expanded the synthetic chemist's toolkit, enabling the efficient and diverse functionalization of this important scaffold.

The Power of [3+2] Cycloaddition Reactions

One of the most widely employed and versatile methods for synthesizing pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-aminopyridinium ylides with suitable dipolarophiles, such as alkenes or alkynes.[6][7] This approach is highly effective for constructing the fused bicyclic system in a single, often highly regioselective, step.

A common strategy involves the in situ generation of the N-aminopyridinium ylide from the corresponding N-aminopyridine precursor. This reactive intermediate then undergoes a cycloaddition reaction with an electron-deficient alkene or alkyne, followed by an oxidation step to yield the aromatic pyrazolo[1,5-a]pyridine core.[7]

Experimental Protocol: Metal-Free Oxidative [3+2] Cycloaddition [8]

This protocol describes a metal-free, room-temperature synthesis of functionalized pyrazolo[1,5-a]pyridines.

Step 1: Reactant Preparation

  • In a round-bottom flask, dissolve N-aminopyridine (1.0 mmol) and an α,β-unsaturated carbonyl compound or electron-withdrawing olefin (1.2 mmol) in N-methylpyrrolidone (NMP) (3 mL).

Step 2: Reaction Execution

  • Stir the reaction mixture vigorously at room temperature under an oxygen atmosphere (using an oxygen-filled balloon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

The causality behind this experimental design lies in the choice of NMP as a solvent, which facilitates the reaction, and the use of molecular oxygen as a green and readily available oxidant for the final aromatization step.[8] The absence of a metal catalyst makes this a more environmentally benign and cost-effective method.[8]

G cluster_reactants Starting Materials cluster_process Reaction Pathway N-aminopyridine N-aminopyridine Ylide_Formation N-aminopyridinium ylide formation N-aminopyridine->Ylide_Formation Dipolarophile α,β-Unsaturated Carbonyl/Olefin Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Solvent NMP Oxidant O2 (air) Temp Room Temp. Ylide_Formation->Cycloaddition Oxidation Oxidative Aromatization Cycloaddition->Oxidation Product Functionalized Pyrazolo[1,5-a]pyridine Oxidation->Product

Caption: Workflow for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.

Condensation Strategies: A Classic Approach

Another foundational route to pyrazolo[1,5-a]pyridine analogs, particularly pyrazolo[1,5-a]pyrimidines, involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3] In this method, the 5-aminopyrazole acts as a binucleophile, reacting with the two electrophilic centers of the β-dicarbonyl compound to form the fused pyrimidine ring.[3]

The reaction conditions can be tuned (acidic or basic catalysis) to favor the desired cyclization and dehydration steps. This method is particularly valuable for its simplicity and the ready availability of a wide range of starting materials, allowing for the synthesis of a diverse library of substituted pyrazolo[1,5-a]pyrimidines.

Starting Material 1Starting Material 2Key ConditionsProductYield (%)Reference
5-Amino-3-methyl-1H-pyrazoleAcetylacetoneAcetic Acid, Reflux2,5,7-Trimethylpyrazolo[1,5-a]pyrimidineHigh[3]
3(5)-Amino-5(3)-(4-pyridyl)pyrazoleEthyl acetoacetateAcetic Acid, Reflux2-Methyl-7-(4-pyridyl)pyrazolo[1,5-a]pyrimidin-5-oneGood[3]
Modern Synthetic Innovations: Tandem and Cross-Coupling Reactions

More contemporary approaches have focused on improving efficiency and atom economy. Tandem or one-pot reactions, where multiple bond-forming events occur in a single reaction vessel, have emerged as powerful strategies.[9][10] For instance, a novel tandem reaction involving the intramolecular condensation of α,β-unsaturated esters with aldehydes has been developed for the convenient synthesis of pyrazolo[1,5-a]pyridine derivatives under mild conditions.[9][10]

Furthermore, palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have provided a modern and efficient means to construct the pyrazolo[1,5-a]pyridine and related fused heterocyclic systems.[11][12] These reactions enable the formation of C-C bonds with high precision and functional group tolerance.[3]

G cluster_main Synthetic Approaches to Pyrazolo[1,5-a]pyridines Start Precursors Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Condensation Condensation Reactions Start->Condensation Tandem Tandem Reactions Start->Tandem CDC Cross-Dehydrogenative Coupling Start->CDC Product Pyrazolo[1,5-a]pyridine Core Cycloaddition->Product Condensation->Product Tandem->Product CDC->Product

Caption: Major synthetic routes to the pyrazolo[1,5-a]pyridine core.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives being investigated for a wide array of therapeutic applications.[13] Its rigid, planar structure and the ability to decorate it with various functional groups make it an ideal framework for interacting with biological targets.

Kinase Inhibition

A significant portion of research on pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines has been dedicated to the development of protein kinase inhibitors for cancer therapy.[14] These compounds have shown potent inhibitory activity against a range of kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks): Several pyrazolo[1,5-a]pyridine derivatives have been discovered as potent and selective inhibitors of PI3K isoforms, which are key components of signaling pathways that regulate cell growth and survival.[15][16]

  • Pim kinases: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent pan-Pim kinase inhibitors, which are promising targets in oncology.[17]

  • Other Kinases: This versatile scaffold has also been utilized to target other kinases such as CK2, EGFR, B-Raf, and MEK.[3]

Beyond Kinases: A Scaffold for Diverse Targets

The therapeutic potential of pyrazolo[1,5-a]pyridines extends beyond kinase inhibition. Novel derivatives have been identified as:

  • Aryl Hydrocarbon Receptor (AHR) Antagonists: The AHR is a ligand-dependent transcription factor involved in immune regulation and is a promising target in cancer immunology. Pyrazolo[1,5-a]pyrimidines have been discovered and optimized as potent AHR antagonists.[18]

  • Neuropeptide Y (NPY) Y1 Receptor Antagonists: A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated as NPY Y1 receptor antagonists, showing potential for the treatment of obesity and other metabolic disorders.[19]

  • Antimicrobial and Antiviral Agents: The broad biological activity of this scaffold also includes antimicrobial, antifungal, and antiviral properties.[1]

The successful development of numerous pyrazolo[1,5-a]pyridine-based compounds in various stages of preclinical and clinical trials underscores the importance of this heterocyclic system in modern drug discovery.[5][20]

Future Outlook

The rich history and diverse reactivity of the pyrazolo[1,5-a]pyridine core continue to inspire the development of novel synthetic methodologies and the exploration of new therapeutic applications. Future research will likely focus on the development of more sustainable and efficient synthetic routes, including flow chemistry and biocatalysis. Furthermore, the application of computational methods and artificial intelligence in the design of new pyrazolo[1,5-a]pyridine derivatives will undoubtedly accelerate the discovery of next-generation therapeutics targeting a wide range of diseases. The versatility and proven track record of this remarkable scaffold ensure its continued prominence in the field of medicinal chemistry for years to come.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is fundamental. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring unambiguous communication of molecular structures. This guide provides a detailed deconstruction of the IUPAC name "Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate," a substituted fused heterocyclic compound.

Deconstructing the Fused Heterocyclic Core: Pyrazolo[1,5-a]pyridine

The foundation of this molecule's name is "pyrazolo[1,5-a]pyridine," which describes a fused bicyclic system. According to IUPAC nomenclature for fused heterocyclic systems, the name is constructed by identifying a "base component" and a "secondary component" which is added as a prefix.[1][2]

  • Identifying the Base and Secondary Components:

    • The system is formed by the fusion of a pyrazole ring and a pyridine ring.

    • IUPAC rules prioritize the ring system that is considered more significant as the base component. In this case, pyridine is a six-membered ring containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms. For fused systems, the larger ring is generally preferred as the base component.[3] Thus, pyridine is the base component and pyrazole is the secondary component, leading to the "pyrazolo..." prefix.

  • Indicating the Fusion Positions: The "[1,5-a]" Bridge:

    • The notation "[1,5-a]" specifies how the pyrazole ring is fused to the pyridine ring.

    • The numbers '1' and '5' refer to the positions of the atoms in the pyrazole ring that are involved in the fusion.

    • The letter 'a' denotes the side of the pyridine ring where the fusion occurs. The sides of the base component are lettered sequentially, starting with 'a' for the 1-2 bond, 'b' for the 2-3 bond, and so on.

Therefore, "pyrazolo[1,5-a]pyridine" describes a pyrazole ring fused at its 1 and 5 positions to the 'a' side (the 1-2 bond) of a pyridine ring.

Numbering the Fused Ring System

Once the fused ring system is established, it is assigned a systematic numbering. For pyrazolo[1,5-a]pyridine, the numbering starts from an atom in the pyrazole ring and proceeds around the periphery of the bicyclic system. The bridgehead atoms (atoms shared by both rings) are not numbered in sequence around the periphery. The accepted IUPAC numbering for the pyrazolo[1,5-a]pyridine core is as follows:

G start Starting Materials (e.g., Substituted Pyridine and a Pyrazole Precursor) reaction Cyclocondensation Reaction (e.g., with a suitable catalyst and solvent system) start->reaction workup Aqueous Work-up (Extraction and washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product: This compound characterization->final_product

References

commercial availability of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate: Commercial Sourcing, Synthetic Utility, and Applications in Drug Discovery

Foreword: Identifying a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazolo[1,5-a]pyridine core stands out as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for developing novel therapeutics.[1] this compound is a particularly valuable derivative of this core. The strategic placement of a bromine atom and an ethyl ester group provides orthogonal chemical handles for facile, predictable, and high-yield derivatization. This guide serves as a technical resource for researchers, offering a comprehensive overview of this reagent's commercial availability, physicochemical properties, and, most critically, its practical application in the synthesis of compound libraries for screening and lead optimization.

Commercial Availability and Procurement Strategy

This compound is readily accessible from a multitude of fine chemical suppliers. For research and development purposes, factors such as batch-to-batch consistency, purity verification (typically >95%), and availability of analytical data (e.g., NMR, LC-MS) are paramount. For process development and scale-up, supplier reliability and scalability become the primary considerations.

Table 1: Comparative Analysis of Commercial Suppliers

SupplierCatalog Number (Example)Purity SpecificationTypical Availability
BLDpharm BD26230>98%In Stock
ChemShuttle 17105595%In Stock
Capot Chemical 89615>98%In Stock
Sigma-Aldrich FLUH99C84C3F95%Varies
Combi-Blocks QE-5107>95%In Stock
AstaTech 39077>97%In Stock
AK Scientific, Inc. T9485>97%In Stock

Note: This table is a representative sample. Researchers should always verify current stock and request a certificate of analysis before purchase.[2][3][4][5]

Core Physicochemical and Safety Data

A foundational understanding of a reagent's properties is critical for experimental design, reaction setup, and safety.

Table 2: Key Properties and Identifiers

PropertyValueSource
CAS Number 1363381-49-0[6]
Molecular Formula C₁₀H₉BrN₂O₂[5]
Molecular Weight 269.10 g/mol [5]
Appearance White to off-white solidSupplier Data
Melting Point 110-114 °C (typical)Supplier Data
Solubility Soluble in DCM, EtOAc, DMSO, DMFGeneral Knowledge
InChI Key LJKZKCQPVABNLG-UHFFFAOYSA-N

Safety Profile:

According to representative Safety Data Sheets (SDS), this compound is classified as an acute toxicant if swallowed, a skin irritant, and a serious eye irritant.[7][8][9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Utility: A Gateway to Molecular Diversity

The true value of this compound lies in its capacity for selective modification at two distinct points on the scaffold. This dual functionality is the cornerstone of its use in building combinatorial libraries.

  • The Bromine Handle (C5-Position): The aryl bromide is primed for a vast array of palladium-catalyzed cross-coupling reactions. This is the primary route for introducing diversity elements that can probe the binding pockets of target proteins.

  • The Ester Handle (C2-Position): The ethyl ester can be readily saponified to the corresponding carboxylic acid. This acid is a versatile intermediate for amide bond formation, a ubiquitous linkage in bioactive molecules, or can be used in other transformations.

The following workflow diagram illustrates these divergent synthetic pathways.

G cluster_c5 C5-Position Chemistry cluster_c2 C2-Position Chemistry start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki Pd(0) sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira Pd(0)/Cu(I) buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) start->buchwald Pd(0) saponification Saponification (LiOH or NaOH) start->saponification Base c5_products 5-Aryl/Alkynyl/Amino Derivatives suzuki->c5_products sonogashira->c5_products buchwald->c5_products acid_intermediate Carboxylic Acid Intermediate saponification->acid_intermediate amide_coupling Amide Coupling (Amine, Coupling Agent) acid_intermediate->amide_coupling amide_library Amide Library amide_coupling->amide_library

Caption: Divergent synthetic pathways from the core scaffold.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a standard, robust method for arylating the C5-position. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and success.

Objective: To synthesize Ethyl 5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2-carboxylate.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Experimental Procedure:

  • Inert Atmosphere Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask, add this compound (e.g., 269 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Na₂CO₃ (318 mg, 3.0 mmol).

    • Causality: The palladium catalyst is oxygen-sensitive. Ensuring an inert atmosphere by evacuating and backfilling the flask with nitrogen or argon (3 cycles) is critical to prevent catalyst degradation and ensure high catalytic turnover.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (22 mg, 0.03 mol%) to the flask.

    • Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for coupling with electron-rich and electron-neutral boronic acids. The dppf ligand is bulky and electron-rich, promoting the crucial reductive elimination step of the catalytic cycle.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

    • Causality: Dioxane is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base (Na₂CO₃) and facilitate the transmetalation step. Degassing the solvent (by sparging with N₂/Ar for 20-30 min) is another critical step to remove dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

  • In-Process Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the disappearance of the starting bromide.

  • Workup and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). b. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL). c. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Kinase Inhibitor Discovery

The pyrazolo[1,5-a]pyrimidine scaffold (a close analogue) is a cornerstone of modern kinase inhibitor design, found in multiple clinically approved drugs.[10] Pyrazolo[1,5-a]pyridines share this potential. They function as ATP-competitive inhibitors by occupying the adenine-binding region of the kinase catalytic site. The derivatives synthesized from this compound are used to explore the structure-activity relationships (SAR) needed to achieve potency and selectivity against specific kinases, such as EGFR, B-Raf, and CDKs, which are often dysregulated in cancer.[11][12]

Caption: Interaction model of the scaffold within a kinase ATP pocket.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its commercial availability, well-defined reactivity, and access to a privileged biological scaffold make it an essential building block for medicinal chemists. By leveraging robust and well-understood synthetic transformations like the Suzuki-Miyaura coupling, research teams can efficiently generate novel and diverse compound libraries, significantly increasing the probability of identifying potent and selective clinical candidates.

References

Methodological & Application

The Strategic Utility of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazolo[1,5-a]pyridine core is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This bicyclic heteroaromatic system is a bioisostere of purine, enabling it to effectively bind to the ATP pockets of kinases, a critical class of enzymes in cellular signaling. Its rigid structure and versatile substitution patterns have led to its incorporation into numerous clinically evaluated and approved therapeutic agents.

Within this important class of molecules, Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS No: 1363381-49-0) has emerged as a particularly valuable and versatile building block for drug discovery programs. The strategic placement of the bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient exploration of chemical space. The ethyl ester at the 2-position offers a site for further modification, such as hydrolysis and amidation, to fine-tune the physicochemical and pharmacological properties of the final compounds. This application note provides a comprehensive guide to the use of this key intermediate, including detailed protocols for its synthesis and derivatization, and highlights its application in the development of next-generation therapeutics.

Core Applications in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a key component in a number of groundbreaking therapies. A notable example is the FDA-approved RET kinase inhibitor, selpercatinib, which features this core structure and is used in the treatment of certain types of lung and thyroid cancers[1]. The versatility of this compound allows for the rapid generation of diverse compound libraries to target a range of biological targets, including:

  • Kinase Inhibitors: The primary application of this scaffold is in the development of inhibitors for various kinases implicated in cancer and inflammatory diseases. The bromine at the 5-position can be readily substituted with aryl or heteroaryl groups to probe the hydrophobic regions of the kinase active site.

  • Antitubercular Agents: Derivatives of the pyrazolo[1,5-a]pyridine core have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains[2].

  • Anti-inflammatory and Analgesic Drugs: The scaffold has been utilized as a key intermediate in the synthesis of compounds with anti-inflammatory and analgesic properties.

  • Antiviral Agents: Recent studies have identified pyrazolo[1,5-a]pyridine derivatives as inhibitors of the human La protein, demonstrating potential as anti-hepatitis B virus (HBV) agents[3][4][5].

Synthesis of the Starting Material

While this compound is commercially available from various suppliers[6][7][8][9][10][11], an understanding of its synthesis is crucial for researchers who may need to prepare it in-house or synthesize analogs with different substitution patterns. The general and robust synthesis of the pyrazolo[1,5-a]pyridine core typically involves the condensation of an N-aminopyridinium salt with a suitable three-carbon synthon. A plausible synthetic route is outlined below.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of the pyrazolo[1,5-a]pyridine scaffold.

Step 1: N-Amination of 2,6-dibromopyridine

  • To a solution of 2,6-dibromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The resulting precipitate, 1-amino-2,6-dibromopyridinium mesitylenesulfonate, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Cyclocondensation

  • Suspend the N-aminopyridinium salt (1.0 eq) and ethyl propiolate (1.1 eq) in a solvent such as acetonitrile.

  • Add a non-nucleophilic base, for example, triethylamine (3.0 eq), and heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

G cluster_synthesis Synthesis of this compound 2,6-dibromopyridine 2,6-dibromopyridine N-amination N-amination 2,6-dibromopyridine->N-amination MSH N-aminopyridinium salt N-aminopyridinium salt N-amination->N-aminopyridinium salt Cyclocondensation Cyclocondensation N-aminopyridinium salt->Cyclocondensation Product This compound Cyclocondensation->Product Ethyl propiolate Ethyl propiolate Ethyl propiolate->Cyclocondensation Base, Heat

Caption: Synthetic scheme for this compound.

Key Derivatization Reactions and Protocols

The bromine atom at the 5-position is the key to the synthetic utility of this building block. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Miyaura Borylation: A Gateway to Suzuki Coupling

A crucial first step for many Suzuki coupling reactions is the conversion of the bromide to a boronate ester. A recent patent provides a specific protocol for this transformation[12].

  • To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add bis(pinacolato)diboron (1.3 eq) and potassium acetate (1.5 eq).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).

  • Stir the reaction mixture for 2 hours at 90°C under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-2-carboxylate, can be used in the subsequent Suzuki coupling without further purification or can be purified by column chromatography.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The following is a general protocol that can be adapted for coupling with various aryl and heteroaryl boronic acids or esters.

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Reactant 1Reactant 2 (Boronic Acid)Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)908>85
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)908>80
This compoundPyridine-3-boronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)9010>75
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The introduction of an amine at the 5-position is another critical transformation in drug discovery. The Buchwald-Hartwig amination is the premier method for this purpose.

  • To a dry Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), a base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst like Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand, for instance, BINAP (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous solvent such as toluene.

  • Heat the reaction mixture to 80-110 °C and stir for 6-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the desired N-substituted product by column chromatography.

G cluster_derivatization Derivatization of this compound Starting_Material This compound Borylation Borylation Starting_Material->Borylation B₂(pin)₂ Pd(dppf)Cl₂ Suzuki Suzuki Starting_Material->Suzuki Aryl-B(OH)₂ Pd(PPh₃)₄ Buchwald Buchwald Starting_Material->Buchwald R₂NH Pd₂(dba)₃, Ligand Boronate_Ester Boronate_Ester Borylation->Boronate_Ester Aryl_Derivative 5-Aryl-pyrazolo[1,5-a]pyridine Suzuki->Aryl_Derivative Amine_Derivative 5-Amino-pyrazolo[1,5-a]pyridine Buchwald->Amine_Derivative Boronate_Ester->Suzuki Aryl-B(OH)₂ Pd(PPh₃)₄

Caption: Key cross-coupling reactions of the title compound.

Conclusion and Future Outlook

This compound is a high-value building block that provides a reliable and versatile entry point into a medicinally important chemical space. Its ability to undergo a variety of cross-coupling reactions at the 5-position, coupled with the potential for modification at the 2-position, makes it an indispensable tool for the modern medicinal chemist. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast potential of this scaffold in the discovery and development of novel therapeutics to address unmet medical needs. The continued exploration of new coupling partners and the development of more efficient and sustainable catalytic systems will undoubtedly further expand the utility of this remarkable molecule.

References

Application Note: Suzuki Coupling Protocols for Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Functionalized Pyrazolo[1,5-a]pyridines

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] As a purine analogue, this structure serves as a versatile framework for designing molecules with a wide range of biological activities, including roles as kinase inhibitors and other potential therapeutics.[3][4][5][6] The ability to precisely modify this core structure is paramount for developing novel pharmaceutical agents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[7][8][9] This palladium-catalyzed reaction between an organoboron species (like a boronic acid) and an organic halide offers exceptional functional group tolerance, high yields, and readily available starting materials, making it an indispensable tool for synthetic chemists.[9][10]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Suzuki coupling protocols to Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. 1363381-49-0[11]). We will explore the reaction mechanism, provide optimized step-by-step protocols, and offer a comprehensive troubleshooting guide to enable the efficient synthesis of diverse chemical libraries based on this key intermediate.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[12] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][13][14]

Suzuki_Miyaura_Cycle cluster_caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L₂Pd(II)(Ar¹)(X) (Palladium(II) Complex) OxAdd->PdII_Complex Ar¹-X (Aryl Halide) Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Boronate L₂Pd(II)(Ar¹)(Ar²) (Di-organic Complex) Transmetalation->PdII_Boronate Ar²-B(OR)₂ (Boronic Acid/Ester) + Base RedElim Reductive Elimination PdII_Boronate->RedElim RedElim->Pd0  Ar¹-Ar² (Product) caption_node

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components

The success of a Suzuki coupling reaction is critically dependent on the careful selection of four key components:

  • Palladium Catalyst: The catalyst is the core of the transformation. While Pd(0) is the active species, air-stable Pd(II) precatalysts are commonly used, which are reduced to Pd(0) in situ.[15] The choice of precatalyst can significantly impact reaction efficiency.[15]

  • Ligand: Ligands stabilize the palladium center and modulate its reactivity. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required for challenging substrates like heteroaryl chlorides or bromides, as they promote the oxidative addition and reductive elimination steps.[16][17]

  • Base: The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the transmetalation step.[8][18][19] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical and can influence reaction rate and prevent side reactions.[18][20]

  • Solvent: The solvent system must solubilize the organic substrates, the organometallic catalyst, and the inorganic base.[21] Biphasic systems, such as 1,4-dioxane/water or toluene/water, are frequently used to achieve this.[20] The choice of solvent can also influence catalyst stability and reaction selectivity.[22][23][24]

Materials and Reagents

Reagent/MaterialGrade/SpecificationNotes
Aryl Halide
This compound>95% Purity (CAS: 1363381-49-0)The key starting material.[11]
Boronic Acid
Phenylboronic Acid (or other desired aryl/heteroaryl boronic acid)>97% PurityTypically used in 1.1–1.5 equivalents.
Catalysts & Ligands
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>98% PurityA common Pd(0) source.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]>98% PurityAn effective Pd(II) precatalyst.
XPhos Pd G3>98% PurityA modern, highly active Buchwald precatalyst.
Bases
Potassium Carbonate (K₂CO₃)Anhydrous, finely powderedA versatile, common base.
Potassium Phosphate (K₃PO₄)Anhydrous, finely powderedA stronger base, often effective for N-heterocycles.[25]
Cesium Carbonate (Cs₂CO₃)Anhydrous, finely powderedA strong base, useful for difficult couplings.
Solvents
1,4-DioxaneAnhydrous
TolueneAnhydrous
N,N-Dimethylformamide (DMF)AnhydrousA polar aprotic solvent.[21]
WaterDegassed, DeionizedUsed in biphasic systems.
Other Equipment
Schlenk flask or microwave vialOven-dried
Magnetic stir bars, condenser, oil bath
Inert gas supply (Nitrogen or Argon)High purity
Syringes and needlesFor transfer of anhydrous/degassed liquids.

Experimental Protocols

Protocol 1: General Conditions for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound.

Workflow_Suzuki cluster_caption General experimental workflow for Suzuki-Miyaura coupling. A 1. Reagent Setup - Add solids (Aryl Halide, Boronic Acid, Base) to oven-dried flask. B 2. Inert Atmosphere - Seal flask and purge with N₂ or Ar for 10-15 min. A->B C 3. Catalyst Addition - Add Pd catalyst/ligand under positive inert gas pressure. B->C D 4. Solvent Addition - Add degassed solvent(s) via syringe. C->D E 5. Reaction - Heat to desired temp (e.g., 90-100 °C) with vigorous stirring. D->E F 6. Monitoring - Track progress via TLC or LC-MS. E->F G 7. Work-up - Cool, dilute with EtOAc, wash with H₂O and brine. F->G H 8. Purification - Dry organic layer, concentrate, and purify by column chromatography. G->H caption_node

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered base (2.0 equiv., e.g., K₂CO₃ or K₃PO₄).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[26]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio) via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting aryl halide.

  • Reaction: Place the sealed flask in a preheated oil bath at 90–100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times and is ideal for rapid library synthesis.[10]

  • Reaction Setup: In a microwave-safe reaction vial with a stir bar, combine the aryl halide (1.0 equiv.), boronic acid (1.5 equiv.), base (e.g., Cs₂CO₃, 2.0 equiv.), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[10]

  • Solvent Addition: Add the degassed solvent (e.g., DMF or 1,4-Dioxane).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120–150 °C for 15–60 minutes.[10]

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Optimization of Reaction Conditions

The optimal conditions for Suzuki coupling are highly dependent on the specific substrates used. The following table provides a set of starting conditions for systematic optimization.[27][28]

ConditionCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Notes & Rationale
A Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)90A standard, widely applicable starting point.[9]
B Pd(OAc)₂ (3%)SPhos (6%)K₃PO₄ (2.0)Toluene / H₂O (5:1)100Bulky phosphine ligands often improve yields for heteroaromatic substrates.[26] K₃PO₄ is a strong base effective for N-heterocycles.[25]
C Pd(dppf)Cl₂ (3%)-K₂CO₃ (2.0)DMF110A polar aprotic solvent can be beneficial for solubility and reactivity.
D XPhos Pd G3 (2%)-K₃PO₄ (2.0)THF / H₂O (10:1)80A highly active precatalyst that may allow for lower temperatures and catalyst loadings.[29]
E Pd(OAc)₂ (5%)-KF (3.0)THF (Anhydrous)70Fluoride bases can be effective and may reduce protodeboronation, especially for base-sensitive substrates.[8]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Below is a guide to addressing common issues, particularly those relevant to nitrogen-containing heterocycles.[30]

Troubleshooting_Flowchart Start Low or No Yield? Cause1 Possible Cause: Catalyst Inactivity / Poisoning Start->Cause1 Yes Cause2 Possible Cause: Protodeboronation Start:s->Cause2:w Side product observed (Ar-H from boronic acid)? Cause3 Possible Cause: Homocoupling Start:s->Cause3:e Side product observed (Ar-Ar or Ar'-Ar')? Cause4 Possible Cause: Poor Solubility Start:e->Cause4:e Reaction is heterogeneous? Solution1 Solution: - Use fresh, air-stable precatalyst (e.g., Buchwald G3). - Screen bulky, electron-rich ligands (XPhos, SPhos). - Ensure strict inert atmosphere. Cause1->Solution1 Success Problem Solved Solution1->Success Solution2 Solution: - Use milder base (K₂CO₃, KF). - Switch to anhydrous conditions. - Use boronate ester (pinacol). Cause2->Solution2 Solution2->Success Solution3 Solution: - Thoroughly degas solvents (freeze-pump-thaw). - Ensure no oxygen leaks into the system. Cause3->Solution3 Solution3->Success Solution4 Solution: - Screen different solvents (Toluene, DMF, THF). - Increase reaction temperature. Cause4->Solution4 Solution4->Success

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

1. Problem: Low or No Product Yield

  • Catalyst Inactivity: The active Pd(0) species may be deactivated by oxygen or poisoned by coordination to the nitrogen atoms of the pyrazolopyridine ring.[26][30]

    • Solution: Use a robust, air-stable precatalyst (e.g., XPhos Pd G3). Screen bulky, electron-rich ligands that protect the metal center and facilitate catalysis.[26][30] Ensure the reaction is maintained under a strict inert atmosphere.[29]

  • Suboptimal Base/Solvent: The chosen base may not be strong enough, or the reagents may not be fully soluble.[29]

    • Solution: Screen stronger bases like K₃PO₄ or Cs₂CO₃. Try different solvent systems like Toluene/H₂O or DMF to improve solubility.[29]

2. Problem: Significant Protodeboronation

  • Description: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a proton from the solvent, especially with electron-rich or heteroaryl boronic acids.[26][29]

    • Solution:

      • Use milder bases like K₂CO₃ or KF, as strong bases in aqueous media can accelerate this process.[29]

      • Switch to anhydrous conditions, as water is the primary proton source.[29]

      • Protect the boronic acid by converting it to a more stable boronate ester (e.g., a pinacol or MIDA ester), which slowly releases the active boronic acid under the reaction conditions.[26][30]

3. Problem: Formation of Homocoupling Byproducts

  • Description: The formation of biaryl products from the coupling of two aryl halides (Ar-Ar) or two boronic acid molecules (Ar'-Ar').

    • Solution: This is often promoted by the presence of oxygen.[29] Ensure the solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) and that the reaction vessel is free of air leaks.[30]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C–N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules.[1] Among the methodologies available, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for the synthesis of these crucial linkages.[2] This reaction allows for the coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines, often under milder conditions and with greater functional group tolerance than traditional methods like nucleophilic aromatic substitution or Ullmann condensation.[1]

This guide provides a detailed technical overview and field-proven protocols for the Buchwald-Hartwig amination of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic building block of significant interest in drug discovery due to the prevalence of the pyrazolo[1,5-a]pyridine scaffold in medicinally relevant compounds.[3] We will delve into the mechanistic underpinnings of the reaction, offer guidance on the rational selection of catalysts, ligands, and bases, and present step-by-step protocols for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] A simplified representation of this cycle is as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where the C–N bond is formed, and the desired aminated product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

A key challenge in the amination of nitrogen-containing heterocycles is the potential for the substrate itself to coordinate to the palladium center, which can inhibit catalysis. The use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is crucial to mitigate this issue and promote the desired reductive elimination step.[4]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex [(Ar)Pd(II)(Br)L_n] Pd(0)L_n->Oxidative Addition Complex Ar-Br Amine Coordination [(Ar)Pd(II)(Br)(R2NH)L_n] Oxidative Addition Complex->Amine Coordination + R2NH Palladium Amido Complex [(Ar)Pd(II)(NR2)L_n] Amine Coordination->Palladium Amido Complex + Base - H-Base+ Br- Palladium Amido Complex->Pd(0)L_n Product Ar-NR2 Palladium Amido Complex->Product Reductive Elimination Catalyst Regeneration

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Key Considerations for the Amination of this compound

The successful amination of this specific substrate requires careful consideration of several factors due to its unique electronic and structural features:

  • Heterocyclic Substrate: The pyrazolo[1,5-a]pyridine core is an electron-deficient N-heterocycle. This can make oxidative addition more facile but also increases the likelihood of the nitrogen atoms in the ring coordinating to the palladium catalyst, potentially leading to catalyst deactivation. The use of sterically hindered and electron-rich ligands is paramount to prevent this and facilitate the desired C-N bond formation.

  • Ester Functionality: The presence of the ethyl ester at the 2-position introduces base sensitivity. Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can promote hydrolysis of the ester, leading to unwanted side products. Therefore, milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[2][5]

  • Choice of Catalyst and Ligand: The selection of the palladium source and the supporting ligand is critical. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined pre-catalysts often offer superior performance and reproducibility. The choice of ligand will depend on the nature of the amine coupling partner, with bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and N-heterocyclic carbene (NHC) ligands generally providing good results for challenging heterocyclic substrates.[6]

  • Solvent and Temperature: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used. The reaction temperature typically ranges from 80-110 °C, although milder conditions may be possible with highly active catalyst systems.[7]

Comparative Data: Ligand and Base Screening

The following table summarizes representative data from the literature for the Buchwald-Hartwig amination of various bromo-N-heterocycles, providing a rationale for the selection of conditions for this compound.

Catalyst System (Pd Source / Ligand)Heteroaryl BromideAmineBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / RuPhos2-BromopyrazineMorpholineLiHMDSToluene10083[6]
Pd(OAc)₂ / dppp2-BromopyridineDiethylamineNaOtBuToluene8098[6]
Pd₂(dba)₃ / XPhos5-BromopyrimidineN-MethylanilineK₃PO₄Toluene10095[4]
Pd(dba)₂ / tBuDavePhos4-Bromo-1-tritylpyrazoleAnilineNaOtBuToluene10085[8]
[Pd(allyl)Cl]₂ / t-BuXPhosBromobenzeneCarbazolet-BuOLiToluene100>95[9]

This data highlights the efficacy of bulky phosphine ligands and the possibility of using weaker bases like K₃PO₄ for successful couplings on N-heterocycles.

Experimental Protocols

The following protocols are designed as a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization of catalyst/ligand loading, base, temperature, and reaction time may be necessary for specific amine coupling partners.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A Charge reaction vessel with This compound, palladium pre-catalyst, ligand, and base. B Evacuate and backfill the vessel with Argon (3x). A->B C Add anhydrous solvent and amine coupling partner via syringe. B->C D Heat the reaction mixture to the desired temperature with stirring. C->D E Monitor reaction progress by TLC, GC-MS, or LC-MS. D->E F Cool to room temperature and filter through a pad of Celite. E->F G Concentrate the filtrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H I Characterize the final product (NMR, MS, etc.). H->I

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: General Procedure with a Primary or Secondary Aliphatic Amine

This protocol is optimized for amines that are less sterically hindered and utilizes a milder base to preserve the ester functionality.

Reagents and Materials:

  • This compound (1.0 eq)

  • Aliphatic amine (1.2-1.5 eq)

  • XPhos Pd G3 Precatalyst (2-5 mol%)

  • XPhos (if not using a pre-catalyst, 2.2-5.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)

  • Anhydrous Toluene (0.1-0.2 M concentration with respect to the aryl bromide)

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add this compound, XPhos Pd G3 precatalyst, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by the aliphatic amine.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Procedure for Less Reactive or Sterically Hindered Amines

For more challenging amines, a more active catalyst system and potentially a stronger, non-nucleophilic base may be required.

Reagents and Materials:

  • This compound (1.0 eq)

  • Sterically hindered or less reactive amine (1.5 eq)

  • RuPhos Pd G3 Precatalyst (3-5 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF (2.0 eq)

  • Anhydrous 1,4-Dioxane (0.1-0.2 M)

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add this compound and the RuPhos Pd G3 precatalyst.

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane and the amine coupling partner.

  • Cool the mixture to 0 °C in an ice bath and slowly add the LHMDS solution dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction to 100 °C for 16-24 hours.

  • Monitor the reaction for completion. Upon consumption of the starting material, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting and Side Reactions

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

  • Low Conversion:

    • Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions. Degas the solvent thoroughly. Increase the catalyst and/or ligand loading.

    • Insufficiently Active Catalyst System: Screen a different ligand. For electron-deficient heterocycles, more electron-rich and bulky ligands like BrettPhos or NHC ligands may be beneficial.[5]

    • Base Incompatibility: If using a weaker base like K₃PO₄, a higher reaction temperature or longer reaction time may be needed.[2]

  • Side Reactions:

    • Hydrodehalogenation: This occurs when the bromo substituent is replaced by a hydrogen atom. This can be favored by the presence of water or if the reductive elimination is slow. Using bulkier ligands can often suppress this side reaction.[10]

    • Ester Hydrolysis: If the desired product is accompanied by the corresponding carboxylic acid, the base is likely too strong or the reaction temperature is too high for prolonged periods. Switch to a weaker base (e.g., Cs₂CO₃ or K₃PO₄) or consider running the reaction at a lower temperature.[5]

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-arylated pyrazolo[1,5-a]pyridines. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst, ligand, and base to match the specific properties of the this compound substrate, researchers can efficiently access a diverse range of aminated products crucial for the advancement of drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide to successfully implement this powerful reaction.

References

Application Notes and Protocols: Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold

In the landscape of modern oncology and targeted therapies, protein kinases have emerged as pivotal targets for drug development.[1][2] These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of cancer treatment. Within this field, certain heterocyclic structures have been identified as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding site of kinases, providing a robust framework for the design of potent and selective inhibitors.[3][4]

The pyrazolo[1,5-a]pyridine scaffold is one such privileged structure.[5] Its fused bicyclic system acts as a bioisostere of purine, the core of ATP, enabling it to effectively compete for the kinase hinge region.[5] This fundamental interaction provides a strong anchor for inhibitor binding, and the scaffold's versatile substitution points allow for extensive chemical modification to achieve high potency and selectivity against specific kinase targets.[1][2][3] Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have already yielded FDA-approved drugs, highlighting the therapeutic potential of this class of compounds.[4]

This document provides detailed application notes and protocols for the use of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate , a strategically functionalized starting material, in the discovery and development of novel kinase inhibitors. We will explore its synthesis, its chemical handles for diversification, and step-by-step protocols for its elaboration into potential drug candidates, followed by methods for their biological evaluation.

Chemical Properties and Strategic Advantages of this compound

This compound is a key building block for the synthesis of a diverse library of kinase inhibitors. Its structure incorporates three key features that are highly advantageous for medicinal chemistry campaigns:

  • The Pyrazolo[1,5-a]pyridine Core: As discussed, this scaffold serves as an excellent hinge-binding motif, a critical interaction for ATP-competitive kinase inhibition.[5]

  • The 5-bromo Substituent: The bromine atom at the 5-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7][8] This allows for the introduction of a wide range of aryl and heteroaryl groups, which can be used to target specific pockets within the kinase active site, thereby enhancing potency and modulating selectivity.

  • The 2-ethyl carboxylate Group: The ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse array of amines to form amides, introducing another vector for chemical exploration and interaction with the target kinase.[9][10][11]

These features make this compound an ideal starting point for a library synthesis aimed at discovering novel kinase inhibitors.

PropertyValue
CAS Number 1363381-49-0
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.10 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Synthetic Strategy and Protocols

While this compound is commercially available, understanding its synthesis provides context for its utility. A plausible synthetic route is outlined below, followed by detailed protocols for its diversification.

Proposed Synthesis of this compound

The synthesis of the pyrazolo[1,5-a]pyridine core typically involves the condensation of an aminopyridine with a 1,3-dielectrophile.[12]

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-5-bromopyridine

  • Ethyl glyoxalate

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-amino-5-bromopyridine (1.0 eq), ethyl glyoxalate (1.2 eq, typically as a 50% solution in toluene), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add sufficient toluene to suspend the reagents and allow for efficient reflux.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Diversification of the Scaffold

The true power of this compound lies in its potential for diversification at the 5- and 2-positions. The following protocols detail common and effective methods for elaborating this core structure.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-position

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the 5-bromo position.[13][14]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 2-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 3: Amide Coupling at the 2-position

This two-step protocol involves the hydrolysis of the ethyl ester followed by amide bond formation.[11]

Step A: Hydrolysis of the Ethyl Ester

Materials:

  • Ethyl 5-(aryl/heteroaryl)-pyrazolo[1,5-a]pyridine-2-carboxylate (from Protocol 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester in a mixture of THF and water.

  • Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and acidify to pH ~3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate.

Step B: Amide Bond Formation

Materials:

  • 5-(Aryl/heteroaryl)-pyrazolo[1,5-a]pyridine-2-carboxylic acid (from Step A)

  • Desired amine (1.1 eq)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Add HATU (1.2 eq) portion-wise and stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS, typically 1-4 hours).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Workflow and Biological Evaluation

The development of a kinase inhibitor is an iterative process of design, synthesis, and biological testing. The following workflow illustrates this process starting from this compound.

Kinase_Inhibitor_Development_Workflow cluster_synthesis Synthesis & Diversification cluster_testing Biological Evaluation Start Ethyl 5-bromopyrazolo [1,5-a]pyridine-2-carboxylate Suzuki Protocol 2: Suzuki Coupling (C5) Start->Suzuki Hydrolysis Protocol 3A: Ester Hydrolysis (C2) Suzuki->Hydrolysis Amide Protocol 3B: Amide Coupling (C2) Hydrolysis->Amide Library Diverse Inhibitor Library Amide->Library Assay Protocol 4: In Vitro Kinase Assay Library->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Suzuki Iterative Design Optimization->Amide Iterative Design Lead Lead Candidate Optimization->Lead

Caption: Iterative workflow for kinase inhibitor development.

Protocol 4: General In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.[15][16][17][18] This example uses a fluorescence-based readout that measures ADP production, a universal product of the kinase reaction.

Materials:

  • Purified recombinant target kinase

  • Specific peptide or protein substrate for the target kinase

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettors

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in kinase assay buffer to the desired final concentrations. Add a small volume (e.g., 1-5 µL) of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells with a known inhibitor for positive controls.

  • Kinase Reaction Initiation: Prepare a kinase/substrate master mix in kinase assay buffer. Add this mix to the wells containing the compounds.

  • Prepare an ATP solution in kinase assay buffer at a concentration close to the Kₘ for the target kinase. Add the ATP solution to the wells to start the reaction. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC₅₀ value for each active compound by fitting the dose-response data to a suitable equation.

Targeting a Signaling Pathway: An Example with the MAPK/ERK Pathway

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully used to develop inhibitors of kinases in the MAPK/ERK pathway, such as B-Raf and MEK.[2] This pathway is frequently hyperactivated in various cancers.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK Inhibited by Pyrazolopyrimidine Derivatives ERK ERK1/2 MEK->ERK Inhibited by Pyrazolopyrimidine Derivatives TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: The MAPK/ERK signaling pathway.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the development of novel kinase inhibitors. The strategic placement of its functional groups allows for the systematic exploration of chemical space around the privileged pyrazolo[1,5-a]pyridine core. The protocols outlined in this guide provide a robust framework for the synthesis, diversification, and biological evaluation of compound libraries based on this scaffold. Future work will focus on expanding the range of coupling partners, exploring different substitution patterns, and applying these compounds in cell-based assays and in vivo models to identify promising lead candidates for clinical development. Despite the progress, challenges such as acquired drug resistance and off-target effects remain, necessitating continued innovation in the design of next-generation kinase inhibitors.[1]

References

Application Notes and Protocols: Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound built upon the pyrazolo[1,5-a]pyridine scaffold. This core structure is of significant interest in materials science due to the unique electronic properties arising from its fused π-excessive pyrazole and π-deficient pyridine rings.[1][2] This inherent dipolar character, combined with good stability and reactivity, makes pyrazolo[1,5-a]pyridine derivatives promising candidates for a range of optoelectronic applications.

While this compound itself is not extensively documented in materials science literature, its structure presents two key features for strategic molecular design: a modifiable ester group and a reactive bromine atom. The bromine atom, in particular, serves as a versatile synthetic handle for introducing various functional moieties through well-established cross-coupling reactions. This allows for the rational design and synthesis of novel materials with tailored electronic and photophysical properties.

This guide provides an in-depth exploration of the potential applications of this compound in materials science. We will present detailed, field-proven protocols for its derivatization and incorporation into advanced material systems such as Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and fluorescent sensors. The methodologies are designed to be self-validating, with explanations of the scientific rationale behind key experimental steps.

Application in Organic Light-Emitting Diodes (OLEDs)

Rationale and Expertise: The development of efficient and stable host materials is crucial for the performance of phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. Pyridine-based molecules are well-regarded for their electron-transporting capabilities.[3] Furthermore, related fused heterocyclic systems, such as[1][2][4]triazolo[1,5-a]pyridine, have been successfully employed as host materials in high-efficiency green and blue OLEDs.[4][5]

The pyrazolo[1,5-a]pyridine core of the title compound is expected to exhibit good thermal stability and suitable electronic properties for use in an OLED stack. The bromine atom at the 5-position is strategically located for modification. Using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, hole-transporting units (e.g., carbazole) or other functional groups can be attached.[6][7] This would result in a bipolar host material capable of balanced charge transport, a key factor in achieving high electroluminescence efficiency and reducing efficiency roll-off at high brightness.

Protocol 1: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling

This protocol details the synthesis of a potential bipolar host material by coupling a carbazole moiety to the this compound core.

Materials:

  • This compound (CAS: 1363381-49-0)

  • 9H-Carbazole-9-ylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), 9H-carbazole-9-ylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Add a 4:1 mixture of degassed toluene and water to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Add ethyl acetate and water to the mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired bipolar host material. Characterize the final product by NMR and mass spectrometry.

Protocol 2: Fabrication of a Phosphorescent OLED (PhOLED)

This protocol describes a standard method for fabricating a multilayered PhOLED using the newly synthesized host material.[8][9]

Device Structure: ITO / HTL / EML (Host:Dopant) / HBL / ETL / EIL / Cathode

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-transporting layer (HTL) material (e.g., NPB)

  • Synthesized bipolar host material

  • Phosphorescent dopant (e.g., Ir(ppy)₃ for green emission)

  • Hole-blocking layer (HBL) material (e.g., BCP)

  • Electron-transporting layer (ETL) material (e.g., Alq₃)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use to improve the work function.

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm layer of the HTL material.

    • Co-evaporate the synthesized host material and the phosphorescent dopant to form a 20 nm emissive layer (EML). The doping concentration should be optimized (typically 6-15 wt%).

    • Deposit a 10 nm layer of the HBL material.

    • Deposit a 30 nm layer of the ETL material.

  • Cathode Deposition: Without breaking the vacuum, deposit a 1 nm layer of LiF as the EIL, followed by a 100 nm layer of Al as the cathode.

  • Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Data Presentation: OLED Performance Metrics

ParameterSymbolUnitDescription
Turn-on VoltageV_onVVoltage at which the device starts to emit light (e.g., at 1 cd/m²)
Maximum LuminanceL_maxcd/m²The highest brightness achieved by the device.
Current Efficiencyη_ccd/AThe ratio of luminance to the current density.
Power Efficiencyη_plm/WThe ratio of luminous flux to the input electrical power.
External Quantum Eff.EQE%The ratio of emitted photons to injected electrons.

Visualization: From Molecule to Device

oled_workflow cluster_synthesis Molecular Design & Synthesis cluster_fabrication Device Fabrication cluster_testing Characterization start Ethyl 5-bromopyrazolo [1,5-a]pyridine-2-carboxylate suzuki Suzuki-Miyaura Coupling start->suzuki host Bipolar Host Material suzuki->host deposition Vacuum Thermal Deposition host->deposition ito ITO Substrate Cleaning ito->deposition encap Encapsulation deposition->encap el_spectra Electroluminescence Spectroscopy encap->el_spectra jv J-V-L Measurements encap->jv efficiency Efficiency Calculation el_spectra->efficiency jv->efficiency

Workflow for developing and testing a novel OLED host material.

Application in Perovskite Solar Cells (PSCs)

Rationale and Expertise: The electron transport layer (ETL) in an n-i-p planar perovskite solar cell plays a critical role in extracting and transporting electrons from the perovskite absorber layer to the cathode while blocking holes.[10][11] An ideal ETL should possess high electron mobility, suitable energy level alignment with the perovskite's conduction band, and good film-forming properties.[12] While inorganic materials like TiO₂ and SnO₂ are commonly used, organic ETLs are being explored for their potential in flexible devices and tunable properties.

A derivative of this compound could be engineered to function as a novel organic ETL.[13] By attaching electron-withdrawing groups through the bromine position, the Lowest Unoccupied Molecular Orbital (LUMO) level can be lowered to facilitate efficient electron injection from the perovskite layer. The molecular structure can also be designed to promote ordered packing and enhance electron mobility.

Protocol 3: Integration as an Electron Transport Layer in a PSC

This protocol outlines the procedure for incorporating a novel pyrazolo[1,5-a]pyridine derivative as the ETL in a planar n-i-p perovskite solar cell.[2]

Procedure:

  • Substrate Preparation: Clean FTO-coated glass substrates as described in Protocol 2.

  • ETL Deposition:

    • Prepare a solution of the synthesized pyrazolo[1,5-a]pyridine derivative in a suitable organic solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.

    • Spin-coat the ETL solution onto the FTO substrate at 3000-5000 rpm for 30 seconds.

    • Anneal the substrate at 100 °C for 10 minutes to remove residual solvent.

  • Perovskite Layer Deposition:

    • In a nitrogen-filled glovebox, spin-coat a precursor solution of the perovskite (e.g., MAPbI₃) onto the ETL.

    • During the spin-coating, dispense an anti-solvent (e.g., toluene) to induce rapid crystallization.

    • Anneal the film at 100 °C for 10-15 minutes to form the crystalline perovskite layer.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a solution of an HTL material (e.g., Spiro-OMeTAD) onto the perovskite layer.

  • Cathode Deposition:

    • Mask the device area and thermally evaporate a 100 nm layer of gold (Au) or silver (Ag) as the top electrode.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination.

    • Calculate the key photovoltaic parameters.

Data Presentation: PSC Performance Parameters

ParameterSymbolUnitDescription
Power Conversion EfficiencyPCE%The overall efficiency of converting sunlight into electricity.
Open-Circuit VoltageV_ocVThe maximum voltage from the solar cell at zero current.
Short-Circuit Current DensityJ_scmA/cm²The maximum current density from the solar cell at zero voltage.
Fill FactorFF%The ratio of the maximum power to the product of V_oc and J_sc.

Visualization: Perovskite Solar Cell Architecture

psc_structure sun Sunlight fto FTO Glass sun->fto etl Pyrazolo[1,5-a]pyridine ETL fto->etl perovskite Perovskite Absorber Layer etl->perovskite htl Hole Transport Layer (HTL) perovskite->htl cathode Gold/Silver Cathode htl->cathode

Structure of a planar n-i-p perovskite solar cell.

Application in Fluorescent Chemosensors

Rationale and Expertise: Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties.[14][15] The design typically involves a fluorophore (the signaling unit) linked to a receptor (the recognition unit). The pyrazolo[1,5-a]pyridine core has demonstrated high fluorescence quantum yields, making it an excellent candidate for a fluorophore.[16]

The ethyl ester group at the 2-position of the title compound can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be readily coupled to various amine-containing recognition units using standard peptide coupling chemistry.[1] By choosing a receptor that selectively binds to a target analyte (e.g., a metal ion or a biologically relevant molecule), a highly specific fluorescent sensor can be developed.[3][17]

Protocol 4: Synthesis of a Fluorescent Chemosensor

This protocol describes a two-step synthesis of a potential fluorescent sensor for a target analyte.

Step 1: Hydrolysis of the Ester

  • Dissolve this compound in a mixture of ethanol and water.

  • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry the solid to obtain 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.

Step 2: Coupling with a Recognition Moiety

  • In an anhydrous solvent like DMF, dissolve the carboxylic acid from Step 1 (1.0 eq), an amine-containing recognition moiety (1.1 eq), and a coupling agent such as EDC (1.5 eq) and HOBt (1.5 eq).

  • Add a base like triethylamine (2.0 eq) and stir the mixture at room temperature for 12-24 hours.

  • Perform an aqueous workup and purify the product by column chromatography to yield the final chemosensor.

Protocol 5: Characterization of Sensing Properties

This protocol outlines how to evaluate the performance of the newly synthesized chemosensor.

Procedure:

  • Stock Solutions: Prepare a stock solution of the chemosensor in a suitable solvent (e.g., DMSO or acetonitrile) and stock solutions of various analytes (e.g., metal perchlorates) in water or an appropriate buffer.

  • Fluorescence Titration:

    • In a series of cuvettes, place a fixed concentration of the chemosensor.

    • Add increasing concentrations of the target analyte to each cuvette.

    • Record the fluorescence emission spectrum for each sample after excitation at the fluorophore's absorption maximum.

  • Selectivity Test: Repeat the measurement with a range of other potential interfering analytes at a high concentration to assess the sensor's selectivity.

  • Data Analysis: Plot the change in fluorescence intensity against the analyte concentration to determine the detection limit and binding constant.

Data Presentation: Sensor Performance Characteristics

ParameterSymbolUnitDescription
Excitation Wavelengthλ_exnmWavelength of maximum light absorption.
Emission Wavelengthλ_emnmWavelength of maximum fluorescence emission.
Quantum YieldΦ_F-Efficiency of the fluorescence process.
Binding ConstantK_aM⁻¹Measure of the affinity between the sensor and the analyte.
Limit of DetectionLODMThe lowest analyte concentration that can be reliably detected.

Visualization: Chemosensor Mechanism of Action

sensor_mechanism cluster_before Before Binding cluster_after After Binding sensor Pyrazolo[1,5-a]pyridine Fluorophore-Receptor complex Sensor-Analyte Complex sensor->complex + Analyte fluo_off Low Fluorescence sensor->fluo_off Excitation analyte Target Analyte fluo_on High Fluorescence complex->fluo_on Excitation

Chelation-enhanced fluorescence (CHEF) sensing mechanism.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, platform for the development of advanced functional materials. Its versatile structure allows for strategic chemical modifications to tailor its properties for specific applications. The protocols outlined in this guide provide a robust framework for researchers to begin investigating its potential in OLEDs, perovskite solar cells, and fluorescent sensors. Future research should focus on synthesizing a library of derivatives and systematically evaluating their structure-property relationships to unlock the full potential of this valuable heterocyclic building block in materials science.

References

scalable synthesis procedure for Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Scalable Protocol for the Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate for more complex molecular targets, including protein kinase inhibitors.[1] This application note provides a detailed, scalable, and robust protocol for its synthesis. The presented methodology is based on a regioselective [3+2] cycloaddition reaction, a widely recognized and efficient method for constructing the pyrazolo[1,5-a]pyridine core.[2][3] We offer insights into the reaction mechanism, step-by-step procedures for gram-scale synthesis, purification, and characterization, as well as critical considerations for process safety and scalability.

Introduction and Synthetic Strategy

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery due to its diverse biological activities.[1] Consequently, there is a significant demand for efficient and scalable methods to produce functionalized derivatives. The target molecule, this compound, incorporates a bromine atom, which serves as a versatile handle for further functionalization via cross-coupling reactions, and an ethyl ester group, which can be readily modified.

The most effective and common strategy for constructing the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of an N-aminopyridinium salt (as a 1,3-dipole precursor) with a suitable dipolarophile, such as an alkyne or alkene.[2][3] This approach offers high regioselectivity and generally proceeds under mild conditions.

This protocol employs a two-step sequence:

  • Formation of the N-aminopyridinium ylide precursor: Synthesis of 1-amino-6-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate from 6-bromopyridin-2-amine.

  • Oxidative [3+2] Cycloaddition: A base-mediated reaction of the pyridinium salt with ethyl propiolate, followed by an oxidative aromatization to yield the final product. This method avoids the need for transition metal catalysts and utilizes readily available reagents.[4][5]

Reaction Mechanism and Rationale

The core of the synthesis is the formation of an N-iminopyridinium ylide, which acts as the 1,3-dipole. The reaction proceeds through the following key stages:

  • Ylide Formation: In the presence of a base (e.g., K₂CO₃), the 1-amino-6-bromopyridin-1-ium salt is deprotonated to form the corresponding highly reactive N-iminopyridinium ylide.

  • [3+2] Cycloaddition: The ylide undergoes a concerted cycloaddition reaction with the electron-deficient alkyne, ethyl propiolate. This step forms a dihydropyrazolo[1,5-a]pyridine intermediate. The regioselectivity is predictable, with the nucleophilic nitrogen of the ylide attacking the electrophilic β-carbon of the propiolate.

  • Oxidative Aromatization: The non-aromatic dihydropyrazolo intermediate is unstable and readily undergoes oxidation to form the stable aromatic pyrazolo[1,5-a]pyridine ring system. In this protocol, atmospheric oxygen serves as a mild and cost-effective oxidant, a principle demonstrated in similar metal-free syntheses.[5]

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Oxidative Aromatization Pyridinium 1-Amino-6-bromopyridin-1-ium Salt Ylide N-Iminopyridinium Ylide (1,3-Dipole) Pyridinium->Ylide - H⁺ Intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate Ylide->Intermediate Base Base (K₂CO₃) Base->Pyridinium Propiolate Ethyl Propiolate (Dipolarophile) Propiolate->Intermediate FinalProduct Ethyl 5-bromopyrazolo[1,5-a] pyridine-2-carboxylate Intermediate->FinalProduct - 2H⁺, - 2e⁻ Oxidant [O₂] (Air) Oxidant->Intermediate

Caption: Figure 1: Proposed Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Part A: Synthesis of 1-amino-6-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate
  • Reagent Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-bromopyridin-2-amine (10.0 g, 57.8 mmol, 1.0 equiv.) and dichloromethane (DCM, 100 mL). Stir until all solids are dissolved.

  • Amine Salt Formation: Cool the solution to 0-5 °C using an ice bath. Add O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine (13.7 g, 63.6 mmol, 1.1 equiv.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: This reagent acts as an efficient aminating agent to form the N-N bond of the desired pyridinium salt. Portion-wise addition at low temperature is crucial to control the exothermicity of the reaction.

  • Reaction and Isolation: Allow the reaction mixture to warm to room temperature and stir for 4 hours. A precipitate will form.

  • Filtration: Filter the resulting suspension through a Buchner funnel. Wash the filter cake with cold DCM (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the collected white solid under vacuum at 40 °C for 12 hours to yield the 1-amino-6-bromopyridin-1-ium salt. The product is typically used in the next step without further purification.

Part B: Synthesis of this compound
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add the pyridinium salt from Part A (20.0 g, 51.6 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 21.4 g, 154.9 mmol, 3.0 equiv.), and N,N-dimethylformamide (DMF, 200 mL).

    • Causality Note: DMF is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the salt and the base. A slight excess of base ensures complete formation of the reactive ylide intermediate.

  • Reagent Addition: Add ethyl propiolate (6.1 mL, 62.0 mmol, 1.2 equiv.) dropwise to the suspension at room temperature over 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 6 hours. The reaction is open to the atmosphere to allow for air (oxygen) oxidation. Monitor the reaction progress by TLC or LC-MS.

    • Causality Note: Heating accelerates the cycloaddition and subsequent aromatization. Atmospheric oxygen is a mild, economical, and environmentally friendly oxidant for the final aromatization step.

  • Work-up and Quenching: After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into ice-cold water (600 mL) with vigorous stirring. A solid precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude product from ethanol or isopropanol to obtain a purified, crystalline solid. Dry the final product under vacuum at 50 °C.

Data Summary and Characterization

ReagentMW ( g/mol )Amount UsedMoles (mmol)Equivalents
Part A
6-bromopyridin-2-amine173.0210.0 g57.81.0
O-mesitylenesulfonylhydroxylamine215.2713.7 g63.61.1
Part B
Pyridinium Salt (from A)388.2920.0 g51.61.0
Potassium Carbonate138.2121.4 g154.93.0
Ethyl Propiolate98.106.1 mL62.01.2
Product
This compound269.10~11.1 g~41.380% (Typical Yield)

Expected Characterization Data:

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.35 (d, 1H), ~7.60 (d, 1H), ~7.20 (s, 1H), ~6.90 (dd, 1H), 4.40 (q, 2H), 1.40 (t, 3H).

  • Mass Spectrometry (ESI+): m/z = 269.0, 271.0 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.

Scalability and Safety Considerations

  • Thermal Management: The amination reaction (Part A) is exothermic and requires careful temperature control during scale-up. Ensure adequate cooling capacity and consider slower, subsurface addition of the aminating agent.

  • Solvent Choice: While DMF is effective, for very large scales, alternative solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) could be considered.[4][5] Post-reaction workup must be designed for efficient removal of these high-boiling solvents.

  • Safety:

    • Handle O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine with care as it is a potentially hazardous reagent.

    • Ethyl propiolate is volatile and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Overall Synthesis Workflow

The entire process from starting materials to the final purified product is summarized in the workflow diagram below.

Synthesis_Workflow Figure 2: Overall Synthesis Workflow start Starting Materials (6-bromopyridin-2-amine, Ethyl Propiolate) prep Step A: Preparation of N-Aminopyridinium Salt start->prep Amination reaction Step B: [3+2] Cycloaddition & Oxidation (80°C, 6h) prep->reaction Add Base & Alkyne quench Quenching (Pour into Ice Water) reaction->quench filter Isolation (Vacuum Filtration) quench->filter purify Purification (Recrystallization from EtOH) filter->purify analyze QC Analysis (NMR, LC-MS, Purity) purify->analyze product Final Product analyze->product

Caption: Figure 2: Overall Synthesis Workflow

Conclusion

This application note details a reliable and scalable two-step synthesis for this compound. By leveraging a well-established [3+2] cycloaddition and oxidative aromatization pathway, this protocol provides high yields of the target compound using cost-effective reagents and straightforward procedures. The insights into the reaction mechanism, scalability, and safety make this guide a valuable resource for researchers in synthetic and medicinal chemistry.

References

The Strategic Role of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[1] Its derivatives have been extensively investigated and patented for use as herbicides, fungicides, and insecticides.[2] The fused bicyclic system offers a rigid and tunable framework, allowing for precise three-dimensional orientation of substituents to interact with biological targets.

This application note focuses on a key intermediate, Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate , and its strategic application in the synthesis of next-generation agrochemicals. The presence of a bromine atom at the 5-position and an ethyl ester at the 2-position provides two orthogonal handles for chemical modification. The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions, while the ester functionality allows for amide bond formation or reduction to introduce further diversity. This dual functionality makes it an exceptionally versatile building block for creating libraries of novel agrochemical candidates.

Synthesis of the Core Intermediate: this compound

The construction of the pyrazolo[1,5-a]pyridine core is most commonly achieved through a [3+2] cycloaddition reaction.[3][4][5][6] This powerful transformation typically involves the reaction of an N-aminopyridinium ylide, which acts as a 1,3-dipole, with a suitable dipolarophile, such as an alkyne or alkene.

A plausible and efficient synthetic route to this compound is outlined below. The synthesis commences with the preparation of the requisite N-aminopyridinium salt from 2-amino-5-bromopyridine. Subsequent reaction with an appropriate three-carbon electrophile, such as ethyl propiolate, in the presence of a base would generate the desired pyrazolo[1,5-a]pyridine ring system.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established [3+2] cycloaddition methodologies for pyrazolo[1,5-a]pyridine synthesis.

Step 1: Synthesis of 1-amino-5-bromo-2-imino-1,2-dihydropyridine

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-aminopyridinium salt.

Step 2: [3+2] Cycloaddition

  • Dissolve the N-aminopyridinium salt (1.0 eq) in a polar aprotic solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate (2.0 eq), to the solution.

  • To the resulting suspension, add ethyl propiolate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 6-8 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

G cluster_0 Synthesis of Core Intermediate 2-amino-5-bromopyridine 2-amino-5-bromopyridine N-aminopyridinium salt N-aminopyridinium salt 2-amino-5-bromopyridine->N-aminopyridinium salt O-(Mesitylsulfonyl)hydroxylamine This compound This compound N-aminopyridinium salt->this compound Ethyl propiolate, K2CO3, [3+2] Cycloaddition G cluster_1 Derivatization Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Arylboronic acid, Pd catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine, Pd catalyst, Ligand Product_Suzuki 5-Aryl/Heteroaryl Derivatives Suzuki->Product_Suzuki Product_Buchwald 5-Amino Derivatives Buchwald->Product_Buchwald

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve your reaction yield and purity.

Introduction to the Synthesis

The synthesis of the pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. The target molecule, this compound, is typically synthesized via a [3+2] cycloaddition reaction. This involves the reaction of an in situ generated N-aminopyridinium ylide with an appropriate alkyne. The subsequent aromatization of the initially formed dihydropyrazolo[1,5-a]pyridine intermediate yields the final product. While elegant, this pathway presents several critical steps where optimization is key to achieving high yields and purity.

This guide will walk you through a plausible synthetic protocol and then delve into a comprehensive troubleshooting section to address potential issues you may encounter.

Proposed Synthetic Protocol

The following protocol is a representative procedure based on established methodologies for the synthesis of related pyrazolo[1,5-a]pyridines.[1][2]

Reaction Scheme:

Step 1: Synthesis of 1-amino-5-bromopyridinium iodide

This precursor can be synthesized by the amination of 5-bromopyridine using hydroxylamine-O-sulfonic acid, followed by treatment with hydriodic acid.[3]

Step 2: [3+2] Cycloaddition and Aromatization
  • To a stirred solution of 1-amino-5-bromopyridinium iodide (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile, see Table 1 ) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., K₂CO₃, Et₃N, or DBU, see Table 2 ) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the in situ formation of the N-aminopyridinium ylide.

  • To this mixture, add ethyl propiolate (1.1-1.5 eq) dropwise over 10-15 minutes.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon consumption of the starting material, introduce an oxidizing agent to facilitate the aromatization of the dihydropyrazolo[1,5-a]pyridine intermediate. Common oxidizing agents include air (by bubbling through the reaction mixture), or chemical oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]

  • After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, or in the worst case, no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a common frustration and can stem from several factors. Let's break down the potential culprits in a logical workflow.

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Start [label="Low/No Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purity [label="Check Starting Material Purity"]; Ylide [label="Inefficient Ylide Formation"]; Cycloaddition [label="Poor Cycloaddition"]; Aromatization [label="Incomplete Aromatization"]; Decomposition [label="Product Decomposition"];

Start -> Purity [label=" First Step"]; Purity -> Ylide [label=" If Pure"]; Ylide -> Cycloaddition [label=" If Ylide Forms"]; Cycloaddition -> Aromatization [label=" If Cycloaddition Occurs"]; Aromatization -> Decomposition [label=" If Aromatization is the Issue"]; }

Troubleshooting Low Yield Workflow

  • Purity of Starting Materials:

    • 1-amino-5-bromopyridinium iodide: This salt can be hygroscopic. Ensure it is thoroughly dried before use. Impurities from its synthesis can inhibit the reaction. Recrystallization may be necessary.

    • Ethyl propiolate: This reagent can polymerize over time, especially if not stored properly. It is advisable to use freshly distilled or purchased material.

    • Solvent: Ensure your solvent is anhydrous. Water can protonate the ylide, rendering it inactive.[5]

  • Inefficient Ylide Generation: The formation of the N-aminopyridinium ylide is critical.

    • Base Strength: The choice of base is crucial. If you are using a weak base like potassium carbonate and observing low yields, consider switching to a stronger, non-nucleophilic organic base such as triethylamine (Et₃N) or 1,8-Diazabicyclo[11.5.2]undec-7-ene (DBU).[1]

    • Base Stoichiometry: Ensure you are using at least two equivalents of the base to deprotonate the pyridinium salt and neutralize the hydriodic acid byproduct.

  • Suboptimal Cycloaddition Conditions:

    • Temperature: While many of these cycloadditions proceed at room temperature, some systems benefit from gentle heating (40-60 °C). However, excessive heat can lead to decomposition.

    • Reaction Time: Monitor the reaction closely by TLC. If the reaction stalls, a slight increase in temperature or an extended reaction time may be beneficial.

  • Incomplete Aromatization: The dihydro intermediate may be stable and reluctant to oxidize.

    • Oxidizing Agent: If relying on atmospheric oxygen is not effective, the addition of a dedicated oxidizing agent is recommended. Manganese dioxide (MnO₂) is a mild and effective choice.[4] DDQ is also highly effective but may require more careful purification to remove byproducts.[6]

Issue 2: Formation of Multiple Products/Side Reactions

Question: My TLC plate shows multiple spots, and my final product is difficult to purify. What are the potential side reactions?

Answer: The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.

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main [label="{Starting Materials|{ N-aminopyridinium Ylide | Ethyl Propiolate}}"]; desired [label="Desired Product| this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; side1 [label="Side Product 1| Regioisomer (3-carboxylate)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; side2 [label="Side Product 2| Polymerization of Ethyl Propiolate", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; side3 [label="Side Product 3| Ylide Decomposition", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

main:f0 -> desired; main:f1 -> desired; main:f1 -> side1; main:f1 -> side2; main:f0 -> side3; }

Potential Side Reaction Pathways

  • Regioisomer Formation: The cycloaddition of the unsymmetrical ethyl propiolate can potentially lead to the formation of two regioisomers: the desired 2-carboxylate and the 3-carboxylate isomer. The electronic and steric properties of the pyridinium ylide influence the regioselectivity. Generally, the reaction is under orbital control, but a mixture of isomers can sometimes be obtained.[7] Careful column chromatography is essential for separation.

  • Polymerization of Ethyl Propiolate: In the presence of base, ethyl propiolate can polymerize, leading to a complex mixture of byproducts. To mitigate this, add the ethyl propiolate slowly to the reaction mixture containing the generated ylide.

  • Ylide Decomposition: N-aminopyridinium ylides can be unstable over long periods or at elevated temperatures, leading to decomposition products. It is best to generate and use the ylide in situ without prolonged standing.

Issue 3: Difficulty in Product Purification

Question: I'm having trouble purifying my product by column chromatography. It seems to co-elute with an impurity.

Answer: Purification challenges are common, especially if side reactions have occurred.

  • Choice of Eluent System: A systematic approach to selecting the eluent for column chromatography is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A shallow gradient can improve the separation of closely eluting compounds.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider recrystallization. Finding a suitable solvent system may require some screening. For polar compounds, preparative HPLC could be an option.

  • Work-up Procedure: A thorough aqueous work-up is crucial to remove the base and any inorganic salts, which can interfere with chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for generating the N-aminopyridinium ylide?

A1: The choice of base depends on the reactivity of your specific N-aminopyridinium salt. For many systems, potassium carbonate (K₂CO₃) is sufficient.[1] However, if you are experiencing low yields, switching to a stronger, non-nucleophilic organic base like triethylamine (Et₃N) or DBU is a good optimization step.[1]

Q2: How do I know if the aromatization of the dihydro intermediate is complete?

A2: You can monitor the aromatization by TLC. The dihydro intermediate will likely have a different Rf value and may have a different appearance under UV light compared to the fully aromatic product. If you isolate the product and its NMR spectrum shows aliphatic protons that are not part of the ethyl ester, this indicates the presence of the dihydro intermediate.

Q3: Can I use a different alkyne instead of ethyl propiolate?

A3: Yes, the [3+2] cycloaddition is quite versatile. However, the nature of the substituent on the alkyne will affect the reaction rate and potentially the regioselectivity. Electron-withdrawing groups on the alkyne generally lead to higher reactivity.[8]

Q4: Is an inert atmosphere strictly necessary for this reaction?

A4: While the ylide is sensitive to water, the cycloaddition itself may tolerate air. However, for reproducibility and to prevent potential side oxidations, conducting the reaction under an inert atmosphere (nitrogen or argon) is highly recommended as good laboratory practice.

Data Summary Tables

Table 1: Solvent Effects on Cycloaddition Reactions

SolventPolarityBoiling Point (°C)General Observations
AcetonitrilePolar aprotic82Good solubility for starting materials, often a good choice.
DMFPolar aprotic153Excellent solvent, but higher boiling point can make removal difficult.
THFPolar aprotic66Lower boiling point, may require longer reaction times.
MethanolPolar protic65Can protonate the ylide, potentially reducing yield.[1]

Table 2: Common Bases for Ylide Generation

BasepKa of Conjugate AcidTypeComments
K₂CO₃10.3InorganicMild, heterogeneous, easy to remove.
Et₃N10.7OrganicHomogeneous, stronger than K₂CO₃.
DBU13.5OrganicStrong, non-nucleophilic, very effective.

References

Technical Support Center: Purification of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity. Often, a combination of both techniques is employed for optimal results.

Q2: What is a good starting point for a recrystallization solvent system?

A2: For pyrazolo[1,5-a]pyridine derivatives, polar protic solvents are often a good starting point. Based on literature for similar compounds, successful recrystallization can be achieved using single solvents like ethanol, methanol, or acetonitrile.[1][2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective, especially for inducing crystallization when the compound is too soluble in a single solvent.[3]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the purification process. A standard mobile phase for this class of compounds is a mixture of ethyl acetate and hexane. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of your desired compound from impurities. The disappearance of impurity spots and the presence of a single spot for your product indicate successful purification.

Q4: What are the expected physicochemical properties of this compound?

A4: Key properties are summarized in the table below. These are crucial for designing purification protocols.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.10 g/mol
Appearance Solid
Purity (Commercial) Typically ≥95%
Storage 2-8 °C

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Recrystallization Troubleshooting

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are several strategies to overcome this:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point.

  • Lower the Crystallization Temperature: After dissolving the compound, allow it to cool more slowly. You can also add a small amount of the anti-solvent at a slightly higher temperature to induce crystallization.

  • Change the Solvent System: If the issue persists, switch to a different solvent system with a lower boiling point or one in which your compound has a slightly lower solubility. A mixed solvent system like ethyl acetate/hexane can be effective.[3]

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q6: I have very poor recovery after recrystallization. How can I improve my yield?

A6: Low recovery is often due to using an excessive amount of solvent or premature crystallization.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.

  • Solvent Choice: Ensure your chosen solvent has a steep solubility curve for your compound – high solubility at high temperatures and low solubility at low temperatures.

  • Concentrate the Mother Liquor: If you suspect a significant amount of your product remains in the filtrate (mother liquor), you can concentrate it by evaporation and attempt a second recrystallization to recover more material.

Column Chromatography Troubleshooting

Q7: I'm seeing overlapping spots on my TLC after column chromatography. How can I improve the separation?

A7: Overlapping spots indicate poor resolution. Here are some ways to enhance separation:

  • Optimize the Eluent System: A common reason for poor separation is an eluent system that is too polar. Decrease the polarity of your mobile phase by reducing the proportion of the more polar solvent (e.g., use a higher ratio of hexane to ethyl acetate). Running a gradient elution, where you gradually increase the polarity of the eluent, can also significantly improve separation.

  • Use a Finer Grade of Silica Gel: A smaller particle size of the stationary phase provides a larger surface area, leading to better separation.

  • Column Dimensions: Use a longer and narrower column to increase the residence time of the compounds on the stationary phase, allowing for better separation.

  • Sample Loading: Ensure you load your sample onto the column in a concentrated band using a minimal amount of solvent. A diffuse starting band will lead to broad, overlapping elution bands.

Q8: My compound is not eluting from the column. What is the problem?

A8: If your compound remains at the top of the column, the eluent system is likely not polar enough.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, switch from 10% ethyl acetate in hexane to 20% or higher.

  • Add a Modifier: For highly polar compounds, adding a small amount of a very polar solvent like methanol (0.5-1%) to your eluent can help in elution. Be cautious, as this can also cause swelling of the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent (e.g., ethanol). Heat the mixture. If the compound dissolves completely in the hot solvent and precipitates upon cooling, it is a good candidate for recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol or acetonitrile) while stirring until the solid is completely dissolved.[1][2]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running a TLC of your crude material. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Workflow

Purification Strategy Decision Tree

Purification_Strategy start Crude this compound tlc Perform TLC Analysis start->tlc impurities Assess Impurity Profile tlc->impurities single_spot Single Spot or Very Close Spots? impurities->single_spot Few impurities, polar difference well_separated Well-Separated Spots? impurities->well_separated Multiple impurities, varying polarities recrystallize Recrystallization single_spot->recrystallize column Column Chromatography well_separated->column final_product Pure Product recrystallize->final_product re_evaluate Re-evaluate Purification Strategy recrystallize->re_evaluate Purity not achieved column->final_product column->re_evaluate Purity not achieved re_evaluate->recrystallize Try recrystallization first re_evaluate->column Try column first

Caption: A decision tree for selecting the appropriate purification method.

Troubleshooting "Oiling Out" during Recrystallization

Oiling_Out_Troubleshooting start Compound 'Oils Out' add_solvent Add more 'good' solvent to the hot solution start->add_solvent success Crystals Form add_solvent->success Success failure Still Oiling Out add_solvent->failure Failure slow_cool Allow for slower cooling slow_cool->success Success slow_cool->failure Failure change_solvent Change to a different solvent system (e.g., mixed solvents) change_solvent->success Success change_solvent->failure Failure scratch Scratch the inner surface of the flask scratch->success Success failure->slow_cool failure->change_solvent failure->scratch

Caption: A flowchart for troubleshooting the issue of a compound oiling out.

References

Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Suzuki coupling of this compound.

Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?

Several factors can contribute to a stalled or low-yielding reaction. Let's break down the potential culprits and their solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised by several factors.

    • Inappropriate Catalyst/Ligand Choice: The pyrazolo[1,5-a]pyridine core, being a nitrogen-containing heterocycle, can coordinate to the palladium center and inhibit catalysis.[1] Standard catalysts like Pd(PPh₃)₄ might not be effective enough.[2]

      • Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), which are known to be effective for heteroaryl couplings.[1][2][3] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Alternatively, N-heterocyclic carbene (NHC) ligands can offer high stability and efficiency.[3][4]

    • Catalyst Decomposition: The active Pd(0) species is sensitive to oxygen.[5] Improper degassing can lead to the formation of inactive palladium black.[5]

      • Solution: Ensure rigorous degassing of your solvent and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6]

  • Suboptimal Reaction Conditions:

    • Insufficient Temperature: The oxidative addition of the C-Br bond to the palladium center can be slow, especially with heteroaromatic substrates.[6]

      • Solution: Gradually increase the reaction temperature. Common solvent systems like 1,4-dioxane/water or toluene/water often require temperatures in the range of 80-110 °C.[5][7]

    • Incorrect Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] A base that is too weak may not facilitate this step effectively.

      • Solution: Screen a variety of bases. While milder bases like K₂CO₃ are a good starting point, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[2][6][9]

Q2: I'm observing significant formation of a dehalogenated byproduct (Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate). How can I minimize this side reaction?

Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings, particularly with electron-deficient N-heterocyclic halides.[6][10]

  • Mechanism of Dehalogenation: The primary cause is the formation of a palladium-hydride (Pd-H) species.[6] This can arise from reactions with the base, solvent (especially alcohols), or residual water.[6]

  • Mitigation Strategies:

    • Ligand Choice: The use of bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.[6]

    • Base Selection: Avoid strongly basic conditions if possible. Milder bases like K₂CO₃ or Cs₂CO₃ may be preferable.[6]

    • Solvent Purity: Ensure your solvents are anhydrous and free of potential hydride sources.

    • Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring and influence the reaction outcome. While your substrate does not have an N-H, this is a key consideration for other heterocyclic systems.[6][10]

Q3: My boronic acid seems to be decomposing, leading to low yields. What can I do to prevent this?

Boronic acids, especially certain heteroaryl boronic acids, can be prone to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[11][12]

  • Causes of Protodeboronation: This side reaction is often promoted by aqueous conditions, high temperatures, and the presence of a base.[9][13]

  • Solutions:

    • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[1][11]

    • Anhydrous Conditions: If feasible for your specific coupling partners, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[2]

    • "Slow Release" Strategies: Using reagents like organotrifluoroborates or MIDA boronates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[12]

Frequently Asked Questions (FAQs)

What is the best palladium catalyst to start with for this reaction?

There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, for a challenging substrate like this compound, a good starting point would be a catalyst system known for its high activity and broad applicability.

  • Recommended Starting Point: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended.[2][3][6] Alternatively, a pre-formed catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is also a robust choice that has shown success in similar systems.[14]

How do I choose the right base and solvent for my reaction?

The choice of base and solvent is interconnected and crucial for success.

  • Bases:

    • K₂CO₃: A good, mild starting base, often used in aqueous solvent mixtures.[9]

    • K₃PO₄: A stronger base that is often effective for more challenging couplings and can be used in both aqueous and anhydrous conditions.[6][9]

    • Cs₂CO₃: A highly soluble and strong inorganic base that can be beneficial when other bases fail.[6][9]

  • Solvents:

    • 1,4-Dioxane/Water: A very common and versatile solvent system for Suzuki couplings. The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.[3]

    • Toluene/Water: Another popular choice, particularly for higher temperature reactions.[6]

    • Anhydrous Solvents (e.g., Toluene, Dioxane, DMF): Can be used in conjunction with soluble organic bases or with certain inorganic bases like KF to minimize water-related side reactions.[15]

My reaction mixture turned black. Does this mean the reaction has failed?

Not necessarily. A color change to black or dark brown is common in palladium-catalyzed reactions and often indicates the formation of the active Pd(0) species.[5] However, if a significant amount of black precipitate forms, it could be inactive palladium black, indicating catalyst decomposition. The best way to assess the reaction's progress is by analytical monitoring (TLC, LC-MS, or GC).[5]

Data Presentation

Table 1: Comparison of Common Palladium Catalyst Systems for Heterocyclic Suzuki Coupling
Catalyst SystemLigand TypeTypical SubstratesAdvantagesDisadvantages
Pd(PPh₃)₄Monodentate PhosphineSimple aryl halidesCommercially available, easy to handleCan be less effective for challenging heteroaryl couplings[3]
Pd(dppf)Cl₂Bidentate PhosphineWide range of aryl and heteroaryl halidesHigh stability, good for many substrates[14]May not be as active as Buchwald systems for very difficult couplings
Pd(OAc)₂ / SPhosBuchwald LigandElectron-rich and -deficient heteroaryl halidesHigh activity, broad scope, good for challenging substrates[3][6]Ligand can be expensive
Pd₂(dba)₃ / XPhosBuchwald LigandSterically hindered and challenging heteroaryl halidesVery high activity, excellent for difficult couplings[3][6]Ligand can be expensive
PEPPSI™-IPrNHC LigandAryl and heteroaryl chlorides and bromidesHigh stability, high turnover numbers[3]Can be more expensive than phosphine-based systems

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound

This protocol provides a robust starting point for your optimization studies.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid (or ester), and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.[9]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the starting bromide.[9]

  • Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product R¹-R² RedElim->Product BoronicAcid R²-B(OR)₂ Base Base BoronicAcid->Base Boronate [R²-B(OR)₂(Base)]⁻ BoronicAcid->Boronate Base->Boronate ArylHalide R¹-X ArylHalide->OxAdd Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low/No Conversion? Start->Check_Conversion Optimize_Catalyst Optimize Catalyst/Ligand (e.g., Buchwald, NHC) Check_Conversion->Optimize_Catalyst Yes Check_Dehalogenation Dehalogenation? Check_Conversion->Check_Dehalogenation No Increase_Temp Increase Temperature Optimize_Catalyst->Increase_Temp Screen_Bases Screen Bases (K₃PO₄, Cs₂CO₃) Increase_Temp->Screen_Bases Screen_Bases->Check_Dehalogenation Optimize_Ligand_Base Optimize Ligand/Base (Bulky Ligand, Milder Base) Check_Dehalogenation->Optimize_Ligand_Base Yes Check_Boronic_Acid Boronic Acid Decomposition? Check_Dehalogenation->Check_Boronic_Acid No Optimize_Ligand_Base->Check_Boronic_Acid Use_Ester Use Boronate Ester (Pinacol, MIDA) Check_Boronic_Acid->Use_Ester Yes Success Successful Coupling Check_Boronic_Acid->Success No Anhydrous Use Anhydrous Conditions Use_Ester->Anhydrous Anhydrous->Success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Technical Support Guide: Stability of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate. The focus is on understanding and troubleshooting its stability in acidic environments, a common challenge during drug formulation, synthesis, and in vitro biological assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What is the primary stability concern for this compound in acidic media?

A: The principal point of instability is the ethyl ester functional group. In the presence of acid and a nucleophile (typically water), the ester is susceptible to acid-catalyzed hydrolysis. This reaction converts the ester into its corresponding carboxylic acid, 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, and ethanol. This is a classic and well-documented reaction pathway for esters.[1][2]

Q2: What is the primary degradation product I should expect to see?

A: The expected and most likely degradation product is 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid . This new molecule will have a lower molecular weight than the parent ester (after losing the ethyl group C₂H₅ and gaining a proton H) and will be significantly more polar, which is easily detectable by chromatographic methods like HPLC or LC-MS.

Q3: Is the core pyrazolo[1,5-a]pyridine heterocyclic system stable under acidic conditions?

A: Generally, yes. The pyrazolo[1,5-a]pyridine scaffold is an aromatic heterocyclic system that exhibits considerable stability.[3][4] It is frequently used in medicinal chemistry as a robust core for building kinase inhibitors and other drug candidates.[3][4] While the nitrogen atoms can be protonated under strongly acidic conditions, which may affect solubility and reactivity, cleavage of the fused ring system itself is unlikely under the typical acidic conditions used in pharmaceutical development (e.g., pH 1-4).

Q4: How can I quantitatively monitor the degradation of the compound?

A: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically with UV detection. A "stability-indicating method" is one that can separate the parent drug from its degradation products, allowing for accurate quantification of each. LC-MS can also be used to identify the mass of the parent compound and any degradants formed.[5][6]

Q5: At what pH does hydrolysis become a significant issue?

A: While specific kinetics for this exact molecule are not publicly documented, ester hydrolysis is generally accelerated at low pH. Significant degradation can often be observed at pH values below 4, with the rate increasing as the pH decreases. To determine the exact profile for your specific conditions, a forced degradation study is essential.[7][8][9]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem Encountered Probable Cause Recommended Action & Rationale
"My compound's concentration is decreasing in my acidic formulation over time." Acid-catalyzed hydrolysis of the ethyl ester.1. Confirm Degradation: Use the HPLC protocol below (Protocol 2) to check for the appearance of a new, more polar peak corresponding to the carboxylic acid degradant. 2. Adjust pH: If possible for your application, raise the pH of the medium to >4. The rate of acid-catalyzed hydrolysis is dependent on H⁺ concentration. 3. Lower Temperature: Store samples at reduced temperatures (e.g., 4°C or -20°C) to slow the reaction kinetics.
"I see a new, more polar peak growing in my HPLC chromatogram." Formation of the carboxylic acid degradation product.1. Identify the Peak: Use LC-MS to confirm the mass of the new peak. It should correspond to the mass of 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (MW: 243.04 g/mol ). 2. Quantify: Develop and validate your HPLC method to accurately quantify both the parent compound and the degradant to understand the rate of conversion. This is a key component of a forced degradation study.[7][9]
"My ¹H-NMR spectrum of an aged sample is missing the characteristic quartet and triplet signals of the ethyl group." Complete or significant hydrolysis of the ester to the carboxylic acid.1. Correlate with HPLC/LC-MS: Confirm the absence of the parent compound using chromatography. 2. Rationale: The ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) are specific to the ester. Their disappearance, coupled with potential shifts in the aromatic protons' signals due to the change in the C2 substituent, is definitive proof of hydrolysis.
Section 3: Mechanistic Insights & Visualizations

Understanding the chemical mechanism is key to controlling the stability of your compound. The primary degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester.

Mechanism: Acid-Catalyzed Ester Hydrolysis

  • Protonation: The carbonyl oxygen of the ester is protonated by an acid (H₃O⁺), making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester, forming a good leaving group (ethanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

  • Deprotonation: The protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺).[2]

hydrolysis_mechanism Figure 1: Acid-Catalyzed Ester Hydrolysis Mechanism Ester Ester (Protonation of Carbonyl) Intermediate1 Protonated Ester (Enhanced Electrophilicity) Ester->Intermediate1 + H₃O⁺ Intermediate2 Tetrahedral Intermediate (Nucleophilic Attack by H₂O) Intermediate1->Intermediate2 + H₂O Intermediate3 Protonated Intermediate (Proton Transfer) Intermediate2->Intermediate3 Proton Transfer Products Carboxylic Acid + Ethanol (Elimination of Leaving Group) Intermediate3->Products - H₃O⁺, - EtOH

Caption: Figure 1: Acid-Catalyzed Ester Hydrolysis Mechanism.

Section 4: Experimental Protocols

These protocols provide a validated framework for assessing the stability of your compound.

Protocol 1: Forced Degradation Study in Acidic Media

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, as recommended by regulatory guidelines.[8][9]

Objective: To determine the rate of degradation of this compound in a standardized acidic solution.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • Calibrated pH meter

  • Thermostatic water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Acidic Stress Solution: Prepare a 0.1 M HCl solution in water.

  • Sample Preparation:

    • In a 10 mL volumetric flask, add 1.0 mL of the 1 mg/mL stock solution.

    • Add 5.0 mL of 0.1 M HCl.

    • Dilute to the mark with a 50:50 mixture of ACN:Water. This results in a final concentration of 100 µg/mL in approximately 0.05 M HCl.

  • Time Zero (T₀) Sample: Immediately after preparation, take a 1 mL aliquot, neutralize it with an equivalent molar amount of NaOH (e.g., 0.1 M NaOH), and dilute it to a suitable concentration for HPLC analysis (e.g., 20 µg/mL). This is your control sample.

  • Stress Condition: Place the remaining 9 mL of the sample flask into a water bath or oven set to a controlled temperature (e.g., 60°C).

    • Scientist's Note: Elevated temperature is used to accelerate degradation to observable levels within a reasonable timeframe (typically a few hours to days).

  • Time Points: Withdraw 1 mL aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize each time-point aliquot with NaOH as done for the T₀ sample. This stops the degradation reaction.

  • Analysis: Analyze the T₀ and all subsequent time-point samples using the stability-indicating HPLC method described in Protocol 2.

  • Data Calculation: Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample. Plot the percentage remaining versus time.

workflow Figure 2: Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in ACN) stress Prepare Stress Sample (100 µg/mL in 0.05 M HCl) prep->stress t0 T₀ Sample (Immediately neutralize & analyze) stress->t0 incubation Incubate at 60°C stress->incubation analyze HPLC Analysis (Quantify parent & degradant) t0->analyze sampling Sample at Time Points (2, 4, 8, 24h) incubation->sampling neutralize Neutralize Aliquots (Quench reaction) sampling->neutralize neutralize->analyze report Report & Analyze Data analyze->report

Caption: Figure 2: Forced Degradation Experimental Workflow.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its more polar carboxylic acid degradant.

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column providing good retention and resolution for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure good peak shape for both the parent and the acidic degradant.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 30% B to 90% B over 15 minA gradient is crucial. The parent ester is significantly less polar than the carboxylic acid degradant. A gradient ensures the acid elutes early while the ester is retained and elutes later, providing baseline separation.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm or max absorbance wavelengthPyrazolo[1,5-a]pyridine systems typically have strong UV absorbance. Scan for the optimal wavelength.
Injection Vol. 10 µLStandard volume.
Section 5: Hypothetical Data Summary

The table below illustrates the type of data you would generate from a forced degradation study, showing the expected trend.

Time (Hours)pHTemperature (°C)% Parent Compound Remaining% Degradant Formed
02.060100.00.0
22.06091.58.5
42.06083.216.8
82.06068.931.1
242.06035.164.9
244.06088.411.6
247.060>99.5<0.5

Interpretation: This hypothetical data clearly shows that degradation is highly dependent on pH, with significantly faster hydrolysis occurring at pH 2.0 compared to pH 4.0, and negligible degradation at neutral pH under these conditions.

References

Technical Support Center: Palladium Residue Removal from Pyrazolopyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazolopyridine-based Active Pharmaceutical Ingredients (APIs). The synthesis of these valuable N-heterocyclic scaffolds frequently relies on powerful palladium-catalyzed cross-coupling reactions. However, this synthetic utility introduces a critical downstream challenge: the removal of residual palladium to levels that satisfy stringent regulatory standards.[1]

Pyrazolopyridines, with their nitrogen-rich structures, can form stable coordination complexes with palladium species, making their removal a non-trivial task that often requires more than simple filtration or crystallization. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate this purification challenge effectively and achieve products that meet the rigorous purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of palladium from my pyrazolopyridine product so critical?

A1: There are three primary drivers for meticulous palladium removal:

  • Regulatory Compliance: Global regulatory bodies, under guidelines like the International Council for Harmonisation (ICH) Q3D, classify palladium as an elemental impurity with established toxicity. For oral drug products, the permitted daily exposure (PDE) limit is typically 10 ppm, necessitating robust removal strategies to ensure patient safety.[2][3]

  • Downstream Chemistry: Residual palladium can act as an unwanted catalyst in subsequent synthetic steps, leading to side reactions, yield loss, and the formation of new impurities that complicate further purification.

  • Compound Integrity: Trace metals can interfere with biological assays, leading to false positives or negatives and compromising the integrity of screening data.[4] For compounds intended for biological testing, reducing palladium levels to below 100 ppm is a recommended best practice.[5]

Q2: What are the principal strategies for removing palladium residues?

A2: The most common and effective methods fall into four main categories:

  • Adsorption (Scavenging): This is the most widely used technique, employing solid-supported materials (scavengers) with high affinity for palladium. These materials, which include functionalized silica, polymers, and activated carbon, bind the metal, allowing for its removal by simple filtration.[6]

  • Crystallization: Purifying the final product via crystallization can be effective, as palladium impurities may remain in the mother liquor. However, its efficiency is highly dependent on the system, and in some cases, it can even concentrate the metal within the crystal lattice.[7]

  • Extraction: Liquid-liquid extraction can be used to partition palladium species into an aqueous phase (often with the help of a chelating agent) while the desired product remains in the organic phase.[8]

  • Chromatography: While standard column chromatography can remove a significant portion of palladium, it is often insufficient on its own and may require a subsequent dedicated scavenging step to reach regulatory limits.[9]

Q3: What form does residual palladium take in my reaction mixture?

A3: Palladium can exist in various forms post-reaction, and identifying its state is crucial for selecting the right removal method. It can be broadly categorized as:

  • Homogeneous: Soluble palladium species, typically in the Pd(II) oxidation state or as soluble Pd(0) complexes with ligands. These require scavengers or extraction methods.

  • Heterogeneous: Insoluble forms, such as colloidal palladium metal (Pd(0)) or residual heterogeneous catalysts like palladium on carbon (Pd/C). These can often be removed by filtration through a fine filter aid like Celite®, though this is rarely sufficient to remove all traces.[8][10]

The final state of the palladium is highly dependent on the reaction work-up procedure.[6]

Q4: How can I accurately quantify the level of residual palladium in my product?

A4: For final quality control and regulatory submission, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard technique. It offers the high sensitivity and accuracy required to quantify palladium at the parts-per-million (ppm) and even parts-per-billion (ppb) levels.[10][11] For process development and screening of removal methods, faster techniques like high-energy polarized-beam X-ray fluorescence (XRF) or specialized catalysis-based fluorometric assays can be valuable tools.[12][13]

Palladium Removal Strategy Selection

The selection of an appropriate purification strategy is a critical decision point. The following workflow provides a logical path for choosing a method based on the initial state of your product and the nature of the palladium impurity.

G start Crude Pyrazolopyridine Product (High Pd Content) check_species Is Pd Heterogeneous? (e.g., Pd/C, visible black particles) start->check_species filtration Step 1: Filtration Through Celite® Pad check_species->filtration Yes scavenging Step 2: Scavenging (Screen Silica, Carbon, etc.) check_species->scavenging No (Homogeneous Pd) analyze1 Analyze Pd Content (ICP-MS) filtration->analyze1 analyze1->scavenging Pd > 10 ppm end_ok Product Meets Spec (<10 ppm) analyze1->end_ok Pd < 10 ppm analyze2 Analyze Pd Content (ICP-MS) scavenging->analyze2 crystallization Alternative/Final Polish: Crystallization or Extraction analyze2->crystallization Pd > 10 ppm & Scavenging Ineffective analyze2->end_ok Pd < 10 ppm end_fail Re-evaluate Strategy (Consult Troubleshooting Guide) analyze2->end_fail Still High Pd crystallization->analyze2

Caption: Decision workflow for selecting a palladium removal strategy.

Troubleshooting Guide

Issue 1: My scavenging treatment is ineffective, and palladium levels remain high.
Potential Cause Scientific Explanation & Troubleshooting Steps
Incorrect Scavenger Selection The efficacy of a scavenger is highly dependent on the oxidation state of the palladium and the functional groups present. Thiol-based scavengers, for example, are generally more effective for softer Pd(II) species, while other functionalities may be better for Pd(0).[10] Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, or multi-functional resins).[14][15]
Strong Product-Palladium Chelation The nitrogen atoms in your pyrazolopyridine core can act as strong ligands, forming a stable, soluble complex with palladium that the scavenger cannot easily break.[10] Solutions: 1. Change the Solvent: Altering the solvent may disrupt the chelation equilibrium. 2. Add a Competing Ligand: Introduce a simple, sacrificial ligand (e.g., N-acetylcysteine) to displace your product from the palladium center before adding the solid-supported scavenger.
Suboptimal Scavenging Conditions Scavenging is a kinetic process. Insufficient time, temperature, or mixing can lead to incomplete removal. Solutions: 1. Increase Temperature: Modestly increasing the temperature (e.g., to 40-60 °C, product stability permitting) can significantly improve scavenging kinetics. 2. Extend Treatment Time: Increase the slurry time from a few hours to overnight (e.g., 16-24 hours). 3. Ensure Vigorous Mixing: Use effective stirring to ensure the solid scavenger remains suspended and maximizes surface contact with the solution.[10]
Insufficient Scavenger Amount The scavenger has a finite capacity for binding palladium. If the amount used is too low relative to the palladium concentration, it will become saturated before all the metal is removed. Solution: Increase the equivalents of the scavenger used. A typical starting point is 5-10 weight equivalents of scavenger relative to the weight of the crude product, but this may need to be optimized.
Issue 2: I'm observing significant loss of my pyrazolopyridine product during purification.
Potential Cause Scientific Explanation & Troubleshooting Steps
Non-Specific Adsorption The scavenger, especially highly porous materials like activated carbon, can adsorb your product along with the palladium, leading to yield loss.[6] Solutions: 1. Screen Scavengers: Test different scavengers to find one with high selectivity for palladium but low affinity for your product. Functionalized silicas are often more selective than broad-spectrum adsorbents like carbon.[2] 2. Minimize Adsorbent: Use the minimum effective amount of scavenger as determined by your screening experiments. 3. Optimize Solvent: A solvent in which your product is highly soluble may reduce its tendency to adsorb onto the solid support.
Co-precipitation/Crystallization During crystallization, your product may trap palladium impurities within its crystal lattice, while in other cases, product may be lost to the mother liquor along with the palladium. Solution: Screen different crystallization solvents and conditions. Consider using an anti-solvent addition method, which can sometimes provide better impurity rejection.
Issue 3: I see inconsistent palladium removal from one batch to the next.
Potential Cause Scientific Explanation & Troubleshooting Steps
Variable Palladium Species Minor variations in reaction quench or work-up can change the final oxidation state or ligand sphere of the residual palladium, affecting the performance of your chosen scavenger.[6] Solution: 1. Standardize Work-up: Implement a strictly controlled and consistent work-up protocol for your palladium-catalyzed reaction. 2. Consider a Pre-treatment Step: A mild oxidation (e.g., with a peroxide) or reduction step before scavenging can help convert the various palladium species into a single, more easily removed form.

Comparative Analysis of Common Palladium Scavengers

Scavenger TypeCommon Functional Group(s)Binding MechanismProsCons
Functionalized Silica Thiol (-SH), Thiourea, Amine (-NH₂)Chemisorption via soft-soft (Pd-S) or borderline (Pd-N) interactions.[14]High selectivity, good kinetics, low product adsorption, wide variety of functionalities available.Higher cost compared to carbon.
Activated Carbon N/A (Porous Carbon Matrix)Physisorption and some chemisorption at defect sites.Low cost, effective for removing colored impurities and colloidal Pd(0).Low selectivity (can lead to high product loss), may require large quantities, fine particles can be difficult to filter.[7]
Functionalized Polymers Thiol, Amine, Dimercaptotriazine (DMT)Chemisorption.High capacity, robust in a range of solvents.Can exhibit swelling in certain solvents, potentially slower kinetics than silica.
Synthetic Carbons N/A (Hydrophobic Carbon)Tuned for high metal scavenging with low API affinity.[2]High efficiency, maximizes API yield compared to traditional activated carbon.[2]Can be more expensive than traditional carbon.

Experimental Protocol: Screening for the Optimal Palladium Scavenger

This protocol provides a self-validating system for identifying the most effective scavenger for your specific pyrazolopyridine product.

Objective: To determine the most efficient solid-supported scavenger for reducing palladium content in a pyrazolopyridine API solution from an initial high level to <10 ppm.

Materials:

  • Crude pyrazolopyridine product (with a known, high Pd content, e.g., >200 ppm as determined by ICP-MS).

  • Panel of palladium scavengers (e.g., Silica-Thiol, Silica-Thiourea, Activated Carbon, Polymer-DMT).

  • Reaction solvent (the same solvent your crude product is dissolved in).

  • Inert gas supply (Nitrogen or Argon).

  • Glass vials with stir bars.

  • Heating/stirring plate.

  • Filtration apparatus (e.g., syringe filters or small Büchner funnel with filter paper).

  • ICP-MS for analysis.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a sample of your crude pyrazolopyridine product and dissolve it in the reaction solvent to create a stock solution of known concentration (e.g., 20 mg/mL).

    • Submit a sample of this initial stock solution for ICP-MS analysis to establish the baseline palladium concentration (C_initial).

  • Control Experiment (Self-Validation):

    • In a vial, add a defined volume of the stock solution (e.g., 5 mL) and a stir bar.

    • Stir the solution under the same conditions (temperature, time) as the scavenger tests but without adding any scavenger.

    • Filter and analyze this sample. This confirms that palladium does not precipitate on its own under the experimental conditions and validates that any reduction is due to the scavenger.

  • Scavenger Screening Setup:

    • For each scavenger to be tested, label a vial.

    • Add a defined amount of scavenger to each vial. A good starting point is 100 mg of scavenger for every 5 mL of stock solution (a 1:1 weight ratio of scavenger to crude product).

    • To each vial, add 5 mL of the stock solution and a stir bar.

    • Blanket the vials with an inert gas, seal them, and begin stirring vigorously at a set temperature (e.g., 40 °C).

  • Execution and Sampling:

    • Allow the mixtures to stir for a defined period (e.g., 16 hours).

    • After the treatment time, cool the vials to room temperature.

    • Withdraw a sample from each vial and filter it through a syringe filter (e.g., 0.45 µm PTFE) to completely remove the solid scavenger.

  • Analysis and Data Interpretation:

    • Submit each filtered sample for ICP-MS analysis to determine the final palladium concentration (C_final).

    • Calculate the scavenging efficiency for each material: Efficiency (%) = [(C_initial - C_final) / C_initial] * 100

    • The most effective scavenger is the one that reduces the palladium level to below the target threshold (<10 ppm) with the minimal loss of the desired product (which can be assessed by HPLC if necessary).

References

Technical Support Center: Characterization of Impurities in Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthetic process. Here, we will delve into the origins of common impurities, provide robust troubleshooting strategies, and detail the analytical methods necessary for their characterization. Our aim is to equip you with the expertise to anticipate, identify, and resolve issues that may arise during your experiments, ensuring the integrity and purity of your final compound.

Section 1: Commonly Observed Impurities and Their Origins

The synthesis of this compound, typically achieved through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an appropriate alkyne, is a powerful transformation. However, like any chemical synthesis, it is not without its potential for side reactions that can lead to the formation of various impurities. Understanding the mechanistic origins of these impurities is the first step toward controlling and minimizing their formation.

Regioisomeric Impurity: Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate

The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyridines, especially when using unsymmetrical starting materials. The primary regioisomeric impurity is the 3-carboxylate isomer.

  • Mechanism of Formation: The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of the substituents on both the N-aminopyridinium ylide and the alkyne. Subtle variations in reaction conditions, such as temperature and solvent, can alter the regiochemical outcome.

  • Identification: This impurity is often difficult to separate from the desired product due to their similar polarities. Its presence can be confirmed by careful analysis of NMR spectra, where distinct shifts in the aromatic protons of the pyrazolo[1,5-a]pyridine core will be observed. LC-MS analysis will show an identical mass-to-charge ratio (m/z) to the main product, but with a different retention time.

Hydrolysis Product: 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

The ethyl ester functionality is susceptible to hydrolysis, particularly in the presence of water and either acidic or basic conditions.

  • Mechanism of Formation: This impurity can form during the reaction if there is residual moisture in the reagents or solvent, or during aqueous work-up procedures. Elevated temperatures can also promote hydrolysis.

  • Identification: This carboxylic acid impurity will have a significantly different retention time in reverse-phase HPLC, typically eluting earlier than the ethyl ester. It can be readily identified by a change in the mass spectrum, corresponding to the loss of the ethyl group (-28 Da). In the ¹H NMR spectrum, the characteristic triplet and quartet of the ethyl group will be absent, and a broad singlet corresponding to the carboxylic acid proton will appear.

Dehalogenated Impurity: Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

The bromine atom on the pyridine ring can be susceptible to removal under certain reaction conditions, leading to the formation of a de-brominated impurity.

  • Mechanism of Formation: Dehalogenation can occur in the presence of certain catalysts, particularly palladium, or under reducing conditions. The presence of a hydrogen source, even adventitious, can facilitate this side reaction.

  • Identification: This impurity will have a lower molecular weight, which is easily detectable by mass spectrometry (a decrease of 78/80 Da for Br). In the ¹H NMR spectrum, the characteristic splitting pattern of the protons on the pyridine ring will be altered.

Unreacted Starting Materials and Intermediates

Incomplete reactions can result in the presence of starting materials or reaction intermediates in the final product mixture.

  • Identification: These can often be identified by comparing the analytical data (TLC, HPLC, NMR) of the crude product to that of the starting materials. Intermediates, such as the N-aminopyridinium ylide, may be less stable and could potentially degrade to other byproducts during analysis.

Section 2: Troubleshooting Guide for Impurity Profiling

This section provides a practical, question-and-answer formatted guide to address specific issues you may encounter during your synthesis and purification.

Q1: My TLC plate shows multiple spots close to the main product spot. What could they be?

A1: This is a common observation and often points to the presence of regioisomers.

  • Likely Cause: Formation of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Carefully control the reaction temperature. Lower temperatures may favor the formation of one regioisomer over the other. Screen different solvents to assess their impact on regioselectivity.

    • Purification: Employ high-performance flash chromatography with a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate) to attempt separation. Preparative HPLC may be necessary for complete separation.

    • Characterization: Collect fractions and analyze by ¹H NMR to confirm the identity of each isomer.

Q2: I observe a more polar spot on my TLC that stains with an acid/base indicator. What is it?

A2: This is indicative of the presence of the hydrolyzed carboxylic acid impurity.

  • Likely Cause: Hydrolysis of the ethyl ester.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Modify Work-up: If an aqueous work-up is necessary, perform it at a low temperature and minimize the contact time. Consider using a non-aqueous work-up if possible.

    • Purification: The carboxylic acid can typically be removed by an acid-base extraction or by silica gel chromatography.

Q3: My mass spectrum shows a peak that is about 79 mass units lower than my expected product.

A3: This strongly suggests the presence of the de-brominated impurity.

  • Likely Cause: Loss of the bromine atom.

  • Troubleshooting Steps:

    • Avoid Reductive Conditions: If using any metal catalysts, ensure they are not promoting dehalogenation. If hydrogenation is used in a subsequent step on a different part of the molecule, this side reaction is highly probable.

    • Inert Atmosphere: While less common without a catalyst, running the reaction under a strictly inert atmosphere can minimize potential radical-mediated dehalogenation pathways.

Q4: My NMR spectrum is complex, with many unexpected signals in the aromatic region.

A4: This could be due to a mixture of impurities, including unreacted starting materials and regioisomers.

  • Troubleshooting Steps:

    • Simplify the Mixture: Before detailed NMR analysis, attempt to purify a small sample of the crude product by flash chromatography to isolate the major components.

    • Acquire High-Resolution Spectra: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) to better resolve overlapping signals.

    • 2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY and HSQC to help in assigning the proton and carbon signals of the main product and to identify the structures of the impurities.

Section 3: Analytical and Spectroscopic Characterization

A robust analytical workflow is essential for the accurate identification and quantification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for quantifying impurities.

Typical HPLC Method Parameters:

ParameterRecommended Setting
Column C18 reverse-phase, 2.1 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

This method should provide good separation of the main product from more polar impurities like the hydrolyzed acid and potentially from the regioisomer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification of impurities by providing molecular weight information.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds.

  • Expected [M+H]⁺: For this compound (C₁₀H₉BrN₂O₂), the expected monoisotopic [M+H]⁺ is approximately 268.99 and 270.99 due to the isotopic pattern of bromine.

  • Impurity Identification:

    • Regioisomer: Will have the same m/z as the main product.

    • Hydrolysis Product: Will show an [M+H]⁺ at m/z ~240.97 and 242.97.

    • De-brominated Product: Will show an [M+H]⁺ at m/z ~189.07.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of the main product and its impurities.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for this compound:

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-7~8.5d~7.0
H-6~7.3dd~7.0, 2.0
H-4~7.0d~2.0
H-3~6.9s-
-OCH₂CH₃~4.4q~7.1
-OCH₂CH₃~1.4t~7.1

Note: These are approximate chemical shifts and can vary depending on the solvent and concentration.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

Key signals to look for include the carbonyl carbon of the ester at ~162 ppm, and the carbon bearing the bromine at ~115 ppm.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a different base for the synthesis?

A: The choice of base can significantly impact the reaction yield and impurity profile. Common bases include triethylamine, DBU, and potassium carbonate. It is recommended to perform small-scale trials to determine the optimal base for your specific substrate and reaction conditions.

Q: How can I confirm the structure of the regioisomer?

A: In addition to 1D NMR, a 2D NOESY or ROESY experiment can be very helpful. Irradiation of the H-3 proton should show a NOE to the H-4 proton in the desired 2-carboxylate isomer, while in the 3-carboxylate isomer, the corresponding pyrazole proton would be adjacent to the pyridine nitrogen and would likely show a NOE to a different proton on the pyridine ring.

Q: What is the best way to remove the hydrolyzed acid impurity on a large scale?

A: For larger scale purification, an extractive work-up is often most efficient. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and extracted into the aqueous layer. Be sure to back-extract the aqueous layer with the organic solvent to recover any product that may have partitioned.

Q: My reaction is not going to completion, even after extended reaction times. What should I do?

A: Incomplete conversion can be due to several factors:

  • Purity of Starting Materials: Ensure your N-aminopyridinium salt and alkyne are of high purity.

  • Reaction Temperature: The reaction may require higher temperatures to proceed to completion. Cautiously increase the temperature while monitoring for the formation of degradation products.

  • Stoichiometry: Ensure the stoichiometry of your reactants is correct. A slight excess of one reactant may be beneficial.

Visualizing the Synthetic Pathway and Impurity Formation

cluster_synthesis Synthetic Pathway cluster_impurities Impurity Formation N-aminopyridinium ylide N-aminopyridinium ylide Cycloaddition Cycloaddition N-aminopyridinium ylide->Cycloaddition Ethyl propiolate Ethyl propiolate Ethyl propiolate->Cycloaddition Product This compound Cycloaddition->Product Regioisomer Regioisomeric Cycloaddition Cycloaddition->Regioisomer Side Reaction Hydrolysis Hydrolysis Product->Hydrolysis H2O Debromination Debromination Product->Debromination [H] Impurity1 3-carboxylate Isomer Regioisomer->Impurity1 Impurity2 Carboxylic Acid Hydrolysis->Impurity2 Impurity3 De-brominated Product Debromination->Impurity3

Caption: Synthetic pathway and common impurity formation routes.

Analytical Workflow for Impurity Characterization

Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Initial Assessment HPLC-UV HPLC-UV Crude Product->HPLC-UV Purity Check LC-MS LC-MS Crude Product->LC-MS Mass Identification Purification Purification LC-MS->Purification Guide Isolation Isolated Impurities Isolated Impurities Purification->Isolated Impurities NMR Spectroscopy NMR Spectroscopy Isolated Impurities->NMR Spectroscopy Structural Analysis Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation

Caption: Analytical

Technical Support Center: Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for the synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will explore alternative synthetic pathways, address common experimental challenges, and provide detailed protocols to assist researchers in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the pyrazolo[1,5-a]pyridine core of this compound?

A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction . This typically involves the reaction of an N-aminopyridinium ylide with an alkyne or alkene. For the synthesis of this compound, the key precursors are an N-aminopyridinium salt derived from a 2-aminopyridine and ethyl propiolate.

Another notable, greener alternative is the cross-dehydrogenative coupling (CDC) reaction . This approach involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and an oxidant like molecular oxygen.

Q2: How is the key precursor, the N-aminopyridinium salt, typically prepared?

A2: N-aminopyridinium salts are generally synthesized via the N-amination of the corresponding pyridine derivative . This is achieved using electrophilic aminating reagents. Common reagents include hydroxylamine-O-sulfonic acid (HOSA), O-(mesitylenesulfonyl)hydroxylamine (MSH), and O-(diphenylphosphinyl)hydroxylamine (DPPH). The choice of reagent can depend on the reactivity of the pyridine substrate.

Q3: What are the main challenges encountered during the synthesis of this compound?

A3: Researchers may encounter several challenges, including:

  • Low yields: This can be due to incomplete reactions, side product formation, or degradation of starting materials or products.

  • Regioselectivity issues: When using unsymmetrical alkynes like ethyl propiolate, the cycloaddition can potentially yield two different regioisomers. Controlling the regioselectivity to favor the desired 2-carboxylate isomer is crucial.

  • Difficult purification: The final product may be challenging to separate from starting materials, byproducts, or regioisomers, often requiring careful chromatographic purification.

  • Challenges in N-amination: The N-amination of brominated pyridines can sometimes be sluggish or lead to side reactions due to the electron-withdrawing nature of the bromine atom.

Troubleshooting Guide

Issue 1: Low Yield in the [3+2] Cycloaddition Reaction

Potential Causes & Solutions:

  • Inefficient Ylide Formation: The in-situ generation of the N-aminopyridinium ylide from the corresponding salt is a critical step.

    • Base Selection: Ensure the use of a suitable base to deprotonate the N-aminopyridinium salt. Common bases include potassium carbonate, triethylamine, or DBU. The choice of base can be solvent and substrate-dependent.

    • Anhydrous Conditions: Moisture can quench the ylide. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Poor Reactivity of the Alkyne:

    • Reaction Temperature: While some cycloadditions proceed at room temperature, heating may be necessary to drive the reaction to completion. Experiment with a gradual increase in temperature (e.g., from room temperature to reflux).

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to degradation.

  • Degradation of Starting Materials or Product:

    • Inert Atmosphere: The reaction may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Suboptimal Solvent: The solvent can influence the solubility of reactants and the stability of intermediates.

    • Solvent Screening: If yields are consistently low, consider screening different solvents such as acetonitrile, DMF, or toluene.

Issue 2: Poor Regioselectivity Resulting in a Mixture of Isomers

Potential Causes & Solutions:

The [3+2] cycloaddition of an N-aminopyridinium ylide with an unsymmetrical alkyne like ethyl propiolate can theoretically lead to the formation of both the 2- and 3-substituted pyrazolo[1,5-a]pyridine isomers.

  • Steric and Electronic Effects: The regioselectivity is governed by the steric and electronic properties of both the ylide and the alkyne.

    • Substituent Effects: The position of the bromine atom on the pyridine ring of the ylide can influence the regiochemical outcome. Literature precedents for similar substituted systems can provide guidance.

    • Catalyst/Additive Influence: In some cases, the addition of a catalyst or an additive can influence the regioselectivity. While many of these reactions are performed metal-free, exploring Lewis acid or other additives in small-scale trials might be beneficial.

  • Separation of Isomers:

    • Column Chromatography: If a mixture of regioisomers is formed, careful column chromatography is typically required for separation. A systematic approach to solvent system selection is key. Start with a non-polar eluent and gradually increase the polarity. Using a high-performance liquid chromatography (HPLC) system can provide better resolution for difficult separations.

Issue 3: Difficulty in the N-Amination of the Bromopyridine Precursor

Potential Causes & Solutions:

The electron-withdrawing nature of the bromine atom can deactivate the pyridine ring towards electrophilic amination.

  • Choice of Aminating Reagent:

    • More Reactive Reagents: If a less reactive aminating agent like HOSA gives low yields, consider using a more powerful reagent such as O-(mesitylenesulfonyl)hydroxylamine (MSH).

  • Reaction Conditions:

    • Temperature and Time: These reactions may require elevated temperatures and longer reaction times compared to the amination of more electron-rich pyridines.

  • Side Reactions:

    • Monitoring: Closely monitor the reaction to avoid the formation of undesired byproducts.

Alternative Synthetic Pathways

While the [3+2] cycloaddition is the most common route, other strategies can be considered, especially if the primary route proves problematic.

Pathway 1: Cross-Dehydrogenative Coupling (CDC)

This method offers a greener alternative to the traditional cycloaddition.

Conceptual Workflow:

Caption: Cross-Dehydrogenative Coupling Workflow.

This pathway avoids the need for a separate alkyne synthesis and often proceeds under milder conditions with higher atom economy.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Propiolate (Illustrative)

Ethyl propiolate is a key starting material. While commercially available, it can also be synthesized. One common method is the esterification of propiolic acid. A potentially safer laboratory preparation involves the oxidation of propargyl alcohol followed by esterification.

Reaction Scheme:

Caption: Synthesis of Ethyl Propiolate.

Step-by-Step Procedure (Conceptual):

  • Oxidation: Propargyl alcohol is carefully oxidized to propiolic acid using an appropriate oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid and acetone). This step must be performed with caution due to the toxicity of chromium reagents.

  • Esterification: The resulting propiolic acid is then esterified with ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction mixture is typically heated to drive the equilibrium towards the ester product.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the acid catalyst and excess ethanol. The crude ethyl propiolate is then purified by distillation.

Protocol 2: [3+2] Cycloaddition for the Synthesis of this compound

This protocol outlines the general steps for the cycloaddition reaction.

Reaction Scheme:

Caption: [3+2] Cycloaddition for Product Synthesis.

Step-by-Step Procedure (General):

  • Reactant Setup: To a solution of the N-amino-6-bromopyridinium salt in an anhydrous solvent (e.g., acetonitrile or DMF), add the base (e.g., potassium carbonate).

  • Ylide Formation: Stir the mixture at room temperature to facilitate the in-situ formation of the N-aminopyridinium ylide.

  • Cycloaddition: Add ethyl propiolate to the reaction mixture. The reaction may be stirred at room temperature or heated depending on the reactivity of the substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove the base, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water or brine.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Summary

The following table compares the key features of the two main synthetic pathways discussed.

Feature[3+2] CycloadditionCross-Dehydrogenative Coupling (CDC)
Key Reactants N-aminopyridinium ylide, AlkyneN-amino-2-iminopyridine, 1,3-Dicarbonyl
Common Reagents Base (K₂CO₃, Et₃N)Acetic acid, O₂ (oxidant)
Advantages High versatility, well-establishedGreener conditions, high atom economy
Potential Challenges Regioselectivity, ylide instabilitySynthesis of N-amino-2-iminopyridine precursor

References

Technical Support Center: Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate – Storage, Stability, and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. 1363381-49-0). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this key heterocyclic building block. Our goal is to provide you with expert insights and practical solutions to ensure the stability and integrity of this compound throughout your research endeavors, minimizing experimental variability and maximizing reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound? A1: For maximal shelf-life and to prevent degradation, the compound should be stored at 2-8°C in a tightly sealed container.[1][2] The storage environment should be dry and well-ventilated, away from sources of ignition.[3]

Q2: What is the typical appearance of the compound, and what are the visual signs of degradation? A2: this compound is typically a solid, which may appear yellow.[4] Any significant change in color (e.g., darkening to brown), texture (e.g., clumping, becoming oily), or the presence of an unusual odor should be considered a potential sign of degradation. If such changes are observed, we recommend re-analyzing the material's purity before use.

Q3: Is this compound sensitive to atmospheric moisture? A3: Yes. As an ethyl ester, this compound is susceptible to hydrolysis, a reaction with water that can be accelerated by acidic or basic contaminants.[5][6] Chronic exposure to humidity can lead to the formation of 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid and ethanol, reducing the purity and potentially altering the compound's reactivity and biological activity. Therefore, it is critical to store it in a desiccated environment.

Q4: Should I take special precautions regarding light exposure? A4: Yes. Bromo-aromatic compounds can be sensitive to UV light, which may induce photochemical degradation.[7] While specific photostability data for this exact molecule is not extensively published, it is best practice to store the material in an amber vial or a light-blocking container and to minimize its exposure to direct light during experimental manipulations.

Section 2: Troubleshooting Guide for Experimental Inconsistencies

Encountering unexpected results can be a significant roadblock. This guide helps you diagnose and resolve common issues that may be linked to the stability of your starting material.

Problem Potential Cause Recommended Action & Scientific Rationale
Inconsistent reaction yields or failed reaction. Compound Degradation via Hydrolysis: The nucleophilicity and overall reactivity of the starting material are altered if the ester has hydrolyzed to the corresponding carboxylic acid. This acid may not participate in the intended reaction or could interfere with reaction chemistry (e.g., by neutralizing a basic catalyst).1. Verify Purity: Use HPLC or LC-MS to check the purity of your stock material (See Protocol 4.2). Look for a new, more polar peak corresponding to the carboxylic acid metabolite.2. Use Anhydrous Conditions: For reactions, ensure all solvents and reagents are anhydrous. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if the reaction chemistry is sensitive to moisture.
Low or variable potency in biological assays. Presence of Impurities: Degradants, such as the hydrolyzed carboxylic acid, will have different physical properties (e.g., solubility, cell permeability) and likely different biological activity, leading to inaccurate assay results. The actual concentration of the active ester is lower than calculated.1. Re-qualify the Material: Confirm the purity of the compound stock used for assay plate preparation. If degradation is detected, use a fresh, verified lot.2. Prepare Fresh Solutions: Avoid using old stock solutions, especially those prepared in protic or aqueous-buffered solvents. Prepare solutions fresh from solid material for each experiment.
Compound fails to fully dissolve or precipitates from solution. Formation of a Less Soluble Degradant: The carboxylic acid resulting from hydrolysis is generally more polar and may have lower solubility in common organic solvents (e.g., DCM, EtOAc) compared to the parent ethyl ester.1. Confirm Identity: Analyze the precipitate and supernatant separately if possible. An FT-IR spectrum of the solid may show a broad O-H stretch characteristic of a carboxylic acid.2. Re-evaluate Solvent System: If you must use a stock solution that contains some of the hydrolyzed acid, consider a more polar solvent system or the addition of a small amount of a solubilizing agent like DMSO, though be mindful of solvent compatibility with your experiment.

Section 3: Primary Degradation Pathways

Understanding the chemical liabilities of a molecule is key to preventing its degradation. For this compound, the primary concerns are hydrolysis and potential photodegradation.

Hydrolysis of the Ethyl Ester

The ester functional group is the most significant liability. Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol.[6]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction. The presence of an acid catalyst (H+) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][8]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide ion (OH-) directly attacks the electrophilic carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, driving the reaction to completion.[5][9] This is often faster than acid-catalyzed hydrolysis.

Below is a diagram illustrating the general hydrolysis pathway.

G cluster_main Ester Hydrolysis Pathway Ester This compound Products 5-bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid + Ethanol Ester->Products Hydrolysis H2O Water (H₂O) H2O->Ester Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Ester

Caption: General schematic of ester hydrolysis.

Potential Photodegradation

Aromatic halides, including bromides, can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV radiation.[7] This process can generate highly reactive radical species. While benzene rings themselves are robust, this initiation can lead to a cascade of secondary reactions, including debromination or reaction with solvents and other molecules. This pathway underscores the importance of protecting the compound from light.

Section 4: Standard Operating Protocols

Adherence to standardized protocols is essential for maintaining the integrity of your chemical reagents.

Protocol 4.1: Recommended Handling and Storage
  • Receiving: Upon receipt, visually inspect the container for any damage. Log the material into your chemical inventory.

  • Storage: Immediately transfer the sealed container to a refrigerator set to 2-8°C . If a desiccator cabinet is available within the refrigerator, use it.

  • Dispensing: Allow the container to warm to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Weigh the desired amount of compound quickly in a low-humidity environment if possible. Avoid leaving the main container open for extended periods.

  • Resealing and Storage: Tightly reseal the container, preferably purging the headspace with an inert gas like argon or nitrogen before closing. Return the container to the 2-8°C storage location.

Protocol 4.2: Purity and Stability Assessment by HPLC

This protocol provides a general starting point for a reverse-phase HPLC method to assess purity. Method optimization may be required.

  • Instrumentation: HPLC system with a UV-Vis detector (PDA recommended).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 10% B

    • 19-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Prepare a ~1 mg/mL stock solution in a 50:50 mixture of Acetonitrile:Water. Dilute as necessary to fall within the linear range of the detector.

  • Analysis: The parent ester should elute as a sharp, primary peak. The hydrolyzed carboxylic acid degradant, being more polar, will have a shorter retention time. Purity is calculated by the area percent of the main peak relative to the total area of all peaks.

Section 5: Visual Workflow for Troubleshooting

This diagram provides a logical workflow for investigating potential compound integrity issues when experimental results are not as expected.

G Start Inconsistent Experimental Results Observed Check_Purity Step 1: Assess Purity of Starting Material (HPLC/LC-MS) Start->Check_Purity Purity_OK Purity >95%? Check_Purity->Purity_OK Yes Purity_Bad Purity <95% or Degradants Detected Check_Purity->Purity_Bad No Investigate_Expt Step 2: Review Experimental Protocol (Solvents, Temp, etc.) Purity_OK->Investigate_Expt Source_New Step 3: Source Fresh Lot of Compound & Re-verify Purity_Bad->Source_New Re_Run Step 4: Repeat Experiment with Verified Material Investigate_Expt->Re_Run Source_New->Re_Run Conclusion Problem Resolved Re_Run->Conclusion

Caption: Troubleshooting workflow for purity issues.

References

Technical Support Center: Scaling Up Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable heterocyclic compound. We will delve into the common challenges encountered during its synthesis, offering practical troubleshooting advice and in-depth explanations to ensure a successful and scalable process.

I. Proposed Synthetic Pathway: A Scalable Approach

The most common and scalable synthetic route to pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition of an N-aminopyridinium salt with a suitable dipolarophile. For the synthesis of this compound, a plausible and efficient pathway is the reaction of a 6-bromo-N-aminopyridinium salt with an ethyl 2-alkynoate derivative. This approach offers good control over regioselectivity and is amenable to scale-up.[1][2]

Synthetic Pathway A 2-Amino-6-bromopyridine C 6-Bromo-N-aminopyridinium Salt A->C N-Amination B Electrophilic Aminating Agent (e.g., HOSA, MSH) B->C F This compound C->F [3+2] Cycloaddition D Ethyl Propiolate D->F E Base (e.g., K2CO3) E->F

Caption: Proposed synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

A. Starting Material Synthesis and Quality Control

Question 1: I am having trouble synthesizing the 6-bromo-N-aminopyridinium salt precursor. What are the common pitfalls?

Answer: The synthesis of N-aminopyridinium salts is a critical first step, and its success hinges on the choice of aminating agent and reaction conditions.

  • Choice of Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) and mesitylsulfonyl hydroxylamine (MSH) are commonly used electrophilic aminating reagents.[1] For less reactive pyridines, MSH is often more effective.[1]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like dichloromethane or acetonitrile at room temperature. It is crucial to maintain anhydrous conditions as these aminating agents are sensitive to moisture.

  • Purity of Starting Pyridine: The purity of the starting 2-amino-6-bromopyridine is paramount. Impurities can lead to side reactions and lower yields. It is recommended to use highly pure starting material, which can be achieved by recrystallization or column chromatography.

Troubleshooting Table: Synthesis of 6-bromo-N-aminopyridinium Salt

Problem Possible Cause Recommendation
Low Yield Incomplete reactionExtend the reaction time and monitor by TLC. Consider using a more reactive aminating agent like MSH.
Decomposition of productAvoid excessive heating. Ensure the reaction is performed under an inert atmosphere.
Formation of Side Products Impure starting materialPurify the 2-amino-6-bromopyridine before use.
Reaction with solventChoose an inert solvent like dichloromethane.
Difficulty in Isolating the Product Product is highly solubleUse a non-polar solvent to precipitate the salt.

Question 2: How critical is the purity of the ethyl propiolate for the cycloaddition reaction?

Answer: The purity of the ethyl propiolate is highly critical. Impurities can act as competing dipolarophiles, leading to the formation of undesired byproducts and complicating the purification of the final product.

  • Common Impurities: Impurities in commercially available ethyl propiolate can include other alkynes or alkenes.

  • Purification: It is advisable to purify the ethyl propiolate by distillation before use, especially for large-scale reactions.

  • Quality Control: The purity should be checked by NMR and GC-MS to ensure it meets the required specifications.

B. Reaction Conditions and Optimization

Question 3: I am observing low yields and poor regioselectivity in the [3+2] cycloaddition reaction. How can I optimize this step?

Answer: Optimizing the cycloaddition reaction is key to achieving high yields and the desired regioselectivity. Several factors can be tuned:

  • Base: The choice of base is crucial for the in-situ generation of the N-aminopyridinium ylide. Common bases include potassium carbonate (K2CO3) and triethylamine (TEA). The strength and stoichiometry of the base can influence the reaction rate and selectivity.

  • Solvent: The solvent can significantly impact the solubility of the reactants and the stability of the intermediates. Aprotic polar solvents like DMF or acetonitrile are often good choices.

  • Temperature: The reaction temperature needs to be carefully controlled. While some cycloadditions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. However, excessive heat can lead to decomposition and side reactions.

  • Stoichiometry: The molar ratio of the N-aminopyridinium salt to the ethyl propiolate should be optimized. A slight excess of the more volatile or less stable reactant may be beneficial.

Optimization Workflow Diagram

Optimization Workflow Start Low Yield / Poor Regioselectivity Base Optimize Base (e.g., K2CO3, TEA, DBU) Start->Base Solvent Screen Solvents (e.g., DMF, MeCN, THF) Base->Solvent Temp Vary Temperature (e.g., RT, 50°C, 80°C) Solvent->Temp Stoich Adjust Stoichiometry Temp->Stoich Analysis Analyze by HPLC/NMR Stoich->Analysis Analysis->Base Re-optimize Optimized Optimized Conditions Analysis->Optimized Achieved Desired Outcome

Caption: A systematic approach to optimizing the [3+2] cycloaddition reaction.

C. Side Reactions and Impurity Profile

Question 4: What are the common side reactions and how can I minimize them?

Answer: Several side reactions can occur during the synthesis, leading to impurities that can be difficult to remove.

  • Dimerization of the Ylide: The N-aminopyridinium ylide can undergo self-condensation, especially at higher concentrations or temperatures. This can be minimized by the slow addition of the base or by adding the ylide precursor to a solution of the dipolarophile.

  • Formation of Regioisomers: While the [3+2] cycloaddition generally favors the formation of the desired 2-substituted product, the formation of the 3-substituted regioisomer is possible. The regioselectivity can be influenced by the substituents on both the pyridine ring and the dipolarophile, as well as the reaction conditions.[2]

  • Decomposition of Starting Materials or Product: The starting materials or the final product may be sensitive to high temperatures or prolonged reaction times. Monitoring the reaction progress by TLC or HPLC is crucial to avoid degradation.

Potential Side Reactions Diagram

Side Reactions Ylide N-Aminopyridinium Ylide Dimer Ylide Dimer Ylide->Dimer Dimerization Regioisomer Regioisomer (3-substituted) Ylide->Regioisomer Alternative Cycloaddition Product Desired Product (2-substituted) Degradation Degradation Products Product->Degradation Decomposition

Caption: Common side reactions in the synthesis of pyrazolo[1,5-a]pyridines.

D. Work-up and Product Isolation

Question 5: I am facing challenges with the work-up procedure, especially at a larger scale. What are the best practices?

Answer: Scaling up the work-up requires careful consideration of safety and efficiency.

  • Quenching: The reaction should be carefully quenched, for example, by the addition of water or a saturated ammonium chloride solution. At a larger scale, this should be done slowly to control any potential exotherm.

  • Extraction: Choose a suitable extraction solvent that provides good partitioning of the product and is easy to remove. Dichloromethane or ethyl acetate are common choices. Be aware of potential emulsion formation, which can be broken by adding brine or by filtration through celite.

  • Solvent Removal: Use a rotary evaporator for lab scale, but for larger quantities, a jacketed reactor with vacuum distillation is more appropriate.

  • Safety: Always perform the work-up in a well-ventilated area and wear appropriate personal protective equipment.

E. Purification

Question 6: My crude product is difficult to purify by crystallization. What troubleshooting steps can I take?

Answer: Crystallization can be challenging, especially if impurities with similar solubility are present.

  • Solvent Screening: A systematic screening of different solvents and solvent mixtures is the first step. A good crystallization solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Seeding: If you have a small amount of pure product, seeding the supersaturated solution can induce crystallization.

  • Anti-Solvent Addition: Adding a solvent in which the product is insoluble (an anti-solvent) to a solution of the product can induce precipitation. This should be done slowly to promote the formation of crystals rather than an amorphous solid.

  • Chromatography: If crystallization fails, column chromatography is a viable alternative. For large-scale purification, medium-pressure liquid chromatography (MPLC) or flash chromatography systems are recommended.

Troubleshooting Table: Crystallization

Problem Possible Cause Recommendation
Oiling Out Product is melting or has low melting point impuritiesLower the crystallization temperature. Use a solvent system with a lower boiling point.
No Crystals Form Solution is not supersaturatedConcentrate the solution. Cool the solution slowly.
Product is too solubleTry a different solvent or an anti-solvent.
Poor Recovery Product is too soluble in the mother liquorCool the solution to a lower temperature before filtration. Wash the crystals with a minimal amount of cold solvent.
F. Scale-up Challenges

Question 7: What are the primary challenges I should anticipate when scaling up this synthesis from grams to kilograms?

Answer: Scaling up a chemical process introduces new challenges that are not always apparent at the lab scale.

  • Heat Transfer: Exothermic reactions that are easily controlled in a round-bottom flask can become hazardous on a larger scale. Ensure the reactor has adequate cooling capacity and consider a semi-batch process where one of the reactants is added slowly to control the temperature.

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent heat transfer. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The type and speed of the agitator are critical parameters.

  • Process Safety: A thorough safety assessment is essential before any scale-up. This includes understanding the thermal stability of all reactants, intermediates, and the final product, as well as the potential for runaway reactions.

  • Material Transfer: Handling large quantities of solids and liquids requires appropriate equipment to ensure safety and minimize losses.

III. Analytical Methods for Process Monitoring and Quality Control

Consistent and reliable analytical methods are crucial for monitoring the reaction progress, identifying impurities, and ensuring the quality of the final product.

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and identifying the presence of starting materials, products, and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, product purity, and impurity profile. A validated HPLC method is essential for quality control of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of the final product and any isolated impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify unknown impurities, often in conjunction with HPLC (LC-MS).

IV. References

  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. --INVALID-LINK--

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. --INVALID-LINK--

  • An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. Benchchem. --INVALID-LINK--

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. --INVALID-LINK--

  • N-Aminopyridinium Ylide-Directed, Copper-Promoted Chalcogenation of Arene C-H Bonds. National Institutes of Health. --INVALID-LINK--

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. --INVALID-LINK--

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem. --INVALID-LINK--

References

Technical Support Center: Optimization of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the optimization of reaction temperature and time for this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of the pyrazolo[1,5-a]pyridine core?

A1: The most common and efficient method for constructing the pyrazolo[1,5-a]pyridine scaffold is through a [3+2] cycloaddition reaction.[1] This process involves the reaction of an N-aminopyridinium ylide, which acts as a 1,3-dipole, with a suitable dipolarophile, such as an electron-deficient alkyne or alkene.[2][3] For the synthesis of this compound, the key precursors are a 6-bromo-N-aminopyridinium salt and an ethyl propiolate derivative. The ylide is typically generated in situ using a base, and it then reacts with the alkyne to form the fused heterocyclic system after aromatization.[4]

Q2: Why are temperature and time critical parameters for this reaction?

A2: Temperature and reaction time are pivotal for several reasons. Temperature directly influences the reaction rate; higher temperatures can accelerate the cycloaddition but may also promote the degradation of starting materials, intermediates, or the final product.[5] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Reaction time must be sufficient to allow for complete conversion of the starting materials. However, excessively long reaction times, especially at elevated temperatures, can lead to the formation of thermal degradation byproducts, reducing both yield and purity.[6] Optimal conditions balance the rate of product formation against the rate of any competing side reactions.[7]

Q3: What are the typical starting materials and general conditions?

A3: The synthesis generally involves:

  • Pyridine Precursor: A substituted pyridine, such as 2-amino-5-bromopyridine, which is converted to an N-aminopyridinium salt.

  • Dipolarophile: An alkyne, typically ethyl propiolate, which will form the pyrazole ring of the final product.

  • Solvent: Common solvents include alcohols (like ethanol), polar aprotic solvents (like acetonitrile or NMP), or in some cases, acetic acid.[1][4][8]

  • Catalyst/Base: A base (e.g., K₂CO₃, Et₃N) is often required to generate the ylide in situ. Some variations may use acid catalysis.[7]

Conditions can range from room temperature for highly reactive substrates to reflux or microwave irradiation for less reactive partners.[7][8]

Q4: How does microwave-assisted synthesis compare to conventional heating for this reaction?

A4: Microwave-assisted organic synthesis (MAOS) often provides significant advantages over conventional heating.[8] By utilizing microwave irradiation, reactions can be completed in minutes rather than hours, with often higher yields and purity.[1][7] This is due to efficient and uniform heating of the reaction mixture, which can minimize the formation of side products that may occur during prolonged heating.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and optimization of this compound.

Problem 1: Low or No Product Yield

  • Potential Cause 1: Inefficient Ylide Formation. The generation of the N-aminopyridinium ylide is the first critical step. The base may be too weak, of poor quality (e.g., hydrated), or used in insufficient quantity to deprotonate the N-aminopyridinium salt precursor effectively.

    • Suggested Solution:

      • Ensure the base is anhydrous and stored correctly. Common choices like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[9]

      • Screen a panel of bases with varying strengths.

      • Increase the stoichiometry of the base (e.g., from 1.1 eq to 2.0 eq) and monitor the reaction progress.

  • Potential Cause 2: Suboptimal Reaction Temperature. The activation energy for the cycloaddition may not be met at the current temperature, leading to a very slow reaction rate.

    • Suggested Solution:

      • Gradually increase the reaction temperature in 10-20 °C increments. If the reaction is being run at room temperature, try heating to 50-80 °C.[6]

      • If conventional heating is slow, consider using microwave irradiation, which can significantly accelerate the reaction. A typical starting point for microwave synthesis is 10-20 minutes at 100-150 °C.[8]

  • Potential Cause 3: Impure Starting Materials. Impurities in the 2-amino-5-bromopyridine or ethyl propiolate can inhibit the reaction or lead to undesired pathways.

    • Suggested Solution:

      • Verify the purity of all reactants by NMR or LC-MS.

      • Purify starting materials if necessary via recrystallization or column chromatography before use.[6]

Problem 2: Formation of Multiple Products or Significant Impurities

  • Potential Cause 1: Thermal Degradation. The target molecule or key intermediates may be unstable at the reaction temperature, especially if heated for an extended period. Pyrazolo[1,5-a]pyridine systems can be susceptible to thermal degradation at very high temperatures.

    • Suggested Solution:

      • Decrease the reaction temperature and increase the reaction time accordingly. Monitor the reaction by TLC or LC-MS to find the point of maximum product formation before significant degradation occurs.[6]

      • If using high temperatures, minimize the reaction time. This is another area where microwave synthesis can be advantageous.[7]

  • Potential Cause 2: Competing Side Reactions. A common side reaction in related syntheses involving halogenated heterocycles is hydrodehalogenation, where the bromo group is replaced by a hydrogen atom.[9] Other side reactions could include polymerization of the alkyne or alternative cyclization pathways.

    • Suggested Solution:

      • Careful selection of the catalyst and solvent can sometimes suppress side reactions.[7]

      • Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

      • Lowering the reaction temperature may favor the desired cycloaddition over higher-energy side reaction pathways.

  • Potential Cause 3: Regioisomer Formation. If using an unsymmetrical alkyne, the formation of regioisomers is possible. While ethyl propiolate is typically regioselective, impurities or side reactions could lead to other products.

    • Suggested Solution:

      • The regioselectivity of these cycloadditions is often high, but can be influenced by solvent and catalyst choice.[10] It is advisable to consult literature for reactions with similar substrates.

      • If isomers do form, they will likely require careful separation by column chromatography or preparative HPLC.[6]

Problem 3: Reaction Stalls / Incomplete Conversion

  • Potential Cause 1: Insufficient Reaction Time. The reaction may simply be slow under the chosen conditions and has not had enough time to proceed to completion.

    • Suggested Solution:

      • Extend the reaction time, taking aliquots periodically to monitor the consumption of starting materials by TLC or LC-MS. This will help determine the optimal reaction duration.[6]

  • Potential Cause 2: Catalyst Deactivation. If a catalyst is being used, it may degrade over the course of the reaction, leading to a stall.

    • Suggested Solution:

      • Ensure the catalyst is handled and stored correctly, especially if it is air- or moisture-sensitive.[9]

      • In some cases, a second charge of the catalyst can restart a stalled reaction.

Experimental Protocol and Optimization Workflow

This section provides a generalized protocol for the synthesis of this compound. The key variables for optimization (temperature and time) are highlighted.

Generalized Synthesis Protocol
  • Preparation of N-Aminopyridinium Salt: React 2-amino-5-bromopyridine with an aminating agent (e.g., O-(mesitylenesulfonyl)hydroxylamine) in a suitable solvent like dichloromethane (DCM) to form the corresponding 1-amino-5-bromo-2-imino-1,2-dihydropyridine salt. Isolate and dry the salt before use.

  • Cycloaddition Reaction:

    • To a solution of the 1-amino-5-bromo-2-imino-1,2-dihydropyridine salt (1.0 eq) in a suitable solvent (e.g., acetonitrile, 25 mL per 5 mmol of salt), add the base (e.g., K₂CO₃, 1.5 eq).[1]

    • Add ethyl propiolate (1.1 eq) to the mixture.

    • Stir the reaction at the desired temperature (e.g., start at room temperature or 80 °C) for a specified time (e.g., start with 3-12 hours).[1][8]

  • Monitoring: Track the reaction's progress by taking small aliquots and analyzing them via TLC (visualizing with UV light) or LC-MS to observe the disappearance of starting materials and the appearance of the product spot.[6][11]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off any inorganic solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.[6]

Optimization Data Summary

The following table illustrates the potential impact of temperature and time on the reaction outcome. The data is representative and should be determined empirically for your specific setup.

Entry Temperature (°C) Time (h) Method Conversion (%) Isolated Yield (%) Key Observation
125 (Room Temp)24Stirring30%25%Very slow reaction, incomplete conversion.
280 (Reflux)12Stirring95%85%Good yield and conversion.[1]
380 (Reflux)24Stirring>98%70%High conversion, but yield drops due to byproduct formation.
41203Stirring>98%55%Rapid reaction, significant degradation observed.
51200.33 (20 min)Microwave>98%92%Excellent yield and short reaction time.[1][8]

This table provides an illustrative guide for an optimization campaign.

Optimization Workflow Diagram

The following diagram outlines a logical workflow for optimizing the reaction conditions.

OptimizationWorkflow cluster_prep Phase 1: Preparation & Baseline cluster_opt Phase 2: Optimization Loop cluster_final Phase 3: Finalization start Define Reaction: 1-amino-5-bromopyridinium salt + Ethyl Propiolate baseline Run Baseline Experiment (e.g., 80°C, 12h, MeCN, K2CO3) start->baseline analyze_base Analyze Yield & Purity (LC-MS, NMR) baseline->analyze_base temp_opt Vary Temperature (e.g., RT, 60°C, 100°C) analyze_base->temp_opt analyze_opt Analyze each condition for yield and purity temp_opt->analyze_opt time_opt Vary Time (e.g., 2h, 6h, 18h) time_opt->analyze_opt decision Optimal Temp/Time Found? analyze_opt->decision decision->temp_opt No decision->time_opt No confirm Confirm Optimal Conditions with Repeat Runs decision->confirm Yes scale_up Proceed to Scale-Up confirm->scale_up

Caption: A systematic workflow for optimizing reaction temperature and time.

References

Validation & Comparative

Navigating the Spectral Landscape of Pyrazolo[1,5-a]pyridines: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylates

For researchers, scientists, and professionals in drug development, the unequivocal structural determination of heterocyclic scaffolds is a cornerstone of innovation. The pyrazolo[1,5-a]pyridine core, a privileged isostere of purine, is a recurring motif in pharmacologically active agents, making a comprehensive understanding of its spectroscopic characteristics essential. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of a representative compound, Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate , and offers a comparative framework against other key derivatives. By examining the influence of substituents on chemical shifts and coupling constants, we aim to equip researchers with the expertise to confidently characterize novel compounds within this important chemical class.

The Pyrazolo[1,5-a]pyridine Scaffold: A Brief Introduction

The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolo[1,5-a]pyridine system. This bicyclic heteroaromatic structure presents a unique electronic environment that is sensitive to substitution, making NMR spectroscopy an exceptionally powerful tool for its characterization. The numbering of the ring system is crucial for the correct assignment of NMR signals.

In-Depth NMR Analysis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate

A thorough literature search would be required to obtain the specific, experimentally determined ¹H and ¹³C NMR data for Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate. For the purpose of this guide, we will use expected chemical shift ranges and coupling patterns based on published data for similar pyrazolo[1,5-a]pyridine derivatives.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.0-7.2s-
H-4~7.3-7.5d~7.0
H-5~6.7-6.9t~7.0
H-6~8.3-8.5d~7.0
OCH₂CH₃~4.3-4.5q~7.1
7-CH₃~2.4-2.6s-
OCH₂CH₃~1.3-1.5t~7.1

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

CarbonExpected Chemical Shift (δ, ppm)
C=O~162-164
C-2~145-147
C-3~110-112
C-3a~140-142
C-4~125-127
C-5~115-117
C-6~130-132
C-7~148-150
OCH₂CH₃~60-62
7-CH₃~18-20
OCH₂CH₃~14-15

Comparative Spectral Analysis: The Influence of Substitution

The true power of NMR in drug discovery lies in its ability to reveal the electronic and steric effects of substituents on a core scaffold. By comparing the expected spectral data of Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate with other derivatives, we can draw valuable structure-activity relationships.

Comparison with Unsubstituted and Halogenated Analogues:

CompoundKey ¹H Chemical Shift Differences (δ, ppm)Key ¹³C Chemical Shift Differences (δ, ppm)
Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate H-7 proton would appear as a doublet around 8.4-8.6 ppm.C-7 would be a methine carbon with a chemical shift around 135-137 ppm.
Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate The bromine at C-5 would cause a downfield shift of H-4 and H-6. H-6 would likely appear as a doublet and H-4 as a doublet of doublets.The C-5 signal would be significantly shifted downfield and would show a characteristic C-Br coupling. The signals for C-4 and C-6 would also be affected.
Ethyl 7-chloropyrazolo[1,5-a]pyridine-2-carboxylate The absence of the H-7 proton signal. H-6 would be a singlet.C-7 would be a quaternary carbon bonded to chlorine, appearing at a significantly downfield-shifted position.

This comparative analysis underscores the diagnostic power of NMR. The introduction of an electron-donating methyl group at C-7 in our primary compound would be expected to shield the protons and carbons in its vicinity, leading to upfield shifts compared to the unsubstituted analogue. Conversely, the electron-withdrawing and anisotropic effects of a bromine atom at C-5 would lead to significant downfield shifts of the neighboring protons and carbons.

Experimental Protocol: A Validated Approach to NMR Sample Preparation and Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and well-documented experimental protocol is paramount. The following methodology is a robust starting point for the analysis of pyrazolo[1,5-a]pyridine derivatives.

Step-by-Step NMR Analysis Workflow:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is crucial for sharp, well-defined peaks.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is typically required (e.g., 1024 or more).

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (for complex structures):

    • For unambiguous assignment of all proton and carbon signals, especially in highly substituted derivatives, two-dimensional NMR experiments are indispensable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular framework.

Visualizing the Workflow and Structural Relationships

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms tune_shim Tune and Shim Spectrometer add_tms->tune_shim acq_1h Acquire ¹H NMR tune_shim->acq_1h acq_13c Acquire ¹³C NMR acq_1h->acq_13c acq_2d Acquire 2D NMR (COSY, HSQC, HMBC) acq_13c->acq_2d process Process Spectra (FT, Phasing, Baseline Correction) acq_2d->process assign Assign Signals process->assign interpret Interpret Data & Determine Structure assign->interpret

Caption: A streamlined workflow for the acquisition and analysis of NMR data for pyrazolo[1,5-a]pyridine derivatives.

structural_comparison A Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate -CH₃ at C7 (Electron Donating) B Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate Unsubstituted A->B Reference for electronic effects C This compound -Br at C5 (Electron Withdrawing) C->B Illustrates halogen effects

Caption: Logical relationship for the comparative NMR analysis of substituted pyrazolo[1,5-a]pyridines.

Conclusion and Future Directions

The meticulous analysis of ¹H and ¹³C NMR spectra is an indispensable skill for any researcher in the field of drug discovery and development. This guide has provided a comprehensive overview of the key spectral features of the pyrazolo[1,5-a]pyridine scaffold, using Ethyl 7-methylpyrazolo[1,5-a]pyridine-2-carboxylate as a representative example. Through comparative analysis, we have demonstrated how the strategic placement of substituents can be readily identified and rationalized based on predictable changes in the NMR spectra.

As the complexity of molecular scaffolds continues to evolve, the application of advanced NMR techniques, including 2D correlation experiments, will become increasingly vital for unambiguous structural elucidation. It is through this deep understanding of spectroscopic principles that scientists can accelerate the design and synthesis of novel therapeutic agents.

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. It is the key to understanding its function, reactivity, and interactions with biological targets. Single-crystal X-ray crystallography stands as the definitive method for determining this atomic arrangement with unparalleled accuracy.[1][2] This guide provides an in-depth, practical comparison of the crystallographic analysis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of the pyrazolo[1,5-a]pyridine scaffold.[3][4]

While a published crystal structure for this specific molecule is not yet available, this guide will serve as a comprehensive roadmap for its structural elucidation. We will detail the experimental workflow from synthesis to data analysis and compare the anticipated structural features with those of closely related, published crystal structures. This comparative approach offers valuable insights into how subtle molecular modifications can influence crystal packing and intermolecular interactions, which are critical for properties like solubility and bioavailability.

The Strategic Importance of Crystallographic Analysis

The pyrazolo[1,5-a]pyrimidine core, an isostere of purine, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including kinase inhibition.[3][5] The introduction of a bromine atom and an ethyl carboxylate group at specific positions, as in our target compound, is intended to modulate its physicochemical and pharmacokinetic properties. X-ray crystallography provides the ultimate validation of the molecular structure and reveals the subtle interplay of intermolecular forces that govern the solid-state properties of the compound.[6]

A Proposed Experimental and Comparative Workflow

This section outlines a robust, self-validating protocol for the synthesis, crystallization, and crystallographic analysis of this compound, followed by a comparison with known structures.

Part 1: Synthesis and Crystallization

A plausible synthetic route, adapted from established methodologies for related compounds, is the starting point.[7][8][9] High-purity material is crucial for successful crystallization.

Experimental Protocol: Synthesis

  • Reaction Setup: A mixture of the appropriate 1-amino-2-iminopyridine precursor and an acetylene derivative is prepared in a suitable solvent, such as acetonitrile.[9]

  • Reaction Conditions: The reaction can be carried out under reflux or using sonication to promote the [3+2] cycloaddition.[9]

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield the pure this compound.[8]

Experimental Protocol: Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step. Several techniques should be attempted in parallel.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., dichloromethane/hexane mixture) is left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.[10]

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is placed on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a precipitant (a solvent in which the compound is less soluble).

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

G cluster_synthesis Synthesis cluster_crystallization Crystallization s1 Reactants: 1-amino-2-iminopyridine derivative + acetylene derivative s2 Reaction in Acetonitrile (Reflux or Sonication) s1->s2 s3 Purification by Recrystallization s2->s3 c1 Pure Compound s3->c1 c2 Slow Evaporation c1->c2 c3 Vapor Diffusion c1->c3 c4 Cooling c1->c4 c5 Single Crystal c2->c5 c3->c5 c4->c5

Caption: Workflow for Synthesis and Crystallization.

Part 2: X-ray Diffraction and Structural Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer with Mo Kα or Cu Kα radiation.[11]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

G d1 Single Crystal d2 Mount on Goniometer d1->d2 d3 X-ray Diffraction Data Collection (100-120 K) d2->d3 d4 Structure Solution (e.g., Direct Methods) d3->d4 d5 Structure Refinement (Least-Squares) d4->d5 d6 Final Crystal Structure d5->d6

Caption: X-ray Diffraction and Analysis Workflow.

Comparative Structural Analysis

To provide a meaningful comparison, we will present hypothetical crystallographic data for our target compound alongside the published data for a structurally related pyrazole derivative, Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate [10], and a pyrazolo[1,5-a]pyrimidine derivative, 2-methyl-5-(p-bromophenyl)-7-trifluoromethylpyrazolol[1,5-a]pyrimidine [6].

Table 1: Comparative Crystallographic Data

ParameterThis compound (Hypothetical)Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate[10]2-methyl-5-(p-bromophenyl)-7-trifluoromethylpyrazolol[1,5-a]pyrimidine[6]
Chemical Formula C₁₀H₉BrN₂O₂C₁₅H₁₇BrN₂O₃C₁₄H₉BrF₃N₃
Formula Weight 269.10353.21372.13
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) ~ 8.510.345(3)10.983(2)
b (Å) ~ 12.011.231(3)11.456(2)
c (Å) ~ 9.013.543(4)12.113(2)
β (°) ** ~ 105109.43(3)108.23(3)
Volume (ų) **~ 8901483.1(7)1445.4(5)
Z 444
R-factor ~ 0.04Not Reported0.048

Analysis of Structural Features and Intermolecular Interactions

The crystal structure of Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate reveals that the packing is stabilized by weak π–π stacking interactions and intermolecular C—H⋯O and C—H⋯Br hydrogen bonds.[10] The dihedral angle between the benzene and pyrazole rings is a key conformational feature.[10]

For our target compound, we can anticipate similar types of interactions. The presence of the bromine atom and the carbonyl group of the ester provides sites for potential halogen bonding and hydrogen bonding, respectively. The planarity of the fused pyrazolo[1,5-a]pyridine ring system would likely facilitate π–π stacking interactions, influencing the overall crystal packing.

In the case of 2-methyl-5-(p-bromophenyl)-7-trifluoromethylpyrazolol[1,5-a]pyrimidine , the crystal packing is also influenced by intermolecular interactions.[6] A comparison of the bond lengths and angles within the pyrazolo[1,5-a]pyridine core of our target compound with this and other published derivatives would be crucial for understanding the electronic effects of the substituents.[6]

G target This compound (Target) - Bromine at C5 - Fused Ring System - Ethyl Carboxylate at C2 alt1 Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (Alternative 1) - Single Pyrazole Ring - Bromoethyl Group - Phenyl Substituent target->alt1 Compare: - Ring System - Substituent Effects alt2 2-methyl-5-(p-bromophenyl)-7-trifluoromethylpyrazolol[1,5-a]pyrimidine (Alternative 2) - Fused Ring System - Bromophenyl at C5 - Trifluoromethyl at C7 target->alt2 Compare: - Substituent Effects on Fused Ring - Packing Interactions

Caption: Logical Comparison of Molecular Structures.

Conclusion: From Structure to Function

This guide has outlined a comprehensive, field-proven approach to the X-ray crystallographic analysis of this compound. By following the detailed protocols for synthesis, crystallization, and data analysis, researchers can obtain a definitive three-dimensional structure of this molecule. The comparative analysis with structurally related compounds provides a valuable framework for interpreting the results and understanding the structure-property relationships.

The precise knowledge of the molecular geometry, conformation, and intermolecular interactions gleaned from such a study is indispensable for rational drug design. It enables a deeper understanding of how the molecule might interact with its biological target and provides a solid foundation for further optimization of its therapeutic properties.

References

A Comparative Guide to the Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate: An Evaluation of a Novel One-Pot, Microwave-Assisted Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate, in particular, is a valuable building block for the synthesis of more complex pharmaceutical agents. The strategic placement of the bromo and ethyl carboxylate functionalities allows for a wide range of subsequent chemical modifications, making it a key intermediate in drug discovery programs.

This guide provides an in-depth comparison of a well-established, multi-step synthetic approach to this compound with a novel, one-pot, microwave-assisted route. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective efficiencies, environmental impact, and scalability.

The Established Pathway: A Two-Step Approach via [3+2] Cycloaddition

The traditional synthesis of the pyrazolo[1,5-a]pyridine core often relies on a [3+2] cycloaddition reaction between an N-aminopyridinium salt and a suitable dipolarophile. This method, while reliable, typically involves multiple steps, including the initial formation and isolation of the N-aminopyridinium intermediate.

Diagram of the Established Synthetic Route

established_route A 2-Amino-6-bromopyridine C N-Amino-6-bromopyridinium mesitylenesulfonate A->C N-Amination DCM, 0 °C to rt B O-Mesitylenesulfonylhydroxylamine (MSH) B->C E This compound C->E [3+2] Cycloaddition K2CO3, DMF, 80 °C D Ethyl propiolate D->E novel_route A 2-Amino-6-bromopyridine E One-Pot Reaction Microwave Irradiation K2CO3, Acetonitrile, 120 °C, 30 min A->E B O-(2,4-Dinitrophenyl)hydroxylamine B->E C Ethyl propiolate C->E D This compound E->D

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[1,5-a]pyridines and the Power of Cross-Coupling

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it a cornerstone for the development of novel therapeutics, including kinase inhibitors and antiviral agents. The ability to precisely functionalize this core structure is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Among the myriad of synthetic transformations, palladium-catalyzed cross-coupling reactions stand out as the most robust and versatile methods for forging new carbon-carbon and carbon-heteroatom bonds. For drug development professionals, mastering the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to substrates like Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate is not merely a synthetic exercise but a critical enabler of innovation.

This guide provides a comparative analysis of catalyst systems for these key transformations. While direct, peer-reviewed studies on this specific substrate are limited, this document synthesizes data from structurally analogous bromopyridine and pyrazolo[1,5-a]pyrimidine systems to provide a robust framework for catalyst selection and reaction optimization. The insights herein are grounded in mechanistic principles and field-proven experimental data, designed to empower researchers to accelerate their discovery programs.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for introducing aryl and heteroaryl moieties. The primary challenge in coupling with 5-bromopyrazolo[1,5-a]pyridines lies in the potential for the pyridine nitrogen to coordinate with the palladium center, potentially inhibiting catalytic activity. The selection of an appropriate ligand is therefore critical to shield the metal center and facilitate the catalytic cycle.

Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Typical YieldKey Considerations & Rationale
System 1: The Workhorse PPh₃ (as Pd(PPh₃)₄)K₃PO₄ or K₂CO₃1,4-Dioxane/H₂O85-100Moderate to GoodA standard, cost-effective system. The aqueous base is crucial for the transmetalation step. Suitable for a wide range of arylboronic acids[1][2].
System 2: For Hindered Substrates XPhosK₃PO₄Toluene or Dioxane100-110Good to ExcellentXPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition and reductive elimination steps, making it ideal for sterically demanding coupling partners and preventing debromination[3].
System 3: The dppf Advantage dppf (as Pd(dppf)Cl₂)K₂CO₃DME80GoodThe bidentate dppf ligand provides good catalyst stability. This system is often effective for heteroaryl couplings and can sometimes be performed at lower temperatures[4].
Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from procedures for analogous 5-bromopyridine derivatives[1][2].

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'B(OH)2, Base) Transmetalation Complex->Pd(0)L2 Product Ar-Ar' Transmetalation Complex->Product Reductive Elimination Ar Pyrazolo[1,5-a]pyridine Ar_prime Coupling Partner

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals. The choice of ligand and base is crucial to overcome the challenges of C-N bond formation, such as competitive side reactions and catalyst deactivation[5].

Comparative Analysis of Catalyst Systems for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Typical YieldKey Considerations & Rationale
System 1: Broad Applicability XPhosKOt-Bu or NaOt-BuToluene or Dioxane80-110Good to ExcellentXPhos is a highly effective ligand for coupling a wide range of primary and secondary amines, including challenging substrates. Strong, non-nucleophilic bases are required[6].
System 2: Classic Bidentate (±)-BINAPNaOt-BuToluene80-100GoodBINAP is a reliable bidentate ligand, particularly for coupling with anilines and some cyclic secondary amines. It often provides good catalyst stability[7].
System 3: For Heterocycles XantPhosDBU or Cs₂CO₃Dioxane or MeCN/Toluene100-140Moderate to GoodXantPhos, with its wide bite angle, is often effective for coupling with heteroaryl halides. Milder organic bases like DBU can sometimes be employed, improving functional group tolerance[8].
Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of bromopyridines[6][7].

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Remove the tube from the glovebox, add the amine (1.2 mmol, 1.2 equiv.) and anhydrous toluene (5 mL) under an argon atmosphere.

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Catalytic Cycle and Workflow

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Ar-Pd(II)(Br)L Pd(0)L->Oxidative Addition Oxidative Addition (Ar-Br) Amine Coordination [Ar-Pd(II)(Br)(NHR'R'')]L Oxidative Addition->Amine Coordination Amine Coordination Deprotonation Ar-Pd(II)(NR'R'')L Amine Coordination->Deprotonation Deprotonation (Base) Deprotonation->Pd(0)L Product Ar-NR'R'' Deprotonation->Product Reductive Elimination Ar Pyrazolo[1,5-a]pyridine NRR Amine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds, introducing valuable alkynyl groups that can serve as handles for further functionalization (e.g., via click chemistry) or as integral parts of a final structure. The classic Sonogashira protocol involves a palladium catalyst and a copper(I) co-catalyst.

Comparative Analysis of Catalyst Systems for Sonogashira Coupling
Catalyst SystemPd SourceLigandCo-catalystBaseSolventTemp. (°C)Typical YieldKey Considerations & Rationale
System 1: Classic Conditions PdCl₂(PPh₃)₂PPh₃CuIEt₃N or DIPEATHF or DMFRT - 60GoodThe most common and well-established method. The amine serves as both the base and a solvent. Requires careful exclusion of oxygen to prevent alkyne homocoupling (Glaser coupling)[9].
System 2: High Activity Pd(PPh₃)₄PPh₃CuIEt₃NTHFRT - 50Good to ExcellentUsing a Pd(0) source can sometimes lead to faster reactions at lower temperatures. Similar limitations regarding Glaser coupling apply[10].
System 3: Copper-Free Pd(OAc)₂Bulky phosphine (e.g., SPhos)NoneCs₂CO₃ or K₂CO₃Dioxane or ACN60-100GoodAvoids the use of copper, which can sometimes be problematic for downstream applications or with sensitive substrates. Generally requires more electron-rich and bulky ligands to facilitate the catalytic cycle.
Experimental Protocol: Representative Sonogashira Coupling

This protocol is adapted from procedures for the coupling of bromopyridine derivatives[10][11].

  • To a degassed solution of this compound (1.0 mmol, 1.0 equiv.) in a mixture of THF (8 mL) and Et₃N (4 mL), add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Degas the reaction mixture with a stream of argon for 10 minutes.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash column chromatography.

Catalytic Cycle and Workflow

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Ar-Br Transmetalation Ar-Pd(II)(C≡CR)L2 Oxidative Addition->Transmetalation Cu-C≡CR Transmetalation->Pd(0)L2 Product Ar-C≡CR Transmetalation->Product Reductive Elimination Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I), Base

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Recommendations

The successful functionalization of this compound via palladium-catalyzed cross-coupling is eminently achievable with modern catalyst systems. For initial explorations, a versatile and robust catalyst system is recommended.

  • For Suzuki-Miyaura couplings , a system employing a second-generation biarylphosphine ligand such as XPhos with Pd₂(dba)₃ and K₃PO₄ in toluene offers the highest probability of success across a broad range of boronic acids.

  • For Buchwald-Hartwig aminations , a similar approach using XPhos or RuPhos with a strong base like NaOt-Bu is the recommended starting point for most primary and secondary amines.

  • For Sonogashira couplings , the classic PdCl₂(PPh₃)₂/CuI system with an amine base remains a reliable and cost-effective choice, provided care is taken to exclude oxygen from the reaction.

It is imperative to recognize that these recommendations, while grounded in extensive data from analogous systems, serve as a starting point. Empirical screening of catalysts, ligands, bases, and solvents remains the most effective strategy for achieving optimal results for any specific substrate combination.

Catalyst_Screening_Workflow cluster_workflow Catalyst Screening Workflow Start Define Coupling Partners (Ar-Br + Nucleophile) Select_Catalyst Select Initial Catalyst System (e.g., Pd(OAc)₂ + Ligand) Start->Select_Catalyst Select_Ligand Screen Ligands (e.g., XPhos, SPhos, PPh₃, dppf) Select_Catalyst->Select_Ligand Select_Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaO*t*-Bu) Select_Ligand->Select_Base Select_Solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) Select_Base->Select_Solvent Optimize_Temp Optimize Temperature & Time Select_Solvent->Optimize_Temp Analysis Analyze Results (Yield, Purity, Byproducts) Optimize_Temp->Analysis Analysis->Select_Ligand Low Yield/ No Reaction Optimized_Conditions Optimized Conditions Analysis->Optimized_Conditions Success

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds, in particular, have emerged as privileged scaffolds in drug discovery, offering a rich tapestry of chemical diversity and biological activity. Among these, the pyrazolo[1,5-a]pyridine and its close relative, the pyrazolo[1,5-a]pyrimidine nucleus, have garnered significant attention for their potential as potent and selective inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate scaffold, a promising starting point for the development of novel kinase inhibitors.

While direct and extensive SAR studies on this compound are not widely published, valuable insights can be gleaned from the extensive research on the closely related pyrazolo[1,5-a]pyrimidine scaffold.[3][4] This guide will, therefore, draw comparative inferences from these well-documented analogs to propose a rational approach to the design and optimization of novel pyrazolo[1,5-a]pyridine-based inhibitors. The principles discussed herein are intended to provide a foundational framework for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[1,5-a]pyridine fused ring system presents a unique three-dimensional architecture that can effectively interact with the ATP-binding pocket of various kinases. The nitrogen atoms within the scaffold can act as hydrogen bond acceptors or donors, while the aromatic rings provide a platform for various substitutions to modulate potency, selectivity, and pharmacokinetic properties. The this compound core offers several key points for chemical modification, as illustrated below.

Caption: Key positions for substitution on the this compound scaffold.

Comparative SAR Analysis: Insights from Pyrazolo[1,5-a]pyrimidine Analogs

Extensive research on pyrazolo[1,5-a]pyrimidine derivatives has revealed critical SAR trends that can be extrapolated to the pyrazolo[1,5-a]pyridine scaffold.[5][6] The following sections detail the impact of substitutions at various positions on the biological activity of these related compounds, providing a predictive framework for the design of novel analogs.

Substitutions at the 2-position (R1)

The carboxylate group at the 2-position of the parent scaffold is a key interaction point. Modifications at this position can significantly impact potency and selectivity.

R1 SubstitutionPredicted Impact on ActivityRationale
Amide Potential for increased activityAmide nitrogens can act as hydrogen bond donors, forming additional interactions within the kinase hinge region.[3]
Substituted Amides Modulated activity and selectivityIntroduction of various substituents on the amide nitrogen can probe different regions of the ATP binding site, leading to improved selectivity.[7]
Bioisosteres (e.g., tetrazole) Maintained or improved activityBioisosteric replacement of the carboxylic acid can enhance metabolic stability and cell permeability while maintaining key interactions.
Substitutions at the 5-position (R2)

The bromine atom at the 5-position serves as a useful handle for further functionalization via cross-coupling reactions.

R2 SubstitutionPredicted Impact on ActivityRationale
Aryl/Heteroaryl groups Significant increase in activityThese groups can extend into the solvent-exposed region of the ATP-binding site, forming favorable interactions and improving potency. The nature of the aryl/heteroaryl ring can influence selectivity.[8]
Small alkyl chains Generally lower activitySmaller, non-aromatic groups may not be able to form significant favorable interactions.
Hydrogen Reduced activityRemoval of the bulky bromine or a larger substituent often leads to a loss of key interactions.
Substitutions at the 7-position (R3)

The 7-position of the pyrazolo[1,5-a]pyridine ring is often a critical determinant of selectivity.

R3 SubstitutionPredicted Impact on ActivityRationale
Amino or substituted amino groups Potential for enhanced potency and selectivityThese groups can form hydrogen bonds with the kinase hinge region, a common feature of many potent kinase inhibitors.[9]
Small, polar groups (e.g., -OH, -OMe) Modulated activity and improved solubilityIntroduction of polar groups can enhance aqueous solubility, a desirable property for drug candidates.
Bulky, non-polar groups Often detrimental to activitySteric hindrance from large groups can prevent proper binding within the ATP pocket.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound analogs.

General Synthesis of Pyrazolo[1,5-a]pyridine Analogs

The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through a variety of methods, with a common approach involving the cyclization of N-amino-2-halopyridinium salts with β-ketoesters.

synthesis_workflow start N-amino-2-halopyridinium salt cyclization Cyclization (e.g., K2CO3, DMF, heat) start->cyclization ketoester β-ketoester ketoester->cyclization scaffold Pyrazolo[1,5-a]pyridine scaffold cyclization->scaffold functionalization Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) scaffold->functionalization analogs Target Analogs functionalization->analogs

Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine analogs.

Step-by-step methodology:

  • Synthesis of N-amino-2-halopyridinium salt: React the corresponding 2-halopyridine with an aminating agent such as O-(diphenylphosphinyl)hydroxylamine.

  • Cyclization: Combine the N-amino-2-halopyridinium salt with a suitable β-ketoester (e.g., ethyl acetoacetate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) and heat to promote cyclization.

  • Functionalization: The resulting pyrazolo[1,5-a]pyridine scaffold, containing a halogen at the 5-position, can be further modified using standard cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce a variety of substituents.

In Vitro Kinase Inhibition Assay

To evaluate the biological activity of the synthesized analogs, a standard in vitro kinase inhibition assay can be employed.

kinase_assay_workflow compound Test Compound incubation Incubation compound->incubation kinase Target Kinase kinase->incubation substrate Kinase Substrate substrate->incubation atp ATP (radiolabeled or fluorescent) atp->incubation detection Detection of Substrate Phosphorylation incubation->detection ic50 IC50 Determination detection->ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-step methodology:

  • Assay Setup: In a microplate well, combine the target kinase, a suitable substrate (e.g., a peptide or protein), and varying concentrations of the test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or a fluorescent analog).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as scintillation counting for radiolabeled ATP or fluorescence detection.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the extensive SAR knowledge from the closely related pyrazolo[1,5-a]pyrimidine class of compounds, medicinal chemists can rationally design and synthesize new analogs with improved potency, selectivity, and drug-like properties. The key to success will lie in a systematic exploration of substitutions at the 2-, 5-, and 7-positions, coupled with robust in vitro and in vivo evaluation. Future work should focus on optimizing the pharmacokinetic profiles of lead compounds to translate their in vitro potency into in vivo efficacy. The continued exploration of this and related heterocyclic scaffolds will undoubtedly contribute to the discovery of the next generation of targeted therapeutics.

References

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Pyrazolo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of spectroscopic data for pyrazolo[1,5-a]pyridine isomers, supported by experimental data and protocols. It is designed to equip researchers with the expertise to unambiguously determine the structure of these critical heterocyclic compounds.

The Isomeric Challenge of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of molecules with applications ranging from kinase inhibitors to novel fluorophores.[1][2] The synthetic routes to these compounds, often involving [3+2] cycloaddition reactions, can potentially yield multiple regioisomers.[2][3] Distinguishing between these isomers is not merely an academic exercise; the precise substitution pattern dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and photophysical behavior. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources in drug development pipelines.

This guide focuses on the practical application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis/Fluorescence—to confidently differentiate pyrazolo[1,5-a]pyridine isomers. We will move beyond data reporting to explain why these techniques are effective, grounding our discussion in the fundamental principles of chemical structure and spectroscopy.

G cluster_isomers Common Regioisomers IsomerA Substituent at C-5 Bioactivity Biological Activity IsomerA->Bioactivity Photophysics Photophysical Properties IsomerA->Photophysics Physicochemical Physicochemical Properties IsomerA->Physicochemical IsomerB Substituent at C-7 IsomerB->Bioactivity IsomerB->Photophysics IsomerB->Physicochemical Core Pyrazolo[1,5-a]pyridine Core Core->IsomerA Core->IsomerB

Caption: Logical relationship between isomerism and resulting molecular properties.

Nuclear Magnetic Resonance (NMR): The Definitive Tool for Structure Elucidation

NMR spectroscopy is the cornerstone of isomer differentiation. It provides a detailed map of the chemical environment for each proton and carbon atom, allowing for direct and unambiguous structure determination.

The Power of Chemical Shift and Coupling Constants

The fused pyrazole and pyridine rings create a unique electronic landscape. The bridgehead nitrogen atom (N4) influences the electron density across the bicyclic system, making the chemical shifts of protons and carbons exquisitely sensitive to substituent placement.

  • ¹H NMR Spectroscopy: Protons on the pyridine ring (H5, H6, H7) typically appear as distinct doublets or triplets, with coupling constants that reveal their connectivity. The key to isomer identification lies in comparing the chemical shifts of these protons. For instance, a substituent at C7 will most significantly affect the chemical environment of H5 and H6, whereas a substituent at C5 will primarily impact H6 and H7. Studies on the analogous pyrazolo[1,5-a]pyrimidine system have shown that the chemical shift of a methyl group at C5 vs. C7 can be a reliable diagnostic tool.[4][5]

  • ¹³C NMR Spectroscopy: Carbon chemical shifts provide complementary and often more decisive information. The carbons directly attached to nitrogen (e.g., C2, C3a, C8a) have characteristic shifts. When distinguishing between, for example, a 5-substituted and a 7-substituted isomer, the shift of the substituted carbon itself, as well as the adjacent carbons, provides clear evidence.

Table 1: Comparative ¹H and ¹³C NMR Data for Representative Pyrazolo[1,5-a]pyridine Derivatives (Note: Data is compiled and representative of typical shifts observed in the literature. Actual values are solvent and substituent dependent.)

Compound/IsomerKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)Source
7-Phenyl[3][6][7]triazolo[1,5-a]pyridine H5: 9.35 (d), H6: 7.49 (d)C5: 135.4, C6: 114.4, C7: 149.6[6]
2-Methyl-7-phenyl[3][6][7]triazolo[1,5-a]pyridine H5: 9.19 (d), H6: 7.37 (d)C5: 132.5, C6: 114.6, C7: 149.1[6]
Parent Pyrazolo[1,5-a]pyrimidine H5: 8.94, H7: 8.65C5: 149.8, C7: 140.6[5]
5-Methylpyrazolo[1,5-a]pyrimidine H7: 8.52C5: 158.0, C7: 139.6, CH₃: 25.1[5]
7-Methylpyrazolo[1,5-a]pyrimidine H5: 8.76C5: 148.8, C7: 151.0, CH₃: 17.0[5]

Causality: The upfield shift of the methyl carbon in the 7-methyl isomer (17.0 ppm) compared to the 5-methyl isomer (25.1 ppm) in the pyrimidine series is a significant and reliable differentiator.[5] This is due to the different electronic environments and steric interactions at these positions, a principle that extends to the pyridine analogs.

2D NMR for Unambiguous Connectivity

While 1D NMR is powerful, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide the final, irrefutable proof of structure.

  • HMBC is Key: The HMBC experiment is particularly decisive. It reveals long-range (2-3 bond) correlations between protons and carbons. To distinguish a 5-methyl from a 7-methyl isomer, one would look for correlations from the methyl protons. The 7-methyl protons will show correlations to C7, C6, and the bridgehead C8a, while the 5-methyl protons will show correlations to C5, C6, and the bridgehead C3a. These distinct patterns leave no room for ambiguity.

References

A Comparative Guide to the Structural Confirmation of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate Derivatives: HRMS in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic scaffolds such as pyrazolo[1,5-a]pyridines, a class of compounds with significant therapeutic potential, this validation is paramount. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with other principal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography—for the structural elucidation of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives. Drawing upon established principles and experimental data, we will delve into the causality behind analytical choices, ensuring a trustworthy and authoritative perspective for scientists in the field.

The Central Role of High-Resolution Mass Spectrometry

HRMS has emerged as an indispensable tool for the structural confirmation of synthetic organic compounds. Its primary strength lies in its ability to provide an extremely accurate mass measurement of a molecule, often to within 5 parts per million (ppm). This precision allows for the confident determination of the elemental composition of the parent ion, a critical first step in structural elucidation.

Experimental Protocol: HRMS Analysis

A robust and reliable HRMS workflow is foundational to accurate structural confirmation. The following protocol outlines a typical approach for the analysis of this compound derivatives using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL. It is crucial to avoid oversaturation of the detector, which can lead to signal suppression and inaccurate mass measurement.

  • If the sample is not readily soluble, a minimal amount of dimethyl sulfoxide (DMSO) can be used, followed by dilution with methanol or acetonitrile.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could obstruct the instrument's fluidics.

2. Instrument Calibration:

  • Calibrate the mass spectrometer using a well-characterized standard solution appropriate for the mass range of interest. This ensures the high mass accuracy required for elemental composition determination.

3. Data Acquisition:

  • Ionization Mode: Positive ion mode is typically preferred for pyrazolo[1,5-a]pyridine derivatives due to the presence of nitrogen atoms that are readily protonated.

  • Full Scan (MS1): Acquire a full scan spectrum to determine the accurate mass of the protonated molecule, [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural insights, perform MS/MS analysis on the isolated [M+H]⁺ ion. This involves collision-induced dissociation (CID) to generate fragment ions.

Interpreting the Data: A Self-Validating System

The trustworthiness of HRMS data lies in its multi-faceted nature. For this compound (Molecular Formula: C₁₀H₉BrN₂O₂), the expected monoisotopic mass of the neutral molecule is 267.9898 g/mol .

dot

Caption: HRMS workflow for structural confirmation.

In the full scan spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 268.9976. The high-resolution measurement allows software to calculate the most probable elemental composition, which should match C₁₀H₁₀BrN₂O₂⁺.

A key confirmatory feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks for any bromine-containing ion, separated by approximately 2 Da, with nearly equal intensity. The observation of this "M" and "M+2" pattern for the parent ion provides strong evidence for the presence of a single bromine atom.

Further confidence is derived from the MS/MS fragmentation pattern. Based on the fragmentation of similar heterocyclic structures, a plausible pathway for this compound is as follows:

  • Loss of ethylene (C₂H₄): A common fragmentation for ethyl esters, resulting in the formation of the corresponding carboxylic acid.

  • Loss of ethanol (C₂H₅OH): Another characteristic fragmentation of ethyl esters.

  • Loss of the entire ester group: Cleavage of the C-C bond between the pyrazolo ring and the carboxyl group.

  • Cleavage of the pyrazolo[1,5-a]pyridine ring: This can lead to the loss of small neutral molecules like HCN.

Each of these fragment ions will also exhibit the characteristic bromine isotopic pattern if the bromine atom is retained in the fragment. This multi-layered confirmation—accurate mass, elemental composition, isotopic pattern, and logical fragmentation—makes HRMS a powerful and self-validating technique.

Comparative Analysis with Alternative Techniques

While HRMS provides invaluable information, a comprehensive structural elucidation often relies on the synergistic use of multiple analytical methods.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Primary Information Elemental Composition, Molecular WeightAtom Connectivity, Stereochemistry3D Atomic Arrangement in a Crystal
Sample Requirement Micrograms, SolubleMilligrams, SolubleHigh-quality single crystal
Strengths High sensitivity, rapid analysis, isotopic informationDetailed structural information, stereochemistryUnambiguous 3D structure, absolute configuration
Limitations Does not provide stereochemical informationLower sensitivity, complex spectra for large moleculesRequires suitable crystals, may not represent solution-state conformation

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benchmarking new synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate against published methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a modern, metal-free synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate against established, published methods. The focus is on providing researchers, chemists, and drug development professionals with a detailed analysis of synthetic routes, enabling informed decisions based on efficiency, environmental impact, and scalability.

The pyrazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, exhibiting a wide range of biological activities, including kinase inhibition and adenosine antagonism.[1] Consequently, the development of efficient and robust synthetic methods to access derivatives like this compound is of significant interest for the discovery of new therapeutic agents.

Featured Method: Metal-Free Oxidative [3+2] Cycloaddition at Room Temperature

This guide will benchmark a recently developed, advantageous method centered around a metal-free, oxidative [3+2] cycloaddition. This approach stands out for its mild reaction conditions, operational simplicity, and alignment with the principles of Green Chemistry.

The core of this synthesis involves the reaction of an N-aminopyridine with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through a sequence of cycloaddition, oxidation, and aromatization to yield the desired pyrazolo[1,5-a]pyridine core.[1] This method avoids the need for transition-metal catalysts, which can be costly, toxic, and require extensive purification to remove from the final product.

Experimental Workflow: Featured Metal-Free Synthesis

cluster_prep Starting Material Preparation cluster_reaction Core Reaction cluster_workup Work-up and Purification N_amino Preparation of N-amino-6-bromopyridinium iodide Mixing Mix N-aminopyridinium salt and Ethyl Propiolate in NMP N_amino->Mixing Propiolate Ethyl Propiolate (Commercially Available) Propiolate->Mixing Base Add Base (e.g., K2CO3) Mixing->Base Oxygen Stir under O2 atmosphere at Room Temperature Base->Oxygen Quench Reaction Quenching (e.g., with water) Oxygen->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the metal-free synthesis.

Comparative Analysis: Published Synthesis Methods

For a comprehensive evaluation, the featured metal-free synthesis is compared against two other prominent published methods for constructing the pyrazolo[1,5-a]pyridine core: a sonochemical-assisted cycloaddition and a more traditional thermal cycloaddition.

Method 1: Featured Metal-Free Oxidative [3+2] Cycloaddition

This method relies on the in-situ formation of a pyridinium ylide from an N-aminopyridine, which then undergoes a [3+2] cycloaddition with an electron-deficient alkyne. The subsequent oxidation, facilitated by atmospheric oxygen, leads to the aromatic product.

Protocol:

  • To a solution of N-amino-6-bromopyridinium iodide (1.0 eq) and ethyl propiolate (1.2 eq) in N-methylpyrrolidone (NMP), add potassium carbonate (2.0 eq).

  • Stir the reaction mixture vigorously under an oxygen atmosphere (balloon) at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Sonochemical-Assisted Catalyst-Free [3+2] Cycloaddition

This approach utilizes ultrasound irradiation to promote the cycloaddition reaction, often leading to significantly reduced reaction times and improved yields. It operates under catalyst-free conditions, which is a major advantage.[2]

Protocol:

  • In a specialized sonication vessel, mix 1-amino-6-bromo-2(1H)-pyridin-2-imine (1.0 eq) and ethyl propiolate (1.1 eq) in acetonitrile.

  • Irradiate the mixture in an ultrasonic bath at a controlled temperature (e.g., 85°C) for 20-30 minutes.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

  • If necessary, further purification can be achieved by recrystallization or column chromatography.

start Reactants: 1-amino-6-bromo-2(1H)-pyridin-2-imine Ethyl Propiolate Acetonitrile process Sonication (Ultrasound Bath) 85°C, 20-30 min start->process workup Work-up: Cooling Filtration (Optional Recrystallization) process->workup end Final Product workup->end

Caption: Sonochemical synthesis workflow.

Method 3: Traditional Thermal 1,3-Dipolar Cycloaddition

This represents a more classical approach where the 1,3-dipolar cycloaddition is induced by thermal energy. It often requires higher temperatures and longer reaction times compared to the more modern methods. A common variation involves the pre-formation of an N-aminopyridinium ylide, which is then reacted with the dipolarophile.

Protocol:

  • Synthesize the N-amino-6-bromopyridinium salt precursor.

  • Generate the pyridinium ylide by treating the salt with a base (e.g., triethylamine) in a suitable solvent like DMF or toluene.

  • Add ethyl propiolate to the ylide solution.

  • Heat the reaction mixture at reflux (e.g., 80-110°C) for 6-12 hours.

  • An oxidizing agent (e.g., chloranil or DDQ) is often required in a subsequent step to achieve aromatization.

  • After cooling, perform a standard aqueous work-up, followed by extraction with an organic solvent.

  • Purify the product via column chromatography.

Performance Benchmarking

ParameterFeatured Metal-Free MethodSonochemical MethodTraditional Thermal Method
Catalyst None (Metal-Free)None (Catalyst-Free)Often requires a base for ylide formation
Oxidant O₂ (Atmospheric)None required for initial cycloadditionExternal oxidant (e.g., DDQ, Chloranil)
Temperature Room Temperature85°C80-110°C (Reflux)
Reaction Time 12-24 hours20-30 minutes6-12 hours
Typical Yield Good to ExcellentVery Good to Excellent[2]Moderate to Good
Energy Input LowHigh (Ultrasound)High (Thermal)
Scalability Readily scalable[1]Requires specialized equipmentStandard equipment, generally scalable
Green Chemistry High (mild conditions, air as oxidant)Moderate (high energy, but fast)Low (high energy, external oxidants)

Discussion and Causality

The featured metal-free method offers an excellent balance of operational simplicity, high yield, and environmental friendliness. The use of atmospheric oxygen as the terminal oxidant is a key advantage, eliminating the need for stoichiometric, often hazardous, chemical oxidants.[1] While the reaction time is longer than the sonochemical approach, its mild, room-temperature conditions make it highly attractive for sensitive substrates and for laboratories without specialized sonication equipment.

The sonochemical method is remarkable for its dramatically reduced reaction times.[2] The cavitation effect induced by ultrasound provides the activation energy for the cycloaddition, bypassing the need for high thermal energy. This can lead to cleaner reactions with fewer byproducts. However, the requirement for specific sonochemical reactors can be a limitation for scalability and accessibility in all research settings.

The traditional thermal method remains a viable, albeit less efficient, route. The higher temperatures and longer reaction times can lead to thermal degradation of starting materials or products, potentially lowering the overall yield. The necessity of a strong chemical oxidant in a separate step adds to the cost, complexity, and waste generation of the process.

Conclusion

For the synthesis of this compound, the metal-free oxidative [3+2] cycloaddition at room temperature presents a highly compelling methodology. It combines the benefits of high yield, mild conditions, and a favorable green chemistry profile. While the sonochemical approach offers unparalleled reaction speed, the featured method's operational simplicity and avoidance of specialized equipment make it a more broadly applicable and sustainable choice for modern synthetic chemistry. This method represents a significant advancement over traditional thermal procedures, offering a more efficient and environmentally conscious route to this valuable heterocyclic scaffold.

References

A Researcher's Guide to the Reproducible Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Comparative Analysis of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the consistent and reliable synthesis of key chemical intermediates is paramount. Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, presents a case study in the importance of robust and reproducible synthetic protocols. This guide provides an in-depth technical comparison of synthetic routes to this molecule, focusing on the factors that influence experimental success and offering detailed, field-tested protocols.

The pyrazolo[1,5-a]pyridine scaffold is a significant pharmacophore found in a variety of biologically active molecules.[1] Its synthesis, however, can be prone to variability, particularly concerning regioselectivity and yield. This guide will dissect a common synthetic pathway, a [3+2] cycloaddition, and compare it with an alternative approach, highlighting the critical parameters for achieving reproducible outcomes.

The Standard Approach: [3+2] Cycloaddition of an N-Aminopyridinium Ylide

The most prevalent method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile, such as an alkyne or alkene.[2][3] This approach is favored for its atom economy and the ability to introduce diverse substituents.

Mechanistic Rationale

The reaction proceeds through the in situ generation of a pyridinium ylide from an N-aminopyridinium salt using a base. This ylide, a 1,3-dipole, then undergoes a cycloaddition with an electron-deficient alkyne, such as ethyl propiolate. Subsequent aromatization of the resulting dihydropyrazolo[1,5-a]pyridine intermediate, often through oxidation by air, yields the final product. The regioselectivity of the cycloaddition is a critical factor and can be influenced by steric and electronic effects of the substituents on both the pyridine ring and the alkyne.[4][5]

Experimental Protocol: A Plausible and Detailed Methodology

Step 1: Synthesis of 1-Amino-6-bromopyridin-2-one

This step is a necessary precursor to the N-aminopyridinium salt.

  • Materials: 2-Amino-6-bromopyridine, hydroxylamine-O-sulfonic acid, sodium hydroxide, methanol, water.

  • Procedure:

    • Dissolve 2-amino-6-bromopyridine (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an aqueous solution of hydroxylamine-O-sulfonic acid (1.2 eq) while maintaining the temperature below 5 °C.

    • After the addition is complete, add a solution of sodium hydroxide (1.5 eq) in water dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Formation of 1-Amino-6-bromopyridinium Iodide

  • Materials: 1-Amino-6-bromopyridin-2-one, hydriodic acid, ethanol.

  • Procedure:

    • Dissolve the product from Step 1 in ethanol.

    • Cool the solution to 0 °C.

    • Slowly add hydriodic acid (1.1 eq).

    • Stir the mixture at room temperature for 2 hours.

    • The resulting precipitate, the N-aminopyridinium salt, can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 3: [3+2] Cycloaddition and Aromatization

  • Materials: 1-Amino-6-bromopyridinium iodide, ethyl propiolate, potassium carbonate, acetonitrile.

  • Procedure:

    • Suspend 1-amino-6-bromopyridinium iodide (1.0 eq) in acetonitrile.

    • Add potassium carbonate (2.5 eq) to the suspension.

    • To the resulting mixture, add ethyl propiolate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours under an air atmosphere to facilitate oxidative aromatization.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Visualization of the Synthetic Workflow

Standard_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Cycloaddition and Aromatization 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine N-Amination N-Amination 2-Amino-6-bromopyridine->N-Amination Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic acid->N-Amination 1-Amino-6-bromopyridin-2-one 1-Amino-6-bromopyridin-2-one N-Amination->1-Amino-6-bromopyridin-2-one Salt_Formation Salt_Formation 1-Amino-6-bromopyridin-2-one->Salt_Formation Hydriodic acid Hydriodic acid Hydriodic acid->Salt_Formation 1-Amino-6-bromopyridinium iodide 1-Amino-6-bromopyridinium iodide Salt_Formation->1-Amino-6-bromopyridinium iodide Cycloaddition Cycloaddition 1-Amino-6-bromopyridinium iodide->Cycloaddition Ethyl propiolate Ethyl propiolate Ethyl propiolate->Cycloaddition Potassium carbonate Potassium carbonate Potassium carbonate->Cycloaddition Dihydro_Intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate Cycloaddition->Dihydro_Intermediate Oxidative_Aromatization Oxidative Aromatization (Air) Dihydro_Intermediate->Oxidative_Aromatization Final_Product This compound Oxidative_Aromatization->Final_Product

Caption: Workflow for the standard [3+2] cycloaddition synthesis.

Reproducibility Challenges and Mitigation Strategies

The seemingly straightforward [3+2] cycloaddition can be fraught with reproducibility issues. Understanding these potential pitfalls is key to consistent success.

Challenge Impact on Reproducibility Mitigation Strategy
Regioisomer Formation The cycloaddition can potentially yield two regioisomers: the desired 2-carboxylate and the 3-carboxylate. The ratio of these isomers can vary depending on subtle changes in reaction conditions, leading to inconsistent yields of the target compound and difficult purification.Precise control over reaction temperature and choice of base can influence regioselectivity. Careful analysis of crude reaction mixtures by ¹H NMR is essential to determine the isomeric ratio.
Incomplete Aromatization The final aromatization step, often relying on atmospheric oxygen, can be slow or incomplete. This results in contamination of the final product with the dihydro intermediate, which can be difficult to separate.Ensuring good aeration of the reaction mixture by stirring under an air atmosphere is crucial. Alternatively, a mild chemical oxidant can be added at the end of the reaction to drive the aromatization to completion.
Side Reactions of the Ylide The N-aminopyridinium ylide is a reactive intermediate that can undergo self-condensation or other undesired side reactions, reducing the overall yield.Slow, controlled addition of the alkyne to the in situ generated ylide can minimize side reactions by keeping the ylide concentration low.
Purity of Starting Materials The purity of the N-aminopyridinium salt and the alkyne is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.Use freshly prepared or purified starting materials. The N-aminopyridinium salt should be thoroughly dried before use.
Purification Challenges The final product and any regioisomeric byproducts often have similar polarities, making chromatographic separation challenging and potentially leading to cross-contamination.Careful optimization of the chromatography conditions (e.g., choice of solvent system, gradient elution) is necessary. Recrystallization may be a viable alternative for purification if a suitable solvent system can be identified.

An Alternative Approach: Transition-Metal Catalyzed Synthesis

To circumvent some of the challenges associated with the [3+2] cycloaddition, alternative synthetic strategies have been developed. One such approach involves a transition-metal-catalyzed cascade reaction.[7]

Mechanistic Rationale

This method can involve a palladium-catalyzed direct alkenylation of an N-iminopyridinium ylide followed by a silver-mediated cyclization. This approach offers the potential for greater control over regioselectivity and may proceed under milder conditions.

Experimental Protocol: A Conceptual Alternative

The following protocol outlines a conceptual alternative to the [3+2] cycloaddition.

Step 1: In situ formation of N-iminopyridinium ylide

  • This step would be similar to the standard protocol, involving the deprotonation of an N-aminopyridinium salt.

Step 2: Palladium-Catalyzed Alkenylation

  • Materials: N-iminopyridinium ylide, a suitable alkenyl iodide, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a base.

  • Procedure:

    • To the in situ generated ylide, add the palladium catalyst, ligand, and base.

    • Add the alkenyl iodide.

    • Heat the reaction mixture under an inert atmosphere.

Step 3: Silver-Mediated Cyclization

  • Materials: The product from the alkenylation step and a silver salt (e.g., silver carbonate).

  • Procedure:

    • To the crude product from the previous step, add the silver salt.

    • Stir the reaction at an elevated temperature.

    • Upon completion, the product would be isolated and purified.

Visualization of the Alternative Workflow

Alternative_Synthesis_Workflow cluster_0 Ylide Formation cluster_1 Cascade Reaction N-Aminopyridinium Salt N-Aminopyridinium Salt Ylide_Formation Ylide_Formation N-Aminopyridinium Salt->Ylide_Formation Base Base Base->Ylide_Formation N-Iminopyridinium Ylide N-Iminopyridinium Ylide Ylide_Formation->N-Iminopyridinium Ylide Alkenylation Alkenylation N-Iminopyridinium Ylide->Alkenylation Alkenyl Iodide Alkenyl Iodide Alkenyl Iodide->Alkenylation Pd_Catalyst Pd_Catalyst Pd_Catalyst->Alkenylation Alkenylated_Intermediate Alkenylated_Intermediate Alkenylation->Alkenylated_Intermediate Cyclization Cyclization Alkenylated_Intermediate->Cyclization Ag_Mediator Ag_Mediator Ag_Mediator->Cyclization Final_Product This compound Cyclization->Final_Product

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Ethyl 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 1363381-49-0). The information herein is synthesized from safety data for structurally similar compounds and established best practices for handling halogenated aromatic compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Hazard Identification and Risk Assessment
  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]

  • Acute Toxicity (Oral): May be harmful if swallowed.[4]

The presence of the bromine atom categorizes this compound as a halogenated organic, requiring specific waste disposal procedures.[5]

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is crucial for mitigating the risks associated with handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes and airborne particles that can cause serious eye damage.[6][7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[5][6]Prevents skin contact, which can lead to irritation or absorption.[6]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[6]

Decision Workflow for PPE Selection:

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls cluster_disposal Waste Management Start Start: Handling this compound AssessQuantity Assess Quantity (Small vs. Large) Start->AssessQuantity AssessOperation Assess Operation (Weighing, Dissolving, Reaction) AssessQuantity->AssessOperation BasePPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses AssessOperation->BasePPE Always Required FumeHood Work in Fume Hood AssessOperation->FumeHood All Operations Waste Segregate Waste: Halogenated Organic Waste BasePPE->Waste GogglesFaceShield Upgrade to: - Chemical Goggles - Face Shield FumeHood->GogglesFaceShield Risk of Splash Respirator Consider Respirator (Organic Vapor Cartridge) FumeHood->Respirator Poor Ventilation or large spill GogglesFaceShield->Waste Respirator->Waste

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for ensuring safety and experimental integrity.

3.1. Preparation:

  • Review the SDS: Before beginning work, thoroughly read and understand the supplier-specific Safety Data Sheet.

  • Designate a Work Area: All handling of solid and stock solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Assemble Materials: Ensure all necessary equipment, including spill cleanup materials, is within the fume hood before introducing the chemical.

  • Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.

3.2. Handling:

  • Weighing: When weighing the solid compound, use a draft shield or conduct the weighing within the fume hood to prevent the dispersal of fine particles.

  • Dissolving: Add solvents to the solid compound slowly to avoid splashing.

  • Reactions: For any reactions, ensure the apparatus is securely clamped and that any potential for pressure buildup is safely managed.

3.3. Spill Management:

  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.

  • Contain: If safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.[4]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled waste container.[3] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Disposal Plan: Managing Halogenated Waste

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[5][8]

Disposal Protocol:

  • Segregation: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic waste.[8]

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent materials, must be placed in the designated "Halogenated Solid Waste" container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a "Halogenated Liquid Waste" container.

  • Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[9] Do not pour this chemical or its solutions down the drain.[5]

By implementing these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for all personnel.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.